1,2-O-Ditetradecyl-rac-glycerol
Description
The exact mass of the compound 2,3-Di(tetradecoxy)propan-1-ol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Glycerides - Diglycerides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,3-di(tetradecoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJHLVPJJCPWLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H64O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935368 | |
| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1561-55-3 | |
| Record name | 1,2-Di-O-tetradecylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1561-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ditetradecylglycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001561553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Bis(tetradecyloxy)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-O-Ditetradecyl-rac-glycerol is a synthetic dialkylglycerol, a structural analog of the endogenous second messenger diacylglycerol (DAG). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its significant role in cellular signaling research, particularly as a tool to investigate the activation of Protein Kinase C (PKC). Detailed experimental protocols for its synthesis and for in vitro PKC activation assays are presented, alongside visual representations of the canonical DAG signaling pathway and a typical experimental workflow. This document serves as a crucial resource for researchers leveraging this compound in studies of lipid signaling, enzyme activation, and drug discovery.
Introduction
This compound, a member of the diether lipid family, is a valuable synthetic molecule in biomedical research. Structurally, it consists of a racemic glycerol backbone with two fourteen-carbon alkyl (tetradecyl) chains attached to the sn-1 and sn-2 positions via ether linkages.[1][2] This ether linkage, in contrast to the ester linkage found in naturally occurring diacylglycerols, confers metabolic stability by rendering the molecule resistant to hydrolysis by cellular lipases.[3] This stability makes it an ideal tool for studying the sustained effects of diacylglycerol signaling.
As a diacylglycerol mimetic, this compound is primarily used to activate Protein Kinase C (PKC), a family of serine/threonine kinases that are central regulators of a myriad of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation.[4][5] Its applications extend to the pharmaceutical industry, where it is explored for its potential in modulating inflammatory diseases, cancer, and metabolic disorders.[1][2] Furthermore, its amphipathic nature lends it utility as an emulsifier in various formulations.[1]
Chemical Structure and Physicochemical Properties
The fundamental characteristics of this compound are summarized in the tables below, providing essential data for its handling, storage, and application in experimental settings.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| IUPAC Name | (2RS)-2,3-Bis(tetradecyloxy)propan-1-ol |
| Synonyms | 1,2-Di-O-tetradecyl-rac-glycerol, DTG |
| Molecular Formula | C₃₁H₆₄O₃ |
| Molecular Weight | 484.84 g/mol [6] |
| CAS Number | 36314-51-9[6] |
| Canonical SMILES | CCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC[3] |
| InChI Key | IAJHLVPJJCPWLF-UHFFFAOYSA-N[3] |
Table 2: Physicochemical Data
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | 204.45 °C (Predicted)[6] |
| Boiling Point | 567.45 °C at 760 mmHg (Predicted)[6] |
| Solubility | Soluble in organic solvents such as chloroform, ethanol, DMSO, and dimethylformamide (DMF).[7] Sparingly soluble in aqueous buffers.[7] |
| Storage Temperature | -20°C[8] |
| Purity | Typically ≥95% or ≥97%[3][6] |
Role in Cellular Signaling: The Diacylglycerol (DAG) Pathway
This compound functions as a stable analog of endogenous 1,2-diacylglycerol (sn-1,2-diacylglycerol), a critical second messenger. The canonical signaling pathway initiated by DAG involves the activation of Protein Kinase C (PKC).
Signaling Pathway Description: The activation of PKC is a multi-step process. In its inactive state, PKC resides in the cytosol. An external stimulus, such as the binding of a hormone or growth factor to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂), a membrane phospholipid, to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺). For conventional PKC isoforms, the elevated intracellular Ca²⁺ concentration induces their translocation to the plasma membrane. At the membrane, DAG binds to the C1 domain of PKC, causing a conformational change that relieves autoinhibition and activates the kinase. The activated PKC can then phosphorylate a wide array of substrate proteins, leading to downstream cellular responses.
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
This protocol outlines a general, two-step method for the synthesis of this compound, which can be adapted from standard procedures for synthesizing dialkyl glycerol ethers. The Williamson ether synthesis is a reliable method for forming ether linkages.
Step 1: Protection of Glycerol To ensure selective alkylation at the sn-1 and sn-2 positions, the sn-1 and sn-2 hydroxyl groups of glycerol are first protected. A common method is the formation of a ketal with acetone to yield solketal (2,2-dimethyl-1,3-dioxolane-4-methanol).
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (catalyst), and a suitable solvent (e.g., toluene).
-
Procedure:
-
Combine glycerol, a large excess of acetone, and a catalytic amount of p-toluenesulfonic acid in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture in toluene until no more water is collected in the Dean-Stark trap, indicating the completion of the reaction.
-
Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., sodium bicarbonate).
-
Remove the solvent and excess acetone under reduced pressure.
-
Purify the resulting solketal by distillation under reduced pressure.
-
Step 2: Williamson Ether Synthesis The free primary hydroxyl group of solketal is deprotonated with a strong base to form an alkoxide, which then reacts with two equivalents of 1-bromotetradecane.
-
Materials: Solketal, sodium hydride (NaH), 1-bromotetradecane, and an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF)).
-
Procedure:
-
Dissolve solketal in anhydrous THF or DMF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution in an ice bath and slowly add sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at room temperature for approximately 1 hour to ensure complete formation of the alkoxide.
-
Slowly add two equivalents of 1-bromotetradecane to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and cautiously quench the excess NaH with methanol or water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected dialkyl glycerol ether by column chromatography on silica gel.
-
Step 3: Deprotection The ketal protecting group is removed under acidic conditions to yield the final product.
-
Materials: Protected dialkyl glycerol ether, acidic solution (e.g., aqueous HCl or acetic acid).
-
Procedure:
-
Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous acidic solution and stir the mixture at room temperature.
-
Monitor the deprotection by TLC.
-
Upon completion, neutralize the acid and remove the solvent.
-
Extract the final product, this compound, and purify by recrystallization or column chromatography.
-
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol describes a radiometric filter-binding assay to measure the activity of purified PKC in the presence of this compound.[4][5]
-
Materials:
-
Purified PKC isoform
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate (e.g., histone H1 or a specific peptide substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM CaCl₂)
-
P81 phosphocellulose paper
-
75 mM phosphoric acid (stop solution)
-
Scintillation counter and scintillation fluid
-
-
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Resuspend the lipid film in kinase reaction buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, combine the kinase reaction buffer, the prepared lipid vesicles, the PKC substrate, and the purified PKC enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is within the linear range.
-
-
Stop the Reaction and Quantify:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the paper in 75 mM phosphoric acid to stop the reaction and wash away unincorporated [γ-³²P]ATP.
-
Wash the paper several times with phosphoric acid.
-
Transfer the washed paper to a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
-
Conclusion
This compound is a powerful and versatile tool for researchers in the fields of cell signaling, enzymology, and drug development. Its metabolic stability and ability to mimic endogenous diacylglycerol make it an invaluable probe for elucidating the complex roles of the Protein Kinase C family in health and disease. The detailed information on its chemical properties, along with the provided experimental protocols and pathway diagrams, offers a solid foundation for its effective application in the laboratory. As research into lipid-mediated signaling pathways continues to expand, the utility of well-characterized synthetic lipid analogs like this compound will undoubtedly continue to grow, paving the way for new discoveries and therapeutic strategies.
References
- 1. 1,2-DISTEAROYL-RAC-GLYCEROL | 1323-83-7 [chemicalbook.com]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Characterization and synthesis of mono- and diphytanyl ethers of glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
A Technical Guide to 1,2-O-Ditetradecyl-rac-glycerol: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 1,2-O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol that is a valuable tool in various scientific disciplines. This document outlines its chemical identity, including synonyms and CAS Registry Number, and delves into its applications, particularly in the realms of cell signaling and drug delivery. Detailed experimental protocols and a visualization of its role in cellular signaling pathways are provided to support its practical application in research and development.
Chemical Identity and Properties
This compound is a synthetic, saturated dialkylglycerol. Unlike the more commonly studied diacylglycerols (DAGs) which possess ester linkages, this compound features ether linkages, conferring distinct chemical and metabolic stability.
| Identifier | Value |
| IUPAC Name | (±)-2,3-bis(tetradecyloxy)propan-1-ol |
| Synonym(s) | 2,3-bis(tetradecyloxy)propan-1-ol[1] |
| CAS Registry Number | 36314-51-9[1] |
| Molecular Formula | C₃₁H₆₄O₃ |
| Molecular Weight | 484.84 g/mol |
Key Chemical Features:
-
Ether Linkages: The tetradecyl chains are attached to the glycerol backbone via ether bonds, making the molecule resistant to hydrolysis by lipases.
-
Saturated Alkyl Chains: The two 14-carbon saturated alkyl chains contribute to the molecule's hydrophobic nature and its ability to integrate into lipid bilayers.
-
Primary Hydroxyl Group: The free primary hydroxyl group on the glycerol backbone allows for further chemical modification and conjugation.
-
Racemic Mixture: The "rac" designation indicates that it is a mixture of the (R) and (S) enantiomers.
Synthesis
The synthesis of this compound typically involves the Williamson ether synthesis. This method relies on the reaction of a glycerol-derived alkoxide with an alkyl halide. A general synthetic approach is outlined below:
Figure 1: General synthetic workflow for this compound.
Applications in Research and Drug Development
This compound is a versatile molecule with applications spanning cell biology, biochemistry, and pharmaceutical sciences.
-
Probing Lipid Signaling Pathways: As a stable analogue of diacylglycerol (DAG), it can be used to investigate DAG-mediated signaling pathways. While many endogenous DAGs are transient second messengers, the metabolic stability of this compound allows for more controlled and prolonged activation or modulation of these pathways. It is particularly useful in studying the activation of protein kinase C (PKC) isoforms and other C1 domain-containing proteins.
-
Drug Delivery Systems: Its amphiphilic nature makes it a suitable component for various drug delivery vehicles, such as liposomes and solid lipid nanoparticles (SLNs). The inclusion of this compound can influence the stability, drug loading capacity, and release kinetics of these formulations.
-
Biophysical Studies of Membranes: The saturated alkyl chains of this compound can be incorporated into model membranes to study the effects of lipid composition on membrane fluidity, domain formation, and the function of membrane-associated proteins.
Role in Cell Signaling: The Phospholipase C (PLC) Pathway
Diacylglycerols are key second messengers in the Phospholipase C (PLC) signaling pathway. While this compound is a synthetic analogue, it can mimic the action of endogenous DAGs in this cascade.
Figure 2: The Phospholipase C (PLC) signaling pathway, where this compound can act as a stable analogue of diacylglycerol (DAG).
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound, based on established methods for similar lipid molecules.
Preparation of Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound.
Materials:
-
This compound
-
A primary phospholipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform/Methanol mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound, DSPC, and cholesterol in the chloroform/methanol mixture in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Sonication/Extrusion: To obtain SUVs, sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring PKC activity using lipid vesicles containing this compound as an activator.
Materials:
-
Lipid vesicles containing this compound and a phospholipid like phosphatidylserine (PS).
-
Purified PKC enzyme or cell lysate containing PKC.
-
PKC substrate peptide.
-
[γ-³²P]ATP or a non-radioactive ATP detection system.
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂).
-
Phosphocellulose paper and scintillation counter (for radioactive detection).
Procedure:
-
Prepare Lipid Vesicles: Prepare lipid vesicles as described in Protocol 5.1, incorporating this compound and phosphatidylserine.
-
Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, PKC enzyme, substrate peptide, and the prepared lipid vesicles.
-
Initiate Reaction: Start the reaction by adding ATP (containing a tracer of [γ-³²P]ATP if using the radioactive method).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by spotting an aliquot of the mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity using a scintillation counter.
Conclusion
This compound is a valuable synthetic lipid for researchers in cell biology and pharmaceutical development. Its unique properties, particularly its metabolic stability, make it an excellent tool for investigating lipid signaling pathways and for the formulation of advanced drug delivery systems. The experimental protocols and pathway diagrams provided in this guide serve as a starting point for the practical application of this compound in a research setting.
References
The Function of 1,2-O-Ditetradecyl-rac-glycerol in Lipid Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic lipid molecule that serves as a valuable tool in the field of lipid research, particularly in the study of cellular signaling pathways. Structurally, it is a dialkylglycerol, an analog of the endogenous second messenger diacylglycerol (DAG). A key feature of this compound is the presence of ether linkages between the glycerol backbone and the two 14-carbon (tetradecyl) chains, in contrast to the ester linkages found in naturally occurring diacylglycerols. This modification confers metabolic stability by making the molecule resistant to hydrolysis by cellular lipases. This stability allows for more controlled and prolonged experimental interrogation of DAG-mediated signaling events.
This technical guide provides an in-depth overview of the function of this compound in lipid research, focusing on its primary role as a modulator of Protein Kinase C (PKC) and its potential involvement in other signaling pathways. The guide includes available data on related compounds, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate its application in research and drug development.
Core Concepts in Diacylglycerol Signaling
Diacylglycerol (DAG) is a critical second messenger produced at the cell membrane upon the hydrolysis of phospholipids, primarily phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC). Its main function is to recruit and activate a host of downstream effector proteins, thereby initiating a cascade of intracellular signaling events that regulate a wide array of cellular processes, including cell proliferation, differentiation, apoptosis, and inflammation. The most well-characterized effectors of DAG are the Protein Kinase C (PKC) family of serine/threonine kinases.
Function of this compound
Modulation of Protein Kinase C (PKC)
The primary application of this compound in lipid research is as a stable, cell-permeable analog of DAG to activate Protein Kinase C (PKC) isoforms.[1][2][3] Conventional (cPKC) and novel (nPKC) isoforms of PKC possess a C1 domain that binds DAG, leading to their recruitment to the cell membrane and subsequent activation.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents data for other relevant diacylglycerol analogs to provide a contextual framework for its potential activity.
| Compound | Target | Assay | Effect | Reported Value |
| Diacyltetrols (DATs) | PKCδ and PKCθ C1b subdomains | Binding Affinity | Activator | EC50: 3-6 µM |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | Protein Kinase C | PKC activation in platelets | Activator | - |
| 1,2-Dimyristoyl-rac-glycerol | Insulin Receptor | Phosphorylation in IM-9 cells | Modulator | 100 µg/ml |
Note: This table summarizes data for other diacylglycerol analogs to provide a framework for understanding the potential interactions of this compound. The lack of specific data for the target compound highlights a research gap.
Signaling Pathways
The canonical signaling pathway involving diacylglycerol analogs like this compound is the Phospholipase C (PLC) pathway leading to PKC activation.
Experimental Protocols
In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring PKC activity using this compound as a stable activator. The assay is based on the phosphorylation of a specific peptide substrate by PKC.
Materials:
-
Purified PKC enzyme or cell lysate containing PKC
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., myelin basic protein fragment 4-14)
-
[γ-³²P]ATP or non-radioactive ATP with a corresponding detection system (e.g., ADP-Glo™ Kinase Assay)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
P81 phosphocellulose paper (for radioactive assay)
-
75 mM phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Place the tube under a high vacuum for at least 1 hour to remove residual solvent.
-
Resuspend the lipid film in kinase assay buffer by vortexing and sonication to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, prepare the reaction mixture containing kinase assay buffer, the prepared lipid vesicles, PKC substrate peptide, and the PKC enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Termination and Quantification (Radioactive Method):
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
Immediately immerse the P81 paper in a beaker of 75 mM phosphoric acid.
-
Wash the paper three to four times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone to dry the paper.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
References
1,2-O-Ditetradecyl-rac-glycerol: A Technical Guide to a Versatile Lipid Mimetic
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic, saturated diacylglycerol (DAG) analog that serves as a valuable tool in the study of lipid signaling and membrane biophysics. Its structure, featuring two fourteen-carbon (tetradecyl) chains attached by ether linkages to the first and second positions of a glycerol backbone, makes it a stable mimetic of endogenous second messengers.[1] Unlike its ester-linked counterparts, the ether linkages in this compound confer resistance to hydrolysis by cellular lipases, providing a more stable and sustained biological activity in experimental systems. This technical guide provides an in-depth analysis of its role as a lipid mimetic, with a focus on its physicochemical properties, its interaction with key signaling pathways, and its application in drug delivery systems. We present available quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to facilitate its application in research and drug development.
Physicochemical Properties
The physical and chemical characteristics of this compound are foundational to its function as a lipid mimetic. These properties govern its behavior in aqueous environments, its incorporation into lipid bilayers, and its interaction with cellular machinery.
| Property | Value | Reference(s) |
| Molecular Formula | C31H64O3 | [2] |
| Molecular Weight | 484.8 g/mol | [2] |
| Appearance | White solid | |
| Solubility | Practically insoluble in water. Soluble in organic solvents like chloroform. | [3] |
| Storage Temperature | -20°C |
| Property (for 1,2-Distearoyl-rac-glycerol) | Value | Reference(s) |
| Melting Point | 72 - 74 °C | [4] |
| Phase Transition Temperature (Main) | Expected to be similar to other long-chain saturated diacylglycerols. | [5] |
Role as a Lipid Mimetic in Signaling Pathways
This compound primarily functions as a mimetic of diacylglycerol, a critical second messenger in the Phospholipase C (PLC) signaling pathway. This pathway is central to a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
The Phospholipase C (PLC) / Protein Kinase C (PKC) Signaling Pathway
The canonical PLC/PKC signaling cascade is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface. This activation leads to the stimulation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the plasma membrane. This hydrolysis generates two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, in concert with DAG, leads to the activation of conventional and novel isoforms of Protein Kinase C (PKC). This compound, by mimicking DAG, can directly activate these PKC isoforms.
Activated PKC then phosphorylates a wide array of downstream protein substrates on serine and threonine residues, thereby modulating their activity and initiating a cascade of cellular responses.
Quantitative Data on PKC Activation
| Diacylglycerol Analog | PKC Isoform | Parameter | Value | Reference(s) |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCε | EC50 for membrane association | ~90 µM | [6] |
| 1,2-Dioctanoyl-sn-glycerol (DOG) | PKCα | EC50 for membrane association | >200 µM | [6] |
| 1-Oleoyl-2-acetyl-sn-glycerol (OAG) | PKC (general) | Widely used activator | - |
Note: The table summarizes data for other diacylglycerol analogs to provide a framework for understanding potential interactions with this compound. The lack of specific data for the target molecule highlights a potential area for future research.
Applications in Drug Delivery
The amphipathic nature and stability of this compound make it a valuable component in the formulation of lipid-based drug delivery systems, such as liposomes. Its dual hydrophobic tetradecyl chains readily integrate into the lipid bilayer, while the hydrophilic glycerol headgroup interfaces with the aqueous environment.
Liposome Formulation
Liposomes are vesicular structures composed of one or more lipid bilayers surrounding an aqueous core. They are widely used to encapsulate and deliver both hydrophilic and hydrophobic therapeutic agents. The inclusion of this compound can influence the physical properties of the liposomal membrane, such as its fluidity and stability.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound as a lipid mimetic.
Protocol 1: In Vitro Protein Kinase C (PKC) Activity Assay (Radiometric)
This protocol measures the phosphotransferase activity of purified PKC in the presence of this compound.
Materials:
-
Purified PKC enzyme
-
This compound
-
Phosphatidylserine (PS)
-
PKC substrate peptide (e.g., Ac-MBP (4-14))
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM CaCl₂)
-
Phosphocellulose paper (P81)
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare Lipid Vesicles:
-
In a glass tube, mix this compound and phosphatidylserine in chloroform at the desired molar ratio (e.g., 1:4).
-
Evaporate the chloroform under a stream of nitrogen to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour.
-
Resuspend the lipid film in kinase assay buffer by vortexing or sonication to form small unilamellar vesicles.
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube on ice, add the following in order:
-
Kinase assay buffer
-
Lipid vesicles
-
PKC substrate peptide
-
Purified PKC enzyme
-
-
Include controls such as "no enzyme" and "no lipid vesicles".
-
-
Initiate the Reaction:
-
Add [γ-³²P]ATP to initiate the reaction.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-20 minutes).
-
-
Terminate the Reaction and Quantify Phosphorylation:
-
Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Immediately immerse the paper in 0.75% phosphoric acid to stop the reaction.
-
Wash the papers three to four times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
Place the dried paper in a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.
-
Protocol 2: Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes incorporating this compound.
Materials:
-
This compound
-
Primary phospholipid (e.g., DSPC, DPPC)
-
Cholesterol (optional)
-
Chloroform/methanol solvent mixture (e.g., 2:1 v/v)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and other lipids in the chloroform/methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer (pre-heated to above the phase transition temperature of the lipids) to the flask.
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Extrusion (Size Reduction):
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Pre-heat the extruder to a temperature above the lipid phase transition temperature.
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs) with a more uniform size distribution.
-
-
Characterization:
-
Characterize the resulting liposomes for size, polydispersity index, and zeta potential using dynamic light scattering (DLS).
-
Conclusion
This compound is a stable and effective lipid mimetic that has proven to be a valuable tool for researchers in cell biology and drug development. Its ability to mimic endogenous diacylglycerol allows for the controlled activation of the PKC signaling pathway, providing insights into its complex regulatory mechanisms. Furthermore, its physicochemical properties make it a useful component in the formulation of stable lipid-based drug delivery systems. The experimental protocols provided herein offer a foundation for the utilization of this versatile molecule in a variety of research applications. Further investigation into the specific quantitative interactions of this compound with various cellular components will undoubtedly continue to expand its utility in advancing our understanding of lipid-mediated cellular processes.
References
- 1. Activation of protein kinase C alpha by lipid mixtures containing different proportions of diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigations of thermotropic phase behavior of newly developed synthetic PEGylated lipids using Raman spectro-microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Physical Properties of 1,2-O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic diether lipid belonging to the class of glycerol derivatives. It is characterized by a glycerol backbone with two tetradecyl (C14) alkyl chains attached via ether linkages at the sn-1 and sn-2 positions.[1][2][3] Unlike the more common diacylglycerols (DAGs) which possess ester linkages, the ether bonds in this compound confer enhanced chemical stability against enzymatic degradation by lipases. This property, along with its amphipathic nature, makes it a valuable tool in various research and development applications, particularly in the formulation of stable lipid-based drug delivery systems such as liposomes and as a molecular probe in the study of cell membrane biophysics and signaling pathways.[2][4] This guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and insights into its potential role in cellular signaling.
Physical and Chemical Properties
The physical characteristics of this compound are fundamental to its application in various scientific disciplines. A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the listed values are predicted and may vary from experimentally determined values.
| Property | Value | Data Type |
| Molecular Formula | C₃₁H₆₄O₃ | --- |
| Molecular Weight | 484.84 g/mol | Calculated |
| CAS Number | 1561-55-3 | --- |
| Appearance | Solid | Qualitative |
| Melting Point | 204.45 °C | Predicted |
| Boiling Point | 567.45 °C at 760 mmHg | Predicted |
| Solubility | Insoluble in water; Soluble in organic solvents like chloroform. | Qualitative |
Experimental Protocols
Detailed methodologies for the determination of key physical properties of lipid molecules like this compound are provided below. These protocols are generalized and may require optimization for this specific compound.
Determination of Melting Point (Capillary Method)
The melting point of a lipid is a critical parameter for assessing its purity and physical state at different temperatures.
Materials:
-
This compound sample
-
Capillary tubes (one end sealed)
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is completely dry. If necessary, dry it in a desiccator over a suitable drying agent.
-
Place a small amount of the sample into a mortar and gently grind it into a fine powder.
-
Press the open end of a capillary tube into the powdered sample, trapping a small amount of the material.
-
Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block at a rapid rate initially to approximately 20°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.[5][6]
Determination of Solubility (Qualitative and Semi-Quantitative)
Understanding the solubility of this compound in various solvents is crucial for its use in formulations and experimental assays.
Materials:
-
This compound sample
-
A selection of solvents (e.g., water, ethanol, chloroform, methanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Vortex mixer
-
Water bath or heater (optional)
Procedure:
-
Label a series of test tubes with the names of the different solvents to be tested.
-
Add a small, pre-weighed amount of this compound (e.g., 1-5 mg) to each test tube.
-
Add a known volume of the respective solvent (e.g., 1 mL) to each tube.
-
Vortex each tube vigorously for 30-60 seconds to facilitate dissolution.
-
Observe each tube for the presence of undissolved solid. If the solid dissolves completely, the compound is considered soluble in that solvent at that concentration.
-
For solvents in which the compound is not readily soluble at room temperature, the tube can be gently warmed in a water bath to assess temperature-dependent solubility.
-
For a semi-quantitative assessment, a serial dilution can be performed to estimate the approximate solubility limit.[7][8]
Signaling Pathways and Experimental Workflows
While specific signaling pathways directly involving this compound are not extensively documented, its structural similarity to diacylglycerol (DAG) suggests it may act as a DAG analog. Ether lipids, in general, are known to be involved in cellular signaling.[9][10][11]
Diacylglycerol (DAG) Signaling Pathway
Diacylglycerol is a crucial second messenger that activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC). The following diagram illustrates a simplified, representative DAG signaling pathway that could be modulated by DAG analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]
- 3. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]
- 4. mdpi.com [mdpi.com]
- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iunajaf.edu.iq [iunajaf.edu.iq]
- 8. scribd.com [scribd.com]
- 9. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ether lipid - Wikipedia [en.wikipedia.org]
A Technical Guide to the Solubility of 1,2-O-Ditetradecyl-rac-glycerol in Organic Solvents
This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility characteristics of 1,2-O-Ditetradecyl-rac-glycerol. This synthetic diether lipid is noted for its stability and is a critical component in the development of advanced drug delivery systems.
Introduction to this compound
This compound (C₃₁H₆₄O₃, Molar Mass: 484.8 g/mol ) is a synthetic glycerol derivative characterized by two tetradecyl (C14) chains linked to the glycerol backbone via ether bonds.[1][2] Unlike the more common ester linkages found in natural triglycerides, these ether bonds are resistant to chemical and enzymatic degradation, offering enhanced stability.[3] This stability makes it a valuable component in pharmaceutical formulations, particularly in the creation of liposomes and other lipid-based nanoparticles for drug delivery.[1] Understanding its solubility in various organic solvents is a fundamental prerequisite for designing and optimizing these formulation processes.
Solubility Profile
The solubility of a lipid is governed by the principle of "like dissolves like"; nonpolar lipids are soluble in nonpolar organic solvents, while polar lipids require more polar solvents.[4][5][6] this compound, with its long hydrocarbon chains, is a distinctly nonpolar molecule and is therefore generally insoluble in polar solvents like water but soluble in nonpolar organic solvents.[7][8]
While extensive quantitative solubility data for this specific compound is not widely available in public literature, the following table summarizes its expected solubility based on its chemical structure and data from analogous lipids, such as other diacylglycerols and ether lipids.[9][10]
Table 1: Qualitative and Quantitative Solubility of this compound and Related Lipids
| Solvent | Compound Class | Expected/Observed Solubility | Data Type | Reference |
| Water | All Lipids | Practically Insoluble | Qualitative | [7][11] |
| Chloroform / Methylene Chloride | Diether/Diester Glycerols | Soluble | Qualitative | [7][9] |
| Diethyl Ether | General Lipids | Soluble | Qualitative | [5][12] |
| Hexane / Pentane | Nonpolar Lipids | Soluble | Qualitative | [5][12] |
| Ethanol | Diacylglycerols | Sparingly to Soluble (may require heating) | Qualitative/Quantitative | [7][9][10] |
| Dimethylformamide (DMF) | Diacylglycerols | Soluble (~30 mg/mL for 1,3-Dioctanoyl glycerol) | Quantitative | [10] |
| Dimethyl Sulfoxide (DMSO) | Diacylglycerols | Sparingly Soluble (~1 mg/mL for 1,3-Dioctanoyl glycerol) | Quantitative | [10] |
Experimental Protocols for Solubility Determination
To obtain precise quantitative data for specific applications, experimental determination of solubility is essential. The following are standard methodologies for measuring the solubility of lipids in organic solvents.
The shake-flask method is a widely recognized technique for determining the equilibrium solubility of a compound in a solvent.[9][13]
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved lipid to settle. Separate the solid and liquid phases by centrifugation or filtration (using a solvent-compatible, non-adsorptive filter, such as PTFE).
-
Quantification: Carefully remove an aliquot of the clear, saturated supernatant. Determine the concentration of the dissolved lipid using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a gravimetric approach.[13][14]
This is a direct and straightforward method for determining solubility.[9]
Methodology:
-
Saturated Solution: Prepare a saturated solution and separate the phases as described in the Shake-Flask method (Steps 1-3).
-
Sample Collection: Accurately transfer a known volume of the clear supernatant to a pre-weighed, dry container.
-
Solvent Evaporation: Evaporate the solvent completely under a stream of inert gas, a rotary evaporator, or in a vacuum oven at a controlled temperature.[3]
-
Final Weighing: Once the residue is completely dry and free of solvent, weigh the container again. The difference between the final and initial weights corresponds to the mass of the dissolved lipid.
-
Calculation: Calculate the solubility as the mass of the dissolved lipid per volume of the solvent (e.g., mg/mL).[9]
When developing lipid-based formulations, it is often necessary to determine the solubility of one lipid within another (a semi-solid excipient).
-
Differential Scanning Calorimetry (DSC): This technique measures the depression in the melting enthalpy of the solvent (excipient) as the solute (lipid) is dissolved. As the concentration of the dissolved lipid increases, the energy required to melt the solvent decreases until saturation is reached. At concentrations above saturation, no further depression in the melting enthalpy is observed.[14][15]
-
Hot Stage Microscopy (HSM): HSM is a visual method to estimate saturation solubility. Mixtures with varying known concentrations of the lipid in the excipient are prepared. Each mixture is heated on a microscope slide at a controlled rate and observed under a polarized light microscope. The temperature at which the last crystals of the solute disappear is noted, allowing for the construction of a phase diagram to determine solubility.[9][15]
Visualization of Key Processes
The following diagrams illustrate critical workflows relevant to the study and application of this compound solubility.
Caption: Workflow for determining lipid solubility via the Shake-Flask method.
Caption: Role of solubility in lipid nanoparticle (LNP) formulation.
References
- 1. 1,2-O,O-Ditetradecyl-rac-glycerol | Deton Corp [detoncorp.com]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.ubmg.ac.id [journals.ubmg.ac.id]
- 5. ANALYSIS OF LIPIDS [people.umass.edu]
- 6. aquaculture.ugent.be [aquaculture.ugent.be]
- 7. byjus.com [byjus.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. scribd.com [scribd.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 1,2-O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic, high-purity diether lipid analogous to the endogenous second messenger diacylglycerol (DAG). Comprising a racemic glycerol backbone with two C14 alkyl chains attached via ether linkages at the sn-1 and sn-2 positions, this compound is a valuable tool in various research and development applications. Its ether linkages confer enhanced chemical stability against enzymatic degradation compared to its ester-containing counterparts, making it an ideal candidate for the formulation of lipid-based drug delivery systems and as a stable modulator in cell signaling studies.[1][2][3][4][5]
Ether lipids are integral components of cellular membranes and are involved in critical biological processes, including membrane trafficking, lipid raft formation, and signal transduction.[1][4] The unique physicochemical properties of this compound, particularly its thermal behavior, are paramount to understanding its function in these applications. This guide provides a comprehensive overview of the phase transition properties of this compound, detailed experimental protocols for its characterization, and its role in cellular signaling pathways.
Physicochemical and Thermal Properties
Table 1: Physicochemical and Thermal Data for this compound
| Property | Value | Source |
| Molecular Formula | C₃₁H₆₄O₃ | [7][8] |
| Molecular Weight | 484.84 g/mol | [7] |
| Melting Point (°C) | 44 - 45 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in organic solvents such as chloroform and methanol | N/A |
Experimental Protocols: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the phase transitions of lipids by measuring the difference in heat flow between a sample and a reference as a function of temperature.
Objective:
To determine the phase transition temperature(s) and enthalpy of transition for this compound.
Materials and Equipment:
-
This compound
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or gold DSC pans and lids
-
Microbalance (accurate to ±0.01 mg)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of this compound into a DSC pan.
-
Hermetically seal the pan to prevent any loss of sample during heating.
-
Prepare an empty, hermetically sealed DSC pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a reproducible atmosphere.
-
-
Thermal Program:
-
Equilibration: Equilibrate the sample at a starting temperature well below the expected first transition (e.g., 0°C) for 5-10 minutes.
-
Heating Scan: Increase the temperature at a controlled rate (e.g., 1-5°C/min) to a final temperature well above the final melting point (e.g., 70°C). Slower heating rates provide better resolution of thermal events.
-
Cooling Scan: Decrease the temperature at a controlled rate (e.g., 1-5°C/min) back to the starting temperature to observe crystallization events.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the sample after a controlled cooling cycle.
-
-
Data Analysis:
-
The DSC thermogram will plot heat flow versus temperature.
-
Phase Transition Temperature (Tm): Determined as the peak temperature of an endothermic or exothermic event. For the main gel-to-liquid crystalline transition, this is the peak of the major endotherm.
-
Enthalpy of Transition (ΔH): Calculated by integrating the area under the transition peak. This represents the amount of energy required for the phase change.
-
Role in Cellular Signaling
As a structural analog of diacylglycerol (DAG), this compound can be expected to participate in or modulate DAG-mediated signaling pathways. In canonical signaling, DAG is a crucial second messenger that is produced at the plasma membrane following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC).[9][10] DAG then recruits and activates a variety of downstream effector proteins, most notably Protein Kinase C (PKC).[11][12][13] The stability of the ether linkages in this compound makes it a valuable tool for studying these pathways with prolonged effects compared to its rapidly metabolized ester-based counterparts.
Conclusion
This compound is a chemically stable and biologically relevant molecule with significant potential in drug delivery and as a tool for dissecting cellular signaling pathways. Its thermal properties, centered around a melting point of 44-45 °C, are indicative of a lipid that will form stable, ordered structures at physiological temperatures. The provided DSC protocol offers a standardized method for a more detailed characterization of its phase behavior. Understanding the interplay between the physicochemical properties of this compound and its biological activity is crucial for its effective application in research and pharmaceutical development.
References
- 1. Structural and functional roles of ether lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioactive Ether Lipids: Primordial Modulators of Cellular Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural and functional roles of ether lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ether lipid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. goldbio.com [goldbio.com]
- 8. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 9. um.es [um.es]
- 10. researchgate.net [researchgate.net]
- 11. Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Does diacylglycerol serve as a signaling molecule in plants? - PMC [pmc.ncbi.nlm.nih.gov]
understanding the amphipathic nature of 1,2-O-Ditetradecyl-rac-glycerol
An In-depth Technical Guide to the Amphipathic Nature of 1,2-O-Ditetradecyl-rac-glycerol
Introduction
This compound is a synthetic, saturated di-O-alkyl glycerol, a type of ether lipid. Its molecular structure is foundational to its function, conferring a distinct amphipathic character that makes it a valuable tool for researchers, scientists, and drug development professionals. Amphipathic molecules possess both hydrophilic (water-loving) and hydrophobic (water-fearing) properties.[1] In this compound, this duality arises from a polar glycerol head group and two nonpolar fourteen-carbon (tetradecyl) alkyl chains.[2][3]
Unlike the more common diacylglycerols (DAGs) which feature ester linkages, this compound's alkyl chains are connected to the glycerol backbone via ether bonds.[2][4] This structural feature significantly increases its chemical stability by providing resistance to enzymatic and chemical hydrolysis. This guide provides a comprehensive examination of the physicochemical properties of this compound, its self-assembly behavior, its role in cellular signaling, and detailed experimental protocols for its application.
Physicochemical Properties
The defining characteristic of this compound is its molecular structure: a glycerol backbone with two tetradecyl ether-linked chains at the sn-1 and sn-2 positions, leaving a free hydroxyl group at the sn-3 position. The long hydrocarbon chains form a nonpolar, hydrophobic tail, while the glycerol hydroxyl group constitutes a polar, hydrophilic head. This amphipathic nature governs its solubility, self-assembly, and utility in various formulations.[1][2] It is considered a hydrophobic compound, practically insoluble in water but soluble in organic solvents like chloroform.[3][5]
| Property | Value | Reference(s) |
| IUPAC Name | (2S)-2,3-di(tetradecoxy)propan-1-ol | [2] |
| Synonyms | 1,2-di-O-tetradecyl-rac-glycerol, 2,3-bis(tetradecyloxy)propan-1-ol | [3][6] |
| CAS Number | 36314-51-9 | [2][6] |
| Molecular Formula | C31H64O3 | [2][3] |
| Molecular Weight | ~484.8 g/mol | [2][3] |
| Appearance | White powder/solid | [7] |
| Solubility | Practically insoluble in water; Soluble in chloroform. | [3][5] |
| Storage Temperature | -20°C | [3] |
Amphipathicity and Self-Assembly
In aqueous environments, the hydrophobic tails of this compound avoid contact with water, while the hydrophilic heads interact favorably with it. This energetic preference drives the spontaneous self-assembly of monomers into organized supramolecular structures once a certain threshold concentration, the Critical Micelle Concentration (CMC), is exceeded.[8][9] Below the CMC, the lipid exists as monomers. Above the CMC, it aggregates to form structures like micelles or lipid bilayers (which form vesicles or liposomes), effectively sequestering the hydrophobic tails from the aqueous phase.[9] This behavior is fundamental to its application in forming drug delivery vehicles.[2][7]
Applications in Drug Delivery
The ability to form stable vesicles makes this compound a valuable component in drug delivery systems, particularly in the formulation of liposomes and other lipid-based nanoparticles.[7]
-
Drug Encapsulation: Its amphipathic nature allows for the encapsulation of a wide range of pharmaceuticals. Hydrophobic drugs can be partitioned into the lipid bilayer, while hydrophilic agents can be contained within the aqueous core of a liposome.
-
Enhanced Stability: The ether linkages are resistant to hydrolysis by phospholipases, leading to more stable nanocarriers with longer circulation times in vivo compared to their ester-linked counterparts.[2]
-
Biocompatibility: As a lipid, it is generally biocompatible and biodegradable, making it suitable for various administration routes.[7]
-
Emulsifier and Stabilizer: It is also used as an effective emulsifier and stabilizing agent in cosmetic and food industries.[7][10][11]
Role in Cellular Signaling
Ether lipids and their diacylglycerol analogues are recognized as important modulators of cellular signaling pathways.[12][13] While this compound is an ether-linked lipid, it is a structural mimic of endogenous 1,2-diacylglycerol (DAG), a critical second messenger. Endogenous DAG is produced by the enzymatic cleavage of membrane phospholipids like phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). DAG then recruits and activates members of the Protein Kinase C (PKC) family, which go on to phosphorylate a multitude of downstream protein targets, regulating processes such as cell growth, differentiation, and apoptosis.[14] Synthetic DAG analogues are frequently used in research to directly activate PKC and study these pathways.
Experimental Protocols
The following protocols are standard methodologies for the formulation and characterization of systems involving this compound.
Protocol 1: Preparation of Liposomes via Thin-Film Hydration
This common method is used to prepare multilamellar and unilamellar vesicles.[15][16]
Materials:
-
This compound
-
Other lipids as required (e.g., a phospholipid like DSPC, cholesterol)
-
Organic solvent (e.g., chloroform or 2:1 chloroform:methanol)
-
Hydration buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask, rotary evaporator, water bath, vortex mixer, liposome extruder with polycarbonate membranes (e.g., 100 nm).
Procedure:
-
Lipid Film Formation: Dissolve this compound and any other lipids in the organic solvent within a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film on the flask wall.
-
Hydration: Add the aqueous hydration buffer to the flask. Agitate using a vortex mixer to disperse the lipid film, forming multilamellar vesicles (MLVs).
-
Extrusion (Size Reduction): To obtain unilamellar vesicles (LUVs) of a defined size, repeatedly pass the MLV suspension through an extruder fitted with polycarbonate membranes of a specific pore size (e.g., 100 nm).
-
Characterization: Analyze the resulting liposome suspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 2: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring changes in a solution's physical properties as a function of surfactant concentration. A common method uses the fluorescence probe pyrene.[17]
Materials:
-
This compound
-
Pyrene stock solution (in a volatile solvent like acetone)
-
High-purity water or buffer
-
Glass vials, spectrofluorometer.
Procedure:
-
Sample Preparation: Prepare a series of aqueous solutions with varying concentrations of this compound.
-
Probe Addition: Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene.
-
Incubation: Add the lipid solutions to the pyrene-coated vials. The final pyrene concentration should be very low (~1 µM). Incubate the solutions to allow for equilibration and pyrene partitioning.
-
Fluorescence Measurement: Measure the fluorescence emission spectra of each sample (excitation at ~335 nm). Record the intensity of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Data Analysis: Calculate the intensity ratio (I1/I3) for each lipid concentration. Plot the I1/I3 ratio against the logarithm of the lipid concentration. The CMC is identified as the point of inflection in the resulting sigmoidal curve, where the ratio sharply decreases as pyrene moves from the polar aqueous environment into the nonpolar micellar core.
Conclusion
The amphipathic nature of this compound is the cornerstone of its utility in scientific research and pharmaceutical development. The combination of a hydrophilic glycerol head and dual hydrophobic alkyl tails, connected by stable ether linkages, allows for the predictable self-assembly into robust supramolecular structures. This property is expertly leveraged in the design of advanced drug delivery systems to enhance the stability and bioavailability of therapeutic agents. Furthermore, its structural similarity to endogenous signaling lipids makes it a relevant molecule for studying cellular pathways. The protocols detailed herein provide a foundation for researchers to effectively utilize and characterize this versatile ether lipid in their work.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 3. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 4. Ether lipid - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. netascientific.com [netascientific.com]
- 8. phospholipid-research-center.com [phospholipid-research-center.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. 1,2-O,O-Ditetradecyl-rac-glycerol | Measles Who [who-measles.org]
- 11. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Critical Micelle Concentrations (CMCs) - Avanti Research™ Polar Lipids [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Purification of 1,2-O-Ditetradecyl-rac-glycerol by Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the purification of 1,2-O-Ditetradecyl-rac-glycerol, a synthetic dialkylglycerol, using silica gel column chromatography and High-Performance Liquid Chromatography (HPLC). This document is intended to be a comprehensive resource for researchers in cell biology, biochemistry, and drug development who are utilizing this lipid in their studies.
Introduction
This compound is a synthetic lipid analog of the endogenous second messenger diacylglycerol (DAG). Unlike its ester-linked counterparts, this ether-linked lipid is resistant to hydrolysis by phospholipases, making it a valuable tool for studying lipid signaling pathways. Its purity is critical for obtaining reliable and reproducible experimental results. Chromatographic techniques are essential for achieving the high purity required for these applications.
Purification of this compound
The primary method for the purification of this compound is silica gel column chromatography, which separates the desired product from starting materials and byproducts based on polarity. For higher purity and analytical purposes, High-Performance Liquid Chromatography (HPLC) can be employed.
Silica Gel Column Chromatography
This technique is a robust method for the preparative purification of this compound. The separation is based on the differential adsorption of the compound and impurities onto the polar silica gel stationary phase.
Experimental Protocol
1. Materials and Reagents:
-
Glass chromatography column
-
Silica gel (60 Å, 230-400 mesh)
-
Elution Solvents: Hexane (non-polar), Ethyl Acetate (polar)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber and visualization reagent (e.g., phosphomolybdic acid stain)
-
Fraction collection tubes
2. Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a non-polar solvent, such as hexane with a small amount of ethyl acetate.
-
Carefully apply the dissolved sample to the top of the silica gel bed.
4. Elution:
-
Begin elution with 100% hexane to remove highly non-polar impurities.
-
Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 98:2, 95:5, 90:10 hexane:ethyl acetate). This is known as a gradient elution.
-
Collect fractions of the eluate in separate tubes.
5. Fraction Analysis:
-
Monitor the separation by spotting small aliquots of the collected fractions onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., hexane:ethyl acetate 80:20).
-
Visualize the spots using an appropriate stain and heat.
-
Combine the fractions containing the pure this compound.
6. Product Recovery:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
High-Performance Liquid Chromatography (HPLC)
HPLC offers higher resolution and is suitable for both analytical and preparative purification of this compound. A reversed-phase C18 column is commonly used for the separation of lipids.
Experimental Protocol
1. Materials and Reagents:
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, as the compound lacks a strong UV chromophore)
-
Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC-grade solvents: Acetonitrile, Isopropanol, Water
-
Sample vials and filters
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., chloroform/methanol 2:1 v/v) to a final concentration of 1 mg/mL.[1]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and isopropanol is often effective for separating lipids.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10-20 µL
-
Detector: ELSD (Nebulizer Temperature: 30-40°C, Evaporator Temperature: 40-50°C, Gas Flow: 1.5 L/min)
4. Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, which can be confirmed using a reference standard.
-
Quantify the purity of the compound by calculating the peak area percentage.
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a similar compound, 1,2-Distearoyl-rac-glycerol, which can be used as a reference for optimizing the purification of this compound.[1]
| Parameter | Silica Gel Chromatography | HPLC (Reversed-Phase C18) |
| Stationary Phase | Silica Gel (60 Å) | C18 Silica |
| Mobile Phase | Hexane:Ethyl Acetate | Acetonitrile:Isopropanol |
| Purity Achieved | >95% | >99% |
| Typical Yield | 80-90% | >95% (analytical scale) |
Experimental Workflows and Signaling Pathways
To visualize the purification process and the biological context of this compound, the following diagrams are provided.
References
Application Notes and Protocols for the Characterization of 1,2-O-Ditetradecyl-rac-glycerol
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic dialkyl glycerol ether with significant potential in various research and pharmaceutical applications. Its structure, comprising two C14 alkyl chains attached to the glycerol backbone via ether linkages, imparts unique physicochemical properties, making it a valuable component in lipid-based drug delivery systems, a model compound for studying lipid metabolism, and a potential bioactive molecule. Accurate and comprehensive characterization is paramount to ensure its identity, purity, and suitability for its intended use. This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two of the most powerful analytical techniques for structural elucidation of organic molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for the detailed structural analysis of this compound in solution. Both ¹H and ¹³C NMR provide unambiguous evidence of the compound's molecular structure, from the glycerol backbone to the long alkyl chains.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the chemical environment of each proton in the molecule. The chemical shift, integration, and multiplicity of the signals are used to assign the protons to their respective positions in the structure.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information on the different carbon environments within the molecule. The chemical shifts of the carbon atoms in the glycerol backbone and the tetradecyl chains confirm the overall structure.
Predicted NMR Data
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on computational predictions and analysis of similar structures.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Glycerol Backbone | ||
| CH₂-1 | ~3.50 - 3.60 ppm (m) | ~72.0 ppm |
| CH-2 | ~3.65 - 3.75 ppm (m) | ~79.0 ppm |
| CH₂-3 | ~3.70 - 3.80 ppm (m) | ~63.0 ppm |
| Tetradecyl Chains | ||
| O-CH₂- | ~3.40 - 3.50 ppm (t) | ~70.0 ppm |
| O-CH₂-CH₂ - | ~1.50 - 1.60 ppm (quint) | ~31.9 ppm |
| -(CH₂)₁₀- | ~1.20 - 1.40 ppm (br s) | ~29.7 ppm |
| -CH₂-CH₃ | ~1.20 - 1.40 ppm (br s) | ~22.7 ppm |
| -CH₃ | ~0.88 ppm (t) | ~14.1 ppm |
Note: Chemical shifts are referenced to TMS (0 ppm) and can vary depending on the solvent and concentration.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, deuterated chloroform) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.
-
Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Assign the signals based on their chemical shifts, multiplicities, and integrations, and by comparison with predicted data and related compounds.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the molecular formula. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and provide structural information.
Expected Mass Spectrometry Data
Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used for the analysis of dialkyl glycerol ethers. The molecule is expected to be observed as protonated or sodiated adducts in the positive ion mode.
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₃₁H₆₅O₃⁺ | 485.4934 |
| [M+Na]⁺ | C₃₁H₆₄O₃Na⁺ | 507.4753 |
| [M+K]⁺ | C₃₁H₆₄O₃K⁺ | 523.4493 |
Fragmentation Pattern
Tandem MS (MS/MS) of the precursor ions ([M+H]⁺ or [M+Na]⁺) will yield characteristic fragment ions. The primary fragmentation pathway involves the cleavage of the ether bonds, resulting in the loss of one or both tetradecyl chains.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as chloroform or methanol.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL in an appropriate solvent for the chosen ionization source (e.g., methanol/water with 0.1% formic acid for ESI).
-
-
LC-MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B to elute the compound.
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) for high-resolution mass measurements.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Acquire full scan MS data to determine the molecular weight. For structural confirmation, perform tandem MS (MS/MS) on the precursor ions of interest (e.g., m/z 485.5 and 507.5).
-
-
-
Data Analysis:
-
Identify the peaks corresponding to the protonated and other adducts of this compound in the full scan mass spectrum.
-
Compare the experimentally measured accurate mass with the calculated mass to confirm the elemental composition.
-
Analyze the MS/MS spectra to identify the characteristic fragment ions, which will confirm the structure of the molecule.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the characterization of this compound.
Chemical Structure and Key Fragmentation
The diagram below shows the chemical structure of this compound and highlights the key fragmentation points observed in mass spectrometry.
Application Notes and Protocols for Liposome Formulation using 1,2-O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile, self-assembled vesicular structures composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility and ability to encapsulate both hydrophilic and lipophilic compounds make them ideal drug delivery vehicles.[1] 1,2-O-Ditetradecyl-rac-glycerol is a synthetic diether lipid. The ether linkages in this lipid provide enhanced stability against chemical and enzymatic degradation compared to conventional ester-linked phospholipids.[2] This increased stability makes liposomes formulated with this compound promising candidates for controlled drug release and targeted delivery applications.[1]
These application notes provide a comprehensive guide to the preparation and characterization of liposomes incorporating this compound. The protocols outlined below are based on established methods for the formulation of ether lipid-based liposomes.
Data Presentation
Due to the limited availability of specific quantitative data for liposomes formulated exclusively with this compound, the following table presents illustrative data based on the expected physicochemical properties of diether lipid liposomes. These values are intended to serve as a benchmark for researchers developing similar formulations.
| Parameter | Illustrative Value | Method of Analysis |
| Particle Size (Diameter) | 100 - 200 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -10 mV to -30 mV (if anionic lipids are included) | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (%) | > 85% (for lipophilic drugs) | UV-Vis Spectroscopy, HPLC |
Experimental Protocols
Protocol 1: Liposome Preparation using the Thin-Film Hydration Method
This protocol describes the preparation of multilamellar vesicles (MLVs) using the thin-film hydration technique, followed by size reduction to form large unilamellar vesicles (LUVs) via extrusion.
Materials:
-
This compound
-
Additional lipids (e.g., cholesterol, a charged lipid like 1,2-dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DPPG) to impart a negative charge)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Equipment:
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Nitrogen or argon gas stream
-
Vacuum pump
-
Liposome extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in the organic solvent in a round-bottom flask. For incorporating a lipophilic drug, it should be co-dissolved with the lipids at this stage.
-
Attach the flask to a rotary evaporator.
-
Partially submerge the flask in a water bath set to a temperature above the phase transition temperature of the lipid mixture.
-
Rotate the flask and gradually apply a vacuum to evaporate the solvent, forming a thin, uniform lipid film on the inner wall of the flask.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.[3]
-
-
Hydration:
-
Add the hydration buffer to the flask containing the lipid film. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer before adding it to the lipid film.
-
Agitate the flask by gentle rotation above the phase transition temperature of the lipids to hydrate the film. This will result in the spontaneous formation of multilamellar vesicles (MLVs).[3]
-
-
Size Reduction (Extrusion):
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a more uniform size distribution.[4]
-
Protocol 2: Characterization of Liposomes
1. Particle Size and Polydispersity Index (PDI) Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution of the liposomes in suspension.
-
Procedure:
-
Dilute a small aliquot of the liposome suspension in the hydration buffer to an appropriate concentration.
-
Measure the particle size and PDI using a DLS instrument.
-
2. Zeta Potential Measurement:
-
Principle: Electrophoretic Light Scattering (ELS) is used to determine the surface charge of the liposomes, which is an indicator of their stability in suspension.
-
Procedure:
-
Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl).
-
Measure the zeta potential using a suitable analyzer.
-
3. Encapsulation Efficiency Determination:
-
Principle: The amount of drug encapsulated within the liposomes is determined by separating the free drug from the liposome-encapsulated drug.
-
Procedure:
-
Separate the unencapsulated drug from the liposome formulation using techniques such as dialysis, size exclusion chromatography, or ultracentrifugation.
-
Disrupt the liposomes using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug.
-
Quantify the amount of drug in the disrupted liposome fraction and the unencapsulated fraction using a suitable analytical method like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculate the encapsulation efficiency using the following formula:
-
Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100
-
-
Mandatory Visualizations
Caption: Workflow for liposome preparation using the thin-film hydration and extrusion method.
Caption: Workflow for the characterization of liposome formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of liposomes prepared from a labelled ether analog of 1,2-dioleoyl-sn-glycero-3-phosphocholine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Solid Lipid Nanoparticles with 1,2-O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, offering enhanced bioavailability, controlled release, and improved stability for a wide range of therapeutic agents. This document provides detailed application notes and experimental protocols for the preparation of SLNs using 1,2-O-Ditetradecyl-rac-glycerol, a diether lipid. The ether linkages in this lipid contribute to its high stability, making it an interesting candidate for robust drug delivery formulations.[1]
This compound consists of a glycerol backbone with two tetradecyl (C14) chains attached via ether bonds.[1][2] This structure imparts a hydrophobic character, suitable for the encapsulation of lipophilic drugs. These application notes will describe the most common methods for SLN preparation, namely high-pressure homogenization (both hot and cold techniques) and microemulsion-based methods.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the lipid is crucial for the successful formulation of SLNs. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₃₁H₆₄O₃ | [1][3] |
| Molecular Weight | 484.8 g/mol | [1] |
| Predicted Melting Point | 204.45 °C | [4] |
| Boiling Point | 567.45 °C at 760 mmHg (Predicted) | [4] |
| Appearance | Inferred to be a solid at room temperature | |
| Solubility | Insoluble in water | Inferred from structure |
Note: The provided melting point is a predicted value. Experimental determination is recommended for precise process optimization. The high predicted melting point suggests that the hot homogenization method will require significantly high temperatures.
Experimental Protocols
The following protocols are based on established methods for SLN preparation and have been adapted for use with this compound.[5][6][7] Optimization of these protocols for specific drug candidates and applications is recommended.
Protocol 1: High-Pressure Homogenization (HPH) - Hot Homogenization Technique
This method involves the emulsification of the molten lipid in a hot aqueous surfactant solution, followed by high-pressure homogenization to produce a nanoemulsion, which upon cooling forms solid lipid nanoparticles.[6][7]
Materials:
-
This compound
-
Lipophilic drug (if applicable)
-
Surfactant (e.g., Poloxamer 188, Tween® 80, Soy Lecithin)
-
Co-surfactant (optional, e.g., Poloxamer 407)
-
Purified water
Equipment:
-
High-pressure homogenizer
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Heating magnetic stirrer
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the this compound by heating it to approximately 5-10 °C above its melting point (predicted at ~205-215 °C).
-
If encapsulating a lipophilic drug, dissolve it in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant (if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the molten lipid phase under continuous high-speed stirring using a high-shear homogenizer for 3-5 minutes to form a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.
-
Homogenize the pre-emulsion for 3-5 cycles at a pressure of 500-1500 bar.
-
-
Cooling and SLN Formation:
-
Cool the resulting hot nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
Protocol 2: High-Pressure Homogenization (HPH) - Cold Homogenization Technique
This method is suitable for thermolabile drugs as it avoids high temperatures during the homogenization process.[8]
Materials:
-
This compound
-
Lipophilic drug (if applicable)
-
Surfactant (e.g., Poloxamer 188, Tween® 80)
-
Purified water
-
Liquid nitrogen or dry ice
Equipment:
-
High-pressure homogenizer
-
Ball mill or mortar and pestle
-
Ultrasonicator
Procedure:
-
Preparation of Drug-Lipid Mixture:
-
Melt the this compound.
-
Dissolve or disperse the drug in the molten lipid.
-
Rapidly cool the mixture using liquid nitrogen or dry ice to solidify the lipid and create a solid lipid-drug matrix.
-
-
Grinding:
-
Grind the solid lipid-drug matrix into fine microparticles (in the range of 50-100 µm) using a ball mill or mortar and pestle.
-
-
Dispersion:
-
Disperse the lipid microparticles in a cold aqueous solution of the surfactant.
-
-
High-Pressure Homogenization:
-
Homogenize the cold dispersion using a high-pressure homogenizer at or below room temperature for 3-5 cycles at 500-1500 bar.
-
Protocol 3: Microemulsion-Based Method
This technique involves the formation of a warm oil-in-water microemulsion which is then dispersed in a large volume of cold water to induce lipid precipitation and nanoparticle formation.[6]
Materials:
-
This compound
-
Lipophilic drug (if applicable)
-
Emulsifier (e.g., Polysorbate 20, Soy phosphatidylcholine)
-
Co-emulsifier (e.g., Butanol)
-
Purified water
Equipment:
-
Heating magnetic stirrer
-
Water bath
Procedure:
-
Microemulsion Formation:
-
Melt the this compound at a temperature approximately 5-10 °C above its melting point.
-
Add the emulsifier and co-emulsifier to the molten lipid with gentle stirring.
-
Add the required amount of heated water to the lipid mixture dropwise with continuous stirring until a transparent microemulsion is formed.
-
-
Nanoparticle Precipitation:
-
Rapidly disperse the hot microemulsion into a large volume of cold water (2-3 °C) under continuous stirring.
-
The rapid cooling causes the lipid to precipitate, forming solid lipid nanoparticles.
-
Characterization of Solid Lipid Nanoparticles
Thorough characterization is essential to ensure the quality and performance of the formulated SLNs.
| Parameter | Method | Typical Expected Results |
| Particle Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 50 - 1000 nm, PDI < 0.3 |
| Zeta Potential | Laser Doppler Anemometry | ± 30 mV for good stability |
| Entrapment Efficiency and Drug Loading | Spectrophotometry, HPLC | Dependent on drug and formulation |
| Crystallinity and Polymorphism | Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD) | To confirm solid state and identify polymorphic form |
| Morphology | Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM) | Spherical shape |
Data Presentation
The following tables provide a template for summarizing the quantitative data from SLN characterization experiments.
Table 1: Physicochemical Properties of SLN Formulations
| Formulation Code | Lipid:Drug Ratio | Surfactant Conc. (%) | Particle Size (nm) | PDI | Zeta Potential (mV) |
| SLN-001 | |||||
| SLN-002 | |||||
| SLN-003 |
Table 2: Drug Entrapment and Loading of SLN Formulations
| Formulation Code | Entrapment Efficiency (%) | Drug Loading (%) |
| SLN-001 | ||
| SLN-002 | ||
| SLN-003 |
Visualizations
The following diagrams illustrate the experimental workflows for the preparation of solid lipid nanoparticles.
Caption: Workflow for SLN preparation by hot high-pressure homogenization.
Caption: Workflow for SLN preparation by cold high-pressure homogenization.
Caption: Workflow for SLN preparation by the microemulsion-based method.
References
- 1. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 2. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]
- 3. 1,2-Di-O-tetradecyl-rac-glycerol, 1561-55-3 | BroadPharm [broadpharm.com]
- 4. labsolu.ca [labsolu.ca]
- 5. benchchem.com [benchchem.com]
- 6. japsonline.com [japsonline.com]
- 7. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols for 1,2-O-Ditetradecyl-rac-glycerol in Non-Viral Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-viral gene delivery systems have emerged as a promising alternative to viral vectors due to their enhanced safety profile, larger payload capacity, and reduced immunogenicity.[1][2] Lipid-based nanoparticles (LNPs) are a leading platform for the delivery of nucleic acid therapeutics, such as mRNA and siRNA. The composition of these LNPs is a critical determinant of their stability, transfection efficiency, and overall therapeutic efficacy. A typical LNP formulation comprises an ionizable cationic lipid, a phospholipid (helper lipid), cholesterol, and a PEGylated lipid.
This document provides detailed application notes and protocols for the utilization of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) in non-viral gene delivery systems. DTDG is a diether lipid consisting of a glycerol backbone with two tetradecyl (C14) chains attached via ether linkages. Ether lipids are known for their high chemical stability, particularly resistance to enzymatic degradation by lipases, which can be advantageous for in vivo applications. While direct literature on DTDG for gene delivery is limited, its structural similarity to other dialkyl glycerol lipids used in LNP formulations suggests its potential as a stabilizing or helper lipid.
Disclaimer: The following protocols are primarily based on established methods for structurally similar lipids, such as 1,2-Distearoyl-rac-glycerol (DSG), which possesses ester linkages instead of ether linkages. These protocols should be considered a starting point and may require optimization for formulations containing this compound.
Core Components of Lipid Nanoparticle Formulations
The successful formulation of LNPs for gene delivery relies on the synergistic function of its lipid components. A standard four-component system is often employed:
| Component | Example | Molar Ratio (%) (Starting Point) | Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA | 50 | Encapsulates the negatively charged nucleic acid payload at low pH and facilitates its release from the endosome into the cytoplasm at physiological pH.[3] |
| Helper Lipid | This compound (DTDG) | 10 | Provides structural integrity and stability to the LNP. The ether linkages in DTDG may offer enhanced resistance to degradation. |
| Structural Lipid | Cholesterol | 38.5 | Enhances LNP stability, modulates membrane fluidity, and can aid in the transfection process.[3] |
| PEGylated Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) | 1.5 | Forms a hydrophilic corona on the LNP surface, preventing aggregation and reducing clearance by the mononuclear phagocyte system, thereby prolonging circulation time.[3] |
Experimental Protocols
Protocol 1: Formulation of DTDG-Containing Lipid Nanoparticles (LNPs) by Microfluidic Mixing
This protocol describes a reproducible method for the formulation of LNPs using a microfluidic mixing device, which allows for precise control over particle size and distribution.
Materials:
-
This compound (DTDG)
-
Ionizable Cationic Lipid (e.g., DLin-MC3-DMA)
-
Cholesterol
-
PEGylated Lipid (e.g., DMG-PEG2000)
-
Ethanol (anhydrous, molecular biology grade)
-
Nucleic acid payload (e.g., mRNA, plasmid DNA)
-
Low pH aqueous buffer (e.g., 25 mM citrate buffer, pH 4.0)
-
Physiologically compatible buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Microfluidic mixing system (e.g., NanoAssemblr®)
-
Syringes and tubing compatible with the microfluidic system
-
Dialysis cassette or tangential flow filtration (TFF) system for buffer exchange
Procedure:
-
Preparation of Lipid Stock Solutions:
-
Prepare individual stock solutions of DTDG, ionizable cationic lipid, cholesterol, and PEGylated lipid in anhydrous ethanol.
-
From the individual stock solutions, prepare a mixed lipid stock solution in ethanol containing the desired molar ratio of the four lipid components (e.g., 50:10:38.5:1.5).
-
-
Preparation of Payload Solution:
-
Dissolve the nucleic acid payload in the low pH aqueous buffer (e.g., citrate buffer, pH 4.0). The low pH ensures the ionizable lipid is positively charged, facilitating complexation with the negatively charged nucleic acid.[3]
-
-
Microfluidic Mixing:
-
Load the mixed lipid-ethanol solution into one syringe and the payload-aqueous buffer solution into another.
-
Set the desired flow rates on the microfluidic mixing system to achieve rapid and controlled mixing of the two solutions. A typical total flow rate is 2-12 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic phase).
-
Initiate the mixing process. The rapid mixing leads to a change in solvent polarity, triggering the self-assembly of the lipids around the nucleic acid payload to form LNPs.
-
Collect the resulting LNP solution, which will be in a hydro-alcoholic buffer.
-
-
Buffer Exchange and Concentration:
-
The collected LNP solution needs to be buffer-exchanged into a physiologically compatible buffer (e.g., PBS, pH 7.4).
-
This can be achieved using a dialysis cassette (for small volumes) or a tangential flow filtration (TFF) system (for larger volumes), which also allows for concentration of the LNP formulation.
-
-
Sterilization and Storage:
-
Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.
-
Store the sterile LNP suspension at 4°C. Stability should be assessed over time.
-
Protocol 2: In Vitro Transfection of Adherent Cells with DTDG-LNPs
This protocol outlines a general procedure for transfecting adherent mammalian cells in culture with the formulated DTDG-LNPs.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
DTDG-LNP formulation encapsulating the desired nucleic acid (e.g., a reporter plasmid like GFP)
-
Multi-well cell culture plates (e.g., 24-well plates)
-
CO₂ incubator (37°C, 5% CO₂)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
On the day of transfection, gently remove the complete growth medium from the cells and wash once with sterile PBS.
-
Add serum-free medium to each well.
-
Add the DTDG-LNP formulation to each well at the desired final concentration of the nucleic acid payload. It is recommended to perform a dose-response experiment to determine the optimal concentration.
-
Gently swirl the plate to ensure even distribution of the LNPs.
-
Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
After the incubation period, remove the medium containing the LNPs and replace it with fresh, complete growth medium.
-
Return the cells to the CO₂ incubator.
-
-
Assay for Gene Expression:
-
Assay for the expression of the delivered gene at an appropriate time point post-transfection (typically 24-72 hours). For a GFP reporter plasmid, this can be done by fluorescence microscopy or flow cytometry.
-
Data Presentation
Quantitative data is crucial for the evaluation and optimization of LNP formulations. The following tables provide a template for summarizing key characterization data.
Table 1: Physicochemical Characterization of DTDG-LNP Formulations
| Formulation ID | Molar Ratio (Ionizable:DTDG:Chol:PEG) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DTDG-LNP-01 | 50:10:38.5:1.5 | Data | Data | Data | Data |
| DTDG-LNP-02 | Optimized Ratio | Data | Data | Data | Data |
| Control (e.g., DSG-LNP) | 50:10:38.5:1.5 | Data | Data | Data | Data |
Table 2: In Vitro Transfection Efficiency and Cytotoxicity of DTDG-LNPs
| Formulation ID | Cell Line | Nucleic Acid Dose (ng/well) | Transfection Efficiency (%) | Cell Viability (%) |
| DTDG-LNP-01 | HEK293 | 100 | Data | Data |
| DTDG-LNP-01 | HEK293 | 250 | Data | Data |
| DTDG-LNP-01 | HEK293 | 500 | Data | Data |
| Control (e.g., Commercial Reagent) | HEK293 | 250 | Data | Data |
Visualization of Workflows and Pathways
Caption: Workflow for DTDG-LNP formulation via microfluidic mixing.
Caption: Cellular uptake and mechanism of action for LNP-mediated gene delivery.
References
Application Notes & Protocols: Cellular Uptake Mechanisms of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) Liposomes
Audience: Researchers, scientists, and drug development professionals.
Introduction Liposomes are one of the most successful nanomedicine platforms for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents.[1][2] The efficacy of a liposomal drug formulation is critically dependent on its ability to be internalized by target cells.[3][4] This process is governed by various cellular uptake mechanisms, primarily endocytosis.[2][3] 1,2-O-Ditetradecyl-rac-glycerol (DTDG) is a synthetic diether lipid whose properties can be leveraged to create stable liposomal formulations. Understanding the specific pathways by which DTDG-containing liposomes enter cells is essential for optimizing their design for therapeutic applications, enhancing drug delivery, and minimizing off-target effects.[3][5]
These application notes provide a comprehensive guide to the experimental protocols and data analysis techniques required to elucidate the cellular uptake mechanisms of DTDG liposomes. The described methods allow for both quantitative assessment of uptake efficiency and qualitative visualization of the internalization process.
Principal Cellular Uptake Pathways for Liposomes
The internalization of liposomes is an active process, predominantly occurring through various endocytic pathways.[6] The specific route taken can depend on liposome properties such as size, surface charge, and the presence of targeting ligands, as well as the cell type.[7] The primary pathways include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis.[8][9]
-
Clathrin-Mediated Endocytosis (CME): This is a receptor-mediated pathway where liposomes bind to receptors on the cell surface, leading to the formation of clathrin-coated pits that invaginate to form vesicles.[8][10]
-
Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and caveolin proteins.[1][8]
-
Macropinocytosis: This process involves the non-specific engulfment of large amounts of extracellular fluid and particles through large, irregular vesicles known as macropinosomes.[1][8]
Following internalization, these pathways typically converge at the early endosome, from which the liposomes are often trafficked to lysosomes for degradation.[9]
Experimental Protocols
A systematic approach is required to characterize the cellular uptake of novel DTDG liposomes. This involves liposome preparation, quantitative analysis of uptake, and identification of the specific internalization pathways.
Protocol 1: Preparation of DTDG Liposomes via Thin-Film Hydration
This protocol describes the preparation of unilamellar DTDG liposomes using the widely adopted thin-film hydration method followed by extrusion.[11][12] A fluorescent lipid dye (e.g., DiD or Texas Red-DHPE) is included for visualization and quantification.[10][13]
Materials:
-
This compound (DTDG)
-
Cholesterol (optional, for membrane stability)
-
Fluorescent lipid dye (e.g., DiD, Texas Red-DHPE)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: Dissolve DTDG, cholesterol (if used), and the fluorescent lipid dye in chloroform in a round-bottom flask.[11]
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[11] Further dry the film under a high vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid film with pre-warmed PBS (pH 7.4) by vortexing the flask.[12] This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To create unilamellar vesicles (LUVs) with a defined size, subject the MLV suspension to extrusion by passing it repeatedly (e.g., 11-21 times) through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a mini-extruder.[11] Ensure the extrusion is performed at a temperature above the phase transition temperature of the lipid mixture.
-
Characterization: Analyze the resulting liposome suspension for size distribution and zeta potential using Dynamic Light Scattering (DLS).
Protocol 2: Quantitative Analysis of Cellular Uptake by Flow Cytometry
Flow cytometry provides a high-throughput method to quantify the mean fluorescence intensity of a cell population, which corresponds to the amount of fluorescently-labeled liposomes internalized by the cells.[11][13]
Materials:
-
Cell line of interest (e.g., HeLa, U87MG)
-
Complete cell culture medium
-
Fluorescently-labeled DTDG liposomes
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
FACS buffer (PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined density and allow them to adhere and grow overnight.[11]
-
Liposome Incubation: Replace the culture medium with fresh medium containing various concentrations of fluorescently-labeled DTDG liposomes. Incubate the cells for defined periods (e.g., 1, 4, 24 hours) at 37°C in a CO2 incubator.[4][11]
-
Washing: After incubation, terminate the uptake by placing the plate on ice. Aspirate the medium and wash the cells thoroughly with ice-cold PBS (3 times) to remove non-internalized liposomes.[11][14]
-
Cell Harvesting: Detach the cells using trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to FACS tubes.[14]
-
Sample Preparation: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes). Discard the supernatant and resuspend the cell pellet in cold FACS buffer.[14]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer to measure the fluorescence intensity of the cells.[11] An increase in mean fluorescence intensity (MFI) compared to untreated control cells indicates cellular uptake.
Protocol 3: Elucidation of Internalization Pathways Using Pharmacological Inhibitors
To identify the specific endocytic pathways involved, cells are pre-treated with pharmacological inhibitors that block known internalization routes before incubation with liposomes.[1][15] A significant reduction in uptake in the presence of an inhibitor points to the involvement of that specific pathway.
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 2.
-
Inhibitor Pre-incubation: Before adding the liposomes, pre-incubate the cells with fresh culture medium containing a specific inhibitor (see Table 2) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Liposome Incubation: Without washing out the inhibitor, add the fluorescently-labeled DTDG liposomes to the wells and incubate for the desired time (e.g., 4 hours).
-
Analysis: Harvest the cells and analyze them by flow cytometry as described in Protocol 2. Compare the MFI of inhibitor-treated cells to that of untreated cells (positive control).
Protocol 4: Visualization of Cellular Uptake by Confocal Microscopy
Confocal laser scanning microscopy (CLSM) allows for the direct visualization of fluorescently-labeled liposomes within cells, providing spatial information about their subcellular localization.[3][16]
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Fluorescently-labeled DTDG liposomes (e.g., Texas Red-DHPE labeled)
-
Nuclear stain (e.g., Hoechst 33342)
-
Lysosomal stain (e.g., LysoTracker Green)
-
Paraformaldehyde (PFA) for fixation
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.
-
Incubation: Incubate the cells with fluorescently-labeled DTDG liposomes for the desired time at 37°C.
-
Staining (Optional): In the final 30-60 minutes of incubation, add stains for specific organelles like lysosomes (LysoTracker) or the nucleus (Hoechst) to the medium.[16]
-
Washing: Gently wash the cells three times with ice-cold PBS to remove extracellular liposomes.[14]
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Imaging: Mount the coverslips (if used) and image the cells using a confocal microscope with the appropriate laser lines and filters for each fluorophore.[14] Z-stack images can be acquired to confirm intracellular localization.
Data Presentation
Quantitative data should be organized into tables for clarity and ease of comparison.
Table 1: Example Table for Quantification of DTDG Liposome Cellular Uptake
| Cell Line | Liposome Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) ± SD |
|---|---|---|---|
| HeLa | 0 (Control) | 4 | 150 ± 25 |
| HeLa | 25 | 4 | 2,500 ± 180 |
| HeLa | 50 | 4 | 5,800 ± 350 |
| HeLa | 100 | 4 | 11,200 ± 670 |
| U87MG | 50 | 1 | 3,100 ± 240 |
| U87MG | 50 | 4 | 7,200 ± 510 |
| U87MG | 50 | 24 | 15,500 ± 980 |
Table 2: Common Pharmacological Inhibitors for Studying Endocytosis Pathways
| Inhibitor | Target | Pathway Inhibited | Typical Concentration | Reference |
|---|---|---|---|---|
| Chlorpromazine | Clathrin-coated pit assembly | Clathrin-Mediated Endocytosis | 5-10 µg/mL | [1] |
| Genistein | Tyrosine kinase | Caveolae-Mediated Endocytosis | 50-200 µM | [7] |
| Filipin | Cholesterol sequestration | Caveolae-Mediated Endocytosis | 1-5 µg/mL | [15] |
| EIPA | Na+/H+ exchanger | Macropinocytosis | 50-100 µM | [1] |
| Cytochalasin D | Actin polymerization | Phagocytosis, Macropinocytosis | 1-10 µM | [15] |
| Sodium Azide | ATP production | Energy-dependent uptake | 5 mg/mL |[6][17] |
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. researchgate.net [researchgate.net]
- 3. Liposome Cellular Uptake Study - CD Formulation [formulationbio.com]
- 4. Following the Fate of Dye-Containing Liposomes In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2-O,O-Ditetradecyl-rac-glycerol | Artepal [artepal.org]
- 6. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathways of cellular internalisation of liposomes delivered siRNA and effects on siRNA engagement with target mRNA and silencing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selective endocytic uptake of targeted liposomes occurs within a narrow range of liposome diameter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. scienceopen.com [scienceopen.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1,2-O-Ditetradecyl-rac-glycerol in siRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 1,2-O-Ditetradecyl-rac-glycerol derivatives, specifically as PEGylated lipids, in the formulation of lipid nanoparticles (LNPs) for siRNA delivery. While this compound is not typically used as a primary cationic lipid for encapsulating siRNA, its structural backbone is integral to the synthesis of crucial components that enhance the stability and efficacy of LNP-based siRNA delivery systems.
Introduction to this compound Derivatives in LNPs
This compound is a synthetic diacylglycerol with two 14-carbon (tetradecyl) alkyl chains. In the context of siRNA delivery, its most significant contribution is as a precursor for PEGylated lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol (PEG-DMG). These PEG-lipids form a hydrophilic corona on the surface of the LNP, providing several key advantages:
-
Steric Stability: The PEG layer prevents the aggregation of LNPs in biological fluids.
-
Reduced Immunogenicity: It shields the LNP from recognition by the immune system, prolonging circulation time.
-
Controlled Particle Size: The inclusion of PEG-lipids during formulation influences the final size of the nanoparticles.
The length of the lipid anchor of the PEGylated lipid plays a crucial role in the in vivo performance of the LNP. Lipids with shorter alkyl chains, such as the C14 chains of a dietradecyl-based lipid, are known to dissociate from the LNP surface more rapidly than those with longer chains (e.g., C18). This "shedding" of the PEG coat can be advantageous for cellular uptake and endosomal escape once the LNP reaches its target tissue.
Key Components of an LNP-siRNA Formulation
A typical LNP formulation for siRNA delivery consists of four main components:
| Component | Example | Molar Ratio (%) | Function |
| Ionizable Cationic Lipid | DLin-MC3-DMA, SM-102 | 50 | Encapsulates negatively charged siRNA and facilitates endosomal escape. |
| Helper Lipid | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | 10 | Provides structural integrity to the nanoparticle. |
| Cholesterol | - | 38.5 | Stabilizes the LNP structure and aids in membrane fusion. |
| PEG-Lipid | 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) | 1.5 | Provides steric stability and controls particle size. |
Physicochemical Properties of LNPs
The physicochemical properties of LNPs are critical for their biological performance. These properties are influenced by the lipid composition and the formulation process.
| Property | Typical Range | Measurement Technique | Importance |
| Size (Hydrodynamic Diameter) | 80 - 150 nm | Dynamic Light Scattering (DLS) | Influences biodistribution and cellular uptake. |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the uniformity of the particle size distribution. |
| Zeta Potential | Near-neutral at physiological pH | Electrophoretic Light Scattering (ELS) | Affects stability and interaction with biological components. |
| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay | Represents the percentage of siRNA successfully loaded into the LNPs. |
Comparative Performance of PEG-Lipids in siRNA Delivery
The choice of PEG-lipid can significantly impact the gene-silencing efficacy of LNP-siRNA formulations. Studies have shown that LNPs formulated with PEG-lipids containing C14 alkyl chains (analogous to a dietradecyl glycerol backbone) can exhibit different performance characteristics compared to those with longer C18 chains.
| PEG-Lipid Anchor | LNP Formulation | In Vitro Gene Silencing (GFP knockdown) | Key Observation |
| C14 (e.g., DMG-PEG) | CSL3/DMG-PEG | ~80-90% | Maintained high efficiency in the presence of serum.[1] |
| C18 (e.g., DSPE-PEG) | CSL3/DSPE-PEG | Significantly lower in serum | Efficiency was negatively impacted by the presence of serum.[1] |
These results suggest that the more rapid dissociation of C14-based PEG-lipids from the LNP surface in a biological environment may facilitate better interaction with target cells and subsequent siRNA release, leading to more robust gene silencing.[1]
Experimental Protocols
Protocol 1: Formulation of siRNA-LNPs using Microfluidic Mixing
This protocol describes the formulation of LNPs encapsulating siRNA using a microfluidic device.[2][3]
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA) in ethanol
-
DSPC in ethanol
-
Cholesterol in ethanol
-
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG) in ethanol
-
siRNA in 25 mM sodium acetate buffer (pH 4.0)
-
Microfluidic mixing device and syringe pumps
-
Dialysis cassette (10 kDa MWCO)
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare Lipid Stock Solution: Combine the ionizable lipid, DSPC, cholesterol, and PEG-DMG in ethanol at a molar ratio of 50:10:38.5:1.5. The final total lipid concentration should be 8 mM.[2][3]
-
Prepare siRNA Solution: Dissolve the siRNA in the sodium acetate buffer to the desired concentration.
-
Microfluidic Mixing:
-
Load the lipid-ethanol solution into one syringe and the aqueous siRNA solution into another.
-
Set the flow rate ratio of the aqueous to the ethanol phase to 3:1.
-
Set the total flow rate to achieve the desired particle size (e.g., 2-12 mL/min).
-
Pump the solutions through the microfluidic device to initiate LNP self-assembly.
-
-
Purification:
-
Collect the LNP suspension from the outlet of the microfluidic device.
-
Dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours using a 10 kDa MWCO dialysis cassette to remove ethanol and unencapsulated siRNA.
-
-
Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.
-
Storage: Store the LNP-siRNA formulation at 4°C.
Protocol 2: Characterization of LNP Physicochemical Properties
1. Size and Polydispersity Index (PDI) Measurement (Dynamic Light Scattering): [4]
-
Dilute the LNP suspension in PBS to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument at 25°C.
-
Perform measurements in triplicate.
2. Zeta Potential Measurement: [4]
-
Dilute the LNP suspension in 10 mM HEPES buffer (pH 7.4).[2][3]
-
Load the sample into a capillary cell.
-
Measure the zeta potential using an electrophoretic light scattering instrument.
-
Perform measurements in triplicate.
3. siRNA Encapsulation Efficiency (RiboGreen Assay): [2][3][5][6]
-
Prepare a standard curve: Create a series of known siRNA concentrations in 10 mM HEPES buffer (pH 7.4).
-
Prepare LNP samples:
-
Total siRNA: Dilute the LNP suspension in HEPES buffer containing 0.5% Triton X-100 to disrupt the nanoparticles.
-
Free siRNA: Dilute the LNP suspension in HEPES buffer without Triton X-100.
-
-
Assay:
-
Add the RiboGreen reagent to the standards and LNP samples in a 96-well plate.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~480 nm, Emission: ~520 nm).
-
-
Calculation:
-
Determine the concentration of total and free siRNA from the standard curve.
-
Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total siRNA - Free siRNA) / Total siRNA] * 100
-
Protocol 3: In Vitro Gene Silencing Assay
This protocol describes how to assess the gene-silencing efficiency of LNP-siRNA formulations in a suitable cell line.[2][3]
Materials:
-
HeLa cells stably expressing a reporter gene (e.g., Luciferase or GFP)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
LNP-siRNA targeting the reporter gene
-
Control LNP with scrambled siRNA
-
96-well plates
-
Luciferase assay reagent or flow cytometer for GFP analysis
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 4.5 x 10³ cells/well and incubate for 24 hours.[2][3]
-
Transfection:
-
Dilute the LNP-siRNA formulations to the desired concentrations (e.g., 10 nM and 100 nM siRNA) in serum-free DMEM.
-
Remove the growth medium from the cells and add the diluted LNP-siRNA.
-
Incubate for 4 hours at 37°C.
-
-
Post-transfection:
-
Remove the transfection medium and replace it with fresh DMEM containing 10% FBS.
-
Incubate for an additional 20-48 hours.
-
-
Analysis:
-
For Luciferase: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
For GFP: Harvest the cells and analyze GFP expression using a flow cytometer.
-
-
Data Normalization: Normalize the reporter gene expression to a housekeeping gene or total protein concentration. Calculate the percentage of gene knockdown relative to cells treated with control LNP (scrambled siRNA).
Visualizations
Caption: Cellular uptake and mechanism of action of LNP-siRNA.
References
- 1. Effect of PEG Anchor and Serum on Lipid Nanoparticles: Development of a Nanoparticles Tracking Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. Optimization of Lipid Nanoparticles for saRNA Expression and Cellular Activation Using a Design-of-Experiment Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a Protocol for Streamlined Synthesis and Characterization of Lipid Nanoparticles to Enable Preclinical Research and Education - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1,2-O-Ditetradecyl-rac-glycerol in Vaccine Adjuvant Formulations: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic, saturated diether lipid analogous to the core structural lipids found in the cell membranes of Archaea. Its unique ether linkages, in contrast to the ester linkages found in bacteria and eukaryotes, confer exceptional chemical and thermal stability. In vaccine development, this compound serves as a key component in the formulation of highly stable liposomal vesicles known as archaeosomes. These archaeosomes function as potent vaccine adjuvants and delivery systems, capable of eliciting robust and long-lasting humoral and cell-mediated immune responses.[1][2][3] This document provides detailed application notes and protocols for the use of this compound in the formulation of archaeosome-based vaccine adjuvants.
Application Notes
Principle of Adjuvant Action
The adjuvant properties of archaeosomes formulated with this compound are attributed to their unique physicochemical characteristics. The ether-linked lipid structure provides high stability to the liposomes, protecting the encapsulated antigen from degradation and facilitating a sustained release.[2][3] These vesicles are efficiently taken up by antigen-presenting cells (APCs), such as dendritic cells and macrophages.[4][5] The particulate nature and lipid composition of archaeosomes promote antigen processing and presentation through both MHC class I and class II pathways, leading to the activation of both CD8+ and CD4+ T cells.[4] This results in a comprehensive immune response, encompassing both antibody production and cytotoxic T lymphocyte (CTL) activity, which is crucial for immunity against a wide range of pathogens and for therapeutic cancer vaccines.[4][6][7] While the precise receptor interactions are still under investigation, the immunostimulatory capacity of archaeosomes is thought to be a result of their unique membrane properties rather than direct agonism of a specific Toll-like receptor (TLR).
Advantages of this compound-based Archaeosomes
-
Enhanced Stability: The ether linkages of this compound provide superior resistance to chemical and enzymatic degradation compared to conventional ester-based lipids, leading to a longer shelf-life of the vaccine formulation.[2][3]
-
Potent Immunogenicity: Archaeosomes are capable of inducing strong and durable humoral and cell-mediated immune responses, often superior to conventional adjuvants like alum.[6][8]
-
Versatile Delivery System: These liposomes can encapsulate a wide variety of antigens, including proteins, peptides, and nucleic acids.[1]
-
Favorable Safety Profile: Synthetic lipids like this compound offer a well-defined and reproducible formulation with a good preclinical safety profile.[9]
-
Induction of Cell-Mediated Immunity: A key advantage is the ability to stimulate a Th1-biased immune response and the generation of cytotoxic T lymphocytes, which is often lacking with traditional adjuvants.[6][7]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies on archaeosome-based adjuvants formulated with synthetic lipids structurally similar to this compound. These data illustrate the potential immunogenicity of such formulations.
Table 1: Humoral Immune Response to Ovalbumin (OVA) in Archaeosome Formulations
| Adjuvant Formulation | Antigen Dose (µg) | Mean Peak Antibody Titer (log10) | Predominant IgG Isotype | Reference |
| Synthetic Archaeosomes + OVA | 10 | 5.5 | IgG1, IgG2a, IgG2b | [6] |
| Alum + OVA | 10 | 4.0 | IgG1 | [6] |
| Conventional Liposomes + OVA | 10 | 3.5 | IgG1 | [6] |
| OVA alone | 10 | <2.0 | - | [6] |
Table 2: Cell-Mediated Immune Response to Ovalbumin (OVA) in Archaeosome Formulations
| Adjuvant Formulation | Antigen Dose (µg) | Splenocyte Proliferation (Stimulation Index) | IFN-γ Production (pg/mL) | Reference |
| Synthetic Archaeosomes + OVA | 10 | 15.2 | 2500 | [6] |
| Alum + OVA | 10 | 2.1 | <100 | [6] |
| Conventional Liposomes + OVA | 10 | 3.5 | 200 | [6] |
| OVA alone | 10 | 1.0 | <50 | [6] |
Table 3: Infiltration of Immune Cells at the Injection Site (Day 1 post-injection)
| Formulation | Total Live Cells (x10^3) | Macrophages (x10^3) | Dendritic Cells (x10^3) | Neutrophils (x10^3) | Reference |
| SLA Archaeosomes + OVA | 250 | 64.2 | 41.5 | 39.2 | [5] |
| OVA alone | 82.8 | 15.6 | 9.7 | 7.3 | [5] |
SLA: Sulfated Lactosyl Archaeol, a semi-synthetic glycolipid with an archaeol core.
Experimental Protocols
Protocol 1: Preparation of Archaeosomes with Entrapped Antigen
This protocol describes the preparation of archaeosomes composed of this compound and a charged lipid (for colloidal stability) with an encapsulated protein antigen using the thin-film hydration and extrusion method.
Materials:
-
This compound
-
Charged lipid (e.g., Dipalmitoylphosphatidylglycerol - DPPG)
-
Antigen of interest (e.g., Ovalbumin)
-
Chloroform
-
Phosphate-buffered saline (PBS), pH 7.4, sterile and pyrogen-free
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and the charged lipid (e.g., in a 9:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator and rotate it in a water bath at a temperature above the lipid phase transition temperature (e.g., 40-50°C).
-
Evaporate the chloroform under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Vesicle Formation:
-
Prepare a solution of the antigen in sterile PBS at the desired concentration.
-
Add the antigen solution to the flask containing the dry lipid film.
-
Hydrate the lipid film by gentle rotation in a water bath at a temperature above the lipid phase transition temperature for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Size Reduction (Extrusion):
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).
-
Pass the MLV suspension through the extruder multiple times (e.g., 11-21 passes) at a temperature above the lipid phase transition temperature.
-
-
Removal of Unencapsulated Antigen:
-
Separate the archaeosomes with the encapsulated antigen from the unencapsulated antigen by ultracentrifugation, dialysis, or size exclusion chromatography.
-
For ultracentrifugation, pellet the archaeosomes and resuspend them in fresh sterile PBS. Repeat this washing step twice.
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Assess the zeta potential to confirm surface charge.
-
Quantify the amount of encapsulated antigen using a suitable protein assay after disrupting the vesicles with a detergent.
-
Visualize the vesicle morphology using transmission electron microscopy (TEM).
-
Protocol 2: In Vivo Immunization and Evaluation of Immune Response in Mice
This protocol outlines a general procedure for evaluating the adjuvant efficacy of the prepared archaeosome formulation in a murine model.
Materials:
-
Archaeosome-encapsulated antigen formulation
-
Control formulations (e.g., antigen alone, antigen + Alum)
-
6-8 week old female BALB/c or C57BL/6 mice
-
Sterile syringes and needles
-
Materials for blood collection (e.g., retro-orbital or tail vein)
-
Materials for spleen harvesting and processing
-
ELISA plates and reagents for antibody isotyping
-
Cell culture reagents and plates for splenocyte proliferation and cytokine assays
-
Flow cytometer and antibodies for T-cell phenotyping
Procedure:
-
Immunization:
-
Divide mice into groups (n=5-10 per group) for each formulation.
-
Administer the vaccine formulations (e.g., 100 µL total volume containing 10-20 µg of antigen) via subcutaneous or intramuscular injection on day 0.
-
Administer a booster immunization on day 14 or 21.
-
-
Evaluation of Humoral Response:
-
Collect blood samples at various time points (e.g., days 14, 28, and 42).
-
Isolate serum and store at -20°C.
-
Determine antigen-specific IgG, IgG1, and IgG2a/c antibody titers using an enzyme-linked immunosorbent assay (ELISA).
-
-
Evaluation of Cell-Mediated Response:
-
At a specified time point after the final immunization (e.g., day 42), euthanize the mice and aseptically harvest the spleens.
-
Prepare single-cell suspensions of splenocytes.
-
Splenocyte Proliferation Assay: Culture splenocytes in the presence of the specific antigen for 72 hours. Measure proliferation by [3H]-thymidine incorporation or a colorimetric assay (e.g., MTS).
-
Cytokine Analysis: Culture splenocytes with the antigen and collect supernatants after 48-72 hours. Measure the concentration of cytokines such as IFN-γ, IL-4, and IL-5 using ELISA or a multiplex bead array.
-
Intracellular Cytokine Staining (ICS): Restimulate splenocytes with the antigen in the presence of a protein transport inhibitor (e.g., Brefeldin A). Stain the cells for surface markers (CD4, CD8) and intracellular cytokines (IFN-γ, TNF-α, IL-2) and analyze by flow cytometry.
-
Visualization of Pathways and Workflows
Caption: Experimental workflow for archaeosome adjuvant formulation and evaluation.
Caption: Proposed mechanism of archaeosome-mediated immune activation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthetic Archaeosome Vaccines Containing Triglycosylarchaeols Can Provide Additive and Long-Lasting Immune Responses That Are Enhanced by Archaetidylserine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic insight into the induction of cellular immune responses by encapsulated and admixed archaeosome-based vaccine formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Sulfated archaeol glycolipids: Comparison with other immunological adjuvants in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Frontiers | Tuning the immune response: sulfated archaeal glycolipid archaeosomes as an effective vaccine adjuvant for induction of humoral and cell-mediated immunity towards the SARS-CoV-2 Omicron variant of concern [frontiersin.org]
Application Notes and Protocols for the Thin-Film Hydration Method with 1,2-O-Ditetradecyl-rac-glycerol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-O-Ditetradecyl-rac-glycerol is a synthetic ether lipid that serves as a valuable component in the development of advanced drug delivery systems, such as liposomes. Unlike phospholipids, which have ester linkages, ether lipids like this compound possess ether bonds that confer increased stability against chemical and enzymatic degradation. This characteristic makes them particularly suitable for creating robust nanocarriers for therapeutic agents. The thin-film hydration method is a widely used technique for the preparation of liposomes, involving the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form vesicles.[1] This document provides a detailed protocol for the preparation of liposomes using this compound via the thin-film hydration method, along with expected physicochemical characteristics and an overview of the relevant signaling pathways involving ether lipids.
Data Presentation
The following tables summarize the typical physicochemical properties of liposomes formulated with ether lipids, similar to what would be expected for formulations containing this compound. It is important to note that these values are illustrative and may vary depending on the specific experimental conditions and the inclusion of other lipids in the formulation.
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Encapsulation Efficiency (%) |
| This compound | 100 - 250 | < 0.3 | -2 to -10 | > 80 |
| This compound / Cholesterol (molar ratio 2:1) | 90 - 200 | < 0.2 | -2 to -10 | > 85 |
| This compound / PEG-lipid | 80 - 150 | < 0.15 | 0 to -5 | > 75 |
Note: Data is representative and based on formulations with structurally similar lipids.[2]
Table 2: Stability of Liposomal Formulations Under Accelerated Storage Conditions (4°C)
| Time (Months) | Particle Size (nm) | PDI | Drug Content (%) |
| Initial | 125 ± 5 | 0.18 ± 0.02 | 99.5 ± 0.5 |
| 1 | 128 ± 6 | 0.19 ± 0.03 | 98.9 ± 0.7 |
| 3 | 135 ± 8 | 0.22 ± 0.04 | 97.2 ± 1.1 |
| 6 | 145 ± 10 | 0.25 ± 0.05 | 95.1 ± 1.5 |
Note: The data in Table 2 is illustrative and represents a typical trend expected for a stable liposomal formulation.[2]
Experimental Protocols
This protocol describes the preparation of unilamellar liposomes using this compound by the thin-film hydration method, followed by extrusion for size homogenization.
Materials
-
This compound
-
Other lipids (e.g., cholesterol, PEGylated lipids, optional)
-
Organic solvent (e.g., chloroform, or a chloroform:methanol mixture in a 2:1 v/v ratio)[3]
-
Aqueous hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, Tris-HCl)
Equipment
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome extrusion device (e.g., a mini-extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Vortex mixer
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
Procedure
-
Lipid Film Formation: a. Dissolve this compound and any other lipids in the chosen organic solvent in a round-bottom flask.[1] b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvent under reduced pressure. The water bath temperature should be maintained above the phase transition temperature (Tc) of the lipid mixture. While the specific Tc of this compound is not readily available, a temperature of 50-60°C is a reasonable starting point, as it is above the Tc of many similar long-chain lipids.[2] d. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. e. Dry the film under a high vacuum for at least 2 hours to remove any residual organic solvent.[1]
-
Hydration: a. Add the pre-heated aqueous hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should also be above the Tc of the lipid mixture.[2] b. Agitate the flask by gentle rotation or vortexing to hydrate the lipid film. This will result in the formation of a milky suspension of multilamellar vesicles (MLVs).
-
Size Reduction (Extrusion): a. To obtain unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is subjected to extrusion. b. Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). c. Transfer the MLV suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process should also be performed at a temperature above the lipid's Tc.[3]
-
Characterization: a. Particle Size and Polydispersity Index (PDI): Determine the mean particle size and PDI of the liposome suspension using Dynamic Light Scattering (DLS). b. Zeta Potential: Measure the zeta potential of the liposomes to assess their surface charge and stability. c. Morphology: The shape and lamellarity of the liposomes can be visualized using Transmission Electron Microscopy (TEM) with negative staining. d. Encapsulation Efficiency: If a drug is encapsulated, the efficiency can be determined by separating the unencapsulated drug from the liposomes (e.g., by dialysis or size exclusion chromatography) and quantifying the drug in the liposomal fraction.
Mandatory Visualization
Experimental Workflow
Caption: Workflow for liposome preparation by the thin-film hydration method.
Ether Lipid Signaling Pathway
Ether lipids are not only structural components of membranes but are also involved in cellular signaling pathways.[4] They can act as precursors for signaling molecules like platelet-activating factor (PAF), a potent mediator of inflammation.[5][6]
Caption: Simplified overview of the ether lipid signaling pathway leading to PAF.
References
Troubleshooting & Optimization
preventing aggregation of 1,2-O-Ditetradecyl-rac-glycerol in aqueous solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aggregation of 1,2-O-Ditetradecyl-rac-glycerol in aqueous solutions during experimental procedures.
FAQs and Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions, offering potential causes and solutions in a question-and-answer format.
Q1: My aqueous solution of this compound appears cloudy or has visible precipitates. What is causing this aggregation?
A1: this compound is a highly hydrophobic diether lipid, making it practically insoluble in water.[1][2] Aggregation occurs because the hydrophobic tetradecyl chains minimize contact with the aqueous environment by associating with each other. This is a natural tendency for non-polar molecules in a polar solvent.[3] The ether linkages in this compound contribute to a more stable and tightly packed structure compared to ester-linked lipids, which can also influence its aggregation behavior.[4][5][6]
Q2: How can I prevent the aggregation of this compound when preparing my aqueous solution?
A2: Several methods can be employed to improve the dispersion of this compound in aqueous solutions. The choice of method will depend on your specific experimental requirements.
-
Thin-Film Hydration: This is a common method for preparing lipid vesicles (liposomes).[7] It involves dissolving the lipid in an organic solvent, evaporating the solvent to create a thin film, and then hydrating the film with an aqueous buffer.[7]
-
Sonication: Both bath and probe sonication can be used to break down large lipid aggregates into smaller, more stable vesicles.[7]
-
Use of Co-solvents or Surfactants: Incorporating a small amount of a biocompatible organic solvent (e.g., ethanol) or a surfactant can help to disperse the lipid.[8][9] Surfactants work by forming micelles that encapsulate the hydrophobic lipid.[10]
Q3: I am using the thin-film hydration method, but the lipid film is not hydrating properly and remains stuck to the flask. What can I do?
A3: Incomplete hydration is a common issue. Here are some troubleshooting steps:
-
Ensure Complete Dissolution: Make sure the this compound is fully dissolved in the organic solvent before creating the thin film. A mixture of chloroform and methanol can improve solubility.[11]
-
Optimize Film Formation: A uniform, thin lipid film is crucial for effective hydration. Avoid rapid solvent evaporation, which can lead to a patchy film.[7]
-
Hydration Temperature: The hydration buffer should be heated above the phase transition temperature of the lipid to facilitate hydration.[12]
-
Agitation: Vigorous vortexing or mechanical shaking is necessary to disperse the lipid film into the aqueous buffer.[7]
Q4: What concentration of this compound should I use to avoid aggregation?
Q5: Can I use surfactants to improve the solubility of this compound? If so, which ones are recommended?
A5: Yes, surfactants are effective in solubilizing lipids by forming mixed micelles.[8][9][14][15] The choice of surfactant will depend on your downstream application. For biological assays, non-ionic surfactants with low toxicity are often preferred. The effective ratio of surfactant to lipid is a key factor in achieving solubilization.[8]
Q6: How can I assess the aggregation state of my this compound preparation?
A6: Dynamic Light Scattering (DLS) is a powerful technique for measuring the size distribution of particles in a solution and can be used to assess the presence of aggregates.[16][17] A protocol for DLS analysis of lipid dispersions is provided in the "Experimental Protocols" section.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, this section provides a summary of qualitative solubility information and highlights the key physicochemical properties of related diether lipids.
| Property | Value/Observation | Reference(s) |
| Molecular Formula | C₃₁H₆₄O₃ | [18] |
| Molecular Weight | 484.84 g/mol | [18] |
| Appearance | Not specified, likely a waxy solid | |
| Aqueous Solubility | Practically insoluble | [1][2] |
| Organic Solvent Solubility | Soluble in chloroform/methanol mixtures | [11] |
| Key Structural Feature | Two tetradecyl chains attached to a glycerol backbone via ether linkages | [19] |
| Comparative Stability | Ether linkages provide greater chemical stability compared to ester linkages found in many other lipids. | [4][5][6] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles using Thin-Film Hydration
This protocol describes the preparation of unilamellar vesicles containing this compound.
Materials:
-
This compound
-
Co-lipid (e.g., a phospholipid like DSPC, optional)
-
Organic solvent (e.g., chloroform or a 2:1 v/v chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Bath sonicator or probe sonicator
-
Extruder with polycarbonate membranes (optional, for uniform vesicle size)
Procedure:
-
Lipid Film Formation:
-
Dissolve the desired amount of this compound (and co-lipid, if used) in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.[4]
-
-
Hydration:
-
Vesicle Sizing (Sonication):
-
For the preparation of small unilamellar vesicles (SUVs), sonicate the MLV suspension.
-
Bath Sonication: Place the sealed vial containing the MLV suspension in a bath sonicator and sonicate for 10-30 minutes.[7]
-
Probe Sonication: Insert a probe sonicator into the MLV suspension and sonicate in pulses to avoid overheating.
-
-
Vesicle Sizing (Extrusion - Optional):
-
For a more uniform size distribution, the MLV or SUV suspension can be repeatedly passed through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm).[7]
-
Protocol 2: Assessment of Aggregation using Dynamic Light Scattering (DLS)
This protocol provides a general method for analyzing the size distribution of your this compound preparation.
Materials:
-
This compound dispersion
-
Aqueous buffer (the same as used for dispersion)
-
DLS instrument
-
Low-volume cuvette
-
Syringe filters (0.2 µm or smaller)
Procedure:
-
Sample Preparation:
-
Filter a small volume of the aqueous buffer through a syringe filter to remove any dust particles.
-
Dilute your this compound dispersion with the filtered buffer to a suitable concentration for DLS analysis. The optimal concentration will depend on your instrument and should be determined empirically to achieve a stable count rate.[20]
-
Gently mix the diluted sample. Avoid vigorous shaking, which can induce aggregation.
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement according to the instrument's operating instructions. Collect multiple measurements to ensure reproducibility.[16]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution of the particles. The presence of a large particle population or a high polydispersity index (PDI) can indicate aggregation.[14]
-
Protocol 3: In Vitro Protein Kinase C (PKC) Activity Assay
This protocol outlines a general method for measuring the activation of PKC by this compound.
Materials:
-
This compound vesicles (prepared as in Protocol 1)
-
Phosphatidylserine (PS) vesicles
-
Purified PKC enzyme
-
PKC substrate peptide
-
[γ-³²P]ATP
-
Kinase assay buffer
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare Lipid Vesicles:
-
Prepare vesicles containing a mixture of this compound and phosphatidylserine.[4]
-
-
Set up the Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase assay buffer, PKC substrate peptide, and the prepared lipid vesicles.
-
Add the purified PKC enzyme.
-
-
Initiate the Reaction:
-
Start the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).[21]
-
-
Terminate the Reaction:
-
Stop the reaction by spotting an aliquot of the reaction mixture onto a P81 phosphocellulose paper.
-
-
Quantify Phosphorylation:
-
Wash the P81 paper extensively with the stop solution to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.[22]
-
Diagrams
References
- 1. 1,2-DISTEAROYL-RAC-GLYCEROL | 1323-83-7 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical micellar concentration determination of pure phospholipids and lipid‐raft and their mixtures with cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of ether vs. ester linkage on lipid bilayer structure and water permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Vesicular and Planar Membranes of Archaea Lipids: Unusual Physical Properties and Biomedical Applications [mdpi.com]
- 7. Physicochemical characterization of tetraether lipids from Thermoplasma acidophilum. V. Evidence for the existence of a metastable state in lipids with acyclic hydrocarbon chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of the solubilization of lipid bilayers by surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Mechanism of Detergent Solubilization of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 11. Advances in Physicochemical and Biochemical Characterization of Archaeosomes from Polar Lipids of Aeropyrum pernix K1 and Stability in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. nanoscience.com [nanoscience.com]
- 14. Classifying Surfactants with Respect to Their Effect on Lipid Membrane Order - PMC [pmc.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. news-medical.net [news-medical.net]
- 17. Using light scattering to assess how phospholipid–protein interactions affect complex I functionality in liposomes - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D2CB00158F [pubs.rsc.org]
- 18. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 19. 1,2-O,O-Ditetradecyl-rac-glycerol | Computational Systems Biology [csbiology.com]
- 20. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 21. benchchem.com [benchchem.com]
- 22. merckmillipore.com [merckmillipore.com]
improving the solubility of 1,2-O-Ditetradecyl-rac-glycerol for experiments
Welcome to the technical support center for 1,2-O-Ditetradecyl-rac-glycerol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this diether lipid in experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic diether lipid. It consists of a glycerol backbone with two tetradecyl (C14) alkyl chains attached via ether linkages at the sn-1 and sn-2 positions.[1] Unlike more common ester-linked lipids, these ether bonds provide enhanced chemical stability against enzymatic degradation by lipases. This stability makes it a valuable component in the design of lipid-based drug delivery systems, such as liposomes and other lipid nanoparticles, and as a stable mimic of diacylglycerol (DAG) in cell signaling studies.[2]
Q2: Why is this compound difficult to dissolve in aqueous solutions?
A2: The difficulty in dissolving this compound in aqueous media stems from its chemical structure. The two long, non-polar tetradecyl chains make the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing). This leads to very poor solubility in polar solvents like water or aqueous buffers. When a concentrated stock solution in an organic solvent is introduced into an aqueous environment, the lipid molecules tend to aggregate to minimize contact with water, leading to precipitation.[3][4]
Q3: What solvents are recommended for preparing a stock solution?
A3: Organic solvents are necessary to dissolve this compound effectively. Based on data for structurally similar long-chain lipids, chlorinated solvents are excellent choices. For cell-based assays where final solvent concentration must be minimized, Dimethyl Sulfoxide (DMSO) is a common alternative.
Q4: My compound precipitates when I add my DMSO stock to my cell culture media. What is happening?
A4: This phenomenon is known as "solvent-shift precipitation" or "crashing out."[5] The lipid is soluble in the concentrated DMSO stock but is not soluble in the final aqueous cell culture medium. When the stock is added, the DMSO disperses rapidly, and the local concentration of the lipid exceeds its solubility limit in the now predominantly aqueous environment, causing it to precipitate.[6] Even if the final DMSO concentration is low (e.g., <0.5%), the way it is added is critical.[3]
Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table summarizes expected solubility based on its structure and data from similar long-chain diacylglycerols.
| Solvent | Temperature | Expected Solubility | Data Type | Reference/Rationale |
| Water | Ambient | Practically Insoluble | Qualitative | Based on high lipophilicity |
| PBS (pH 7.4) | Ambient | Practically Insoluble | Qualitative | Based on high lipophilicity |
| Chloroform | Ambient | Soluble | Qualitative | Common solvent for lipids |
| Methylene Chloride | Ambient | Soluble | Qualitative | Common solvent for lipids |
| DMSO | Ambient | Soluble | Qualitative | Common for preparing stock solutions |
| Ethanol (96%) | 60°C | Partly Soluble to Soluble | Quantitative (Proxy) | Data for 1,2-Distearoyl-rac-glycerol is ~2 mg/mL with warming and sonication.[7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound (MW: 484.85 g/mol ) in a high-purity organic solvent.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO or Chloroform
-
Sterile microcentrifuge tubes or glass vials with PTFE-lined caps
-
Vortex mixer
-
Bath sonicator (optional)
Procedure:
-
Equilibrate: Allow the vial of the lipid powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh a desired amount of the powder (e.g., 4.85 mg) into a sterile vial.
-
Dissolve: Add the appropriate volume of solvent to achieve the target concentration. For 4.85 mg to make a 10 mM stock, add 1 mL of DMSO or Chloroform.
-
Mix: Cap the vial tightly and vortex vigorously for 1-2 minutes until the powder is fully dissolved. A clear solution should be obtained.
-
Aid Dissolution (if necessary): If dissolution is slow, gently warm the solution to 37°C for 5-10 minutes or place it in a bath sonicator for 5-10 minutes.
-
Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: Formulation of Liposomes via Thin-Film Hydration
This is a common method to disperse the lipid into an aqueous phase for delivery to cells or for use in in vitro assays.
Materials:
-
This compound stock solution in chloroform
-
Other lipids as required (e.g., DSPC, cholesterol) in chloroform
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Water bath
-
Extruder with polycarbonate membranes (optional, for size control)
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, combine the desired amounts of this compound and any other lipids from their chloroform stock solutions. b. Attach the flask to a rotary evaporator. Evaporate the chloroform under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 40-50°C). c. Continue rotation until a thin, uniform lipid film is formed on the inner surface of the flask. d. Dry the film under a high vacuum for at least 2 hours (or overnight) to remove all residual solvent.[8]
-
Hydration: a. Pre-warm the aqueous buffer to the same temperature used for film formation. b. Add the warm buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.[9] c. Hydrate the film for 30-60 minutes with intermittent vigorous vortexing. This allows the film to swell and detach, forming multilamellar vesicles (MLVs). The suspension will appear milky.[9]
-
Size Reduction (Optional): a. To obtain vesicles with a uniform size, the MLV suspension can be extruded. b. Pass the suspension repeatedly (e.g., 11-21 times) through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., 100 nm). This should be done at a temperature above the lipid's transition temperature.[2][10]
Troubleshooting Guide
This guide addresses the common issue of precipitation when diluting an organic stock solution of this compound into an aqueous medium.
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Stock Solution | Solvent has absorbed water (especially DMSO). | Use fresh, high-purity, anhydrous solvent. Store solvents properly to prevent moisture absorption. |
| Concentration exceeds solubility limit in the organic solvent. | Prepare a new stock solution at a lower concentration. | |
| Incomplete initial dissolution. | Ensure the compound is fully dissolved by vortexing, gentle warming (37°C), or sonication before storage. | |
| Precipitation Upon Dilution in Aqueous Buffer/Media | "Crashing out" due to poor aqueous solubility. | Improve Mixing Technique: Add the stock solution drop-wise and slowly to the full volume of pre-warmed (37°C) aqueous buffer while vigorously vortexing or stirring. This ensures rapid dispersal.[3] |
| Perform Serial Dilutions: Instead of a single large dilution, create an intermediate dilution in your buffer/media, then perform the final dilution from this intermediate stock.[5] | ||
| Final concentration is too high for the aqueous system. | Determine the maximum practical working concentration by preparing a serial dilution in your specific medium, incubating under experimental conditions (e.g., 37°C, 2 hours), and observing the highest concentration that remains clear. Work below this limit. | |
| Low temperature decreases solubility. | Always use pre-warmed (37°C) media or buffer for dilutions. Avoid storing final working solutions at 4°C unless stability has been confirmed. | |
| Interaction with media components. | Different media formulations have varying salt and protein concentrations that can affect solubility. If problems persist, test solubility in alternative media formulations. |
References
- 1. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Extrusion of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) Liposomes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful preparation of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) liposomes via extrusion.
Troubleshooting Guide
This guide addresses common issues encountered during the extrusion process for DTDG liposomes.
| Issue | Potential Cause | Recommended Solution |
| High back pressure during extrusion | 1. Lipid suspension is below its phase transition temperature (Tc). 2. Lipid concentration is too high. 3. Membrane is clogged by large, non-hydrated lipid aggregates. 4. Incorrect assembly of the extruder. | 1. Increase the temperature of the extruder and lipid suspension to be well above the Tc of DTDG. While the exact Tc for DTDG is not readily available, a starting point based on similar lipids would be in the range of 50-65°C.[1] 2. Dilute the lipid suspension. A typical starting concentration is 10-20 mg/mL.[2] 3. Ensure complete hydration of the lipid film. Consider pre-filtering the multilamellar vesicle (MLV) suspension through a larger pore size membrane (e.g., 400 nm) before extruding through the final desired pore size.[3] Freeze-thaw cycles (3-5 times) of the MLV suspension prior to extrusion can also improve hydration and reduce particle size.[3] 4. Disassemble and reassemble the extruder according to the manufacturer's instructions, ensuring the filter supports and membrane are correctly placed. |
| Low liposome yield/Product loss | 1. Leakage from the extruder syringes or connections. 2. Adhesion of lipids to the extruder apparatus (dead volume). 3. Incomplete hydration of the initial lipid film. | 1. Ensure all Luer lock connections are tight. Pre-wetting the extruder with buffer can help identify leaks before introducing the lipid suspension.[4] 2. To minimize loss in the dead volume, perform an odd number of extrusion passes so the final product is in the opposite syringe. After extrusion, a small volume of buffer can be passed through the extruder to recover some of the retained liposomes.[4] 3. Optimize the thin-film hydration step. Use a round-bottom flask to maximize surface area, ensure the organic solvent is fully removed under vacuum, and hydrate with buffer pre-heated to above the lipid's Tc with vigorous vortexing.[5] |
| Inconsistent or larger than expected liposome size | 1. Insufficient number of extrusion passes. 2. Extrusion temperature is too low. 3. High extrusion pressure or flow rate. 4. Membrane rupture. | 1. Increase the number of passes through the extruder. Generally, 11 to 21 passes are recommended to achieve a narrow and uniform size distribution.[6] The vesicle size tends to decrease and become more uniform with an increasing number of passes. 2. Ensure the extrusion is performed at a temperature significantly above the Tc of DTDG to maintain the lipid bilayer in a fluid state.[3] 3. Use a moderate and consistent pressure/flow rate. High pressures can lead to broader size distributions and may damage the membrane.[7] For smaller pore sizes (<100 nm), a higher pressure may be necessary, while for larger pores, a lower pressure is often sufficient.[8] 4. Inspect the membrane for damage after extrusion. If a rupture is suspected, replace the membrane and re-extrude the liposome suspension. |
| High Polydispersity Index (PDI) | 1. Insufficient number of extrusion passes. 2. Non-uniform initial MLV suspension. 3. Aggregation of liposomes post-extrusion. | 1. Increase the number of extrusion passes. 2. Improve the hydration process through methods like freeze-thaw cycles or bath sonication prior to extrusion.[3][9] 3. Ensure the buffer composition is appropriate and store the liposomes at a suitable temperature (typically 4°C) to prevent aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for extruding this compound (DTDG) liposomes?
A1: The extrusion process should be performed at a temperature above the gel-to-liquid crystalline phase transition temperature (Tc) of the lipid to ensure the membrane is in a fluid and flexible state.[3] While the specific Tc of DTDG is not widely published, for similar saturated diether lipids, extrusion can be effectively performed at temperatures ranging from 50°C to 65°C. It is advisable to empirically determine the optimal temperature for your specific formulation.
Q2: How many times should I pass the lipid suspension through the extruder?
A2: For most applications, 11 to 21 passes are recommended to obtain a homogenous population of unilamellar vesicles with a narrow size distribution.[6] The particle size generally decreases with an increased number of passes, stabilizing after a certain number of cycles. An odd number of passes is often preferred to collect the final sample in the opposite syringe, minimizing product loss.[6]
Q3: What is the optimal pressure or flow rate for extrusion?
A3: The optimal pressure and flow rate depend on the lipid composition, concentration, and the pore size of the membrane. For smaller liposomes (<100 nm), a higher pressure (e.g., 400-500 psi) may be required.[8] Conversely, for larger liposomes (e.g., 400 nm), a lower pressure (e.g., 25 psi) is recommended to allow for proper vesicle formation.[8] Increasing the flow rate can decrease the size of the extruded liposomes, but may negatively impact size homogeneity.[7]
Q4: Can I use different types of membranes for extrusion?
A4: Polycarbonate track-etched membranes are the most commonly used for liposome extrusion due to their uniform, cylindrical pores.[3] The pore size of the membrane will be the primary determinant of the final liposome size. It is often beneficial to perform a sequential extrusion, starting with a larger pore size and progressively moving to smaller pore sizes to reduce the risk of membrane clogging and to achieve a more uniform final product.
Q5: My final liposome size is slightly larger than the membrane pore size. Is this normal?
A5: Yes, it is common for the final liposome diameter to be slightly larger than the nominal pore size of the membrane, especially when using membranes with pore sizes less than 200 nm.[7] This is due to the elastic properties of the lipid bilayer, which can deform during passage through the pore and then relax to a slightly larger size.
Quantitative Data Summary
The following tables summarize key quantitative data related to the liposome extrusion process.
Table 1: Effect of Extrusion Passes on Vesicle Size
| Number of Passes | Average Vesicle Diameter (nm) (± SD) | Polydispersity Index (PDI) |
| 1 | 180 ± 35 | 0.25 |
| 5 | 145 ± 20 | 0.15 |
| 11 | 120 ± 10 | 0.08 |
| 21 | 115 ± 8 | 0.06 |
| Note: This is generalized data for a typical phospholipid formulation extruded through a 100 nm membrane. Actual results may vary based on the specific lipid composition and experimental conditions. |
Table 2: Recommended Extrusion Pressures for Different Pore Sizes
| Membrane Pore Size (nm) | Recommended Pressure Range (psi) |
| 400 | 25 - 100 |
| 200 | 100 - 200 |
| 100 | 200 - 500 |
| 50 | 400 - 800 |
| Source: Adapted from various sources. Optimal pressure should be determined empirically.[8] |
Experimental Protocols
Protocol: Preparation of DTDG Liposomes by Thin-Film Hydration and Extrusion
1. Lipid Film Formation: a. Dissolve this compound (and any other lipids, such as cholesterol, if applicable) in a suitable organic solvent (e.g., chloroform or a 2:1 chloroform:methanol mixture) in a round-bottom flask. b. Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40-50°C to form a thin, uniform lipid film on the inner surface of the flask. c. Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.
2. Hydration: a. Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), pre-heated to 50-65°C, to the flask containing the dry lipid film. b. Hydrate the lipid film by rotating the flask in the warm water bath for 30-60 minutes. Intermittent vigorous vortexing can aid in detaching the lipid film and forming a milky suspension of multilamellar vesicles (MLVs). c. For improved hydration and initial size reduction, the MLV suspension can be subjected to 3-5 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath.
3. Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). It is recommended to use two stacked membranes for better results. b. Pre-heat the extruder assembly to the same temperature as the hydration buffer (50-65°C). c. Transfer the MLV suspension into one of the gas-tight syringes. d. Connect the loaded syringe to one end of the extruder and an empty syringe to the other. e. Gently and steadily push the plunger of the loaded syringe to pass the lipid suspension through the membrane into the empty syringe. f. Repeat this process for a total of 11-21 passes. g. The resulting translucent suspension contains unilamellar vesicles (LUVs) with a size determined by the membrane pore size.
Visualizations
Caption: Experimental workflow for DTDG liposome preparation.
Caption: Troubleshooting logic for liposome extrusion.
References
- 1. Investigations of thermotropic phase behavior of newly developed synthetic PEGylated lipids using Raman spectro-microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 3. sterlitech.com [sterlitech.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Liposomes: Protocol [inanobotdresden.github.io]
troubleshooting low encapsulation efficiency in 1,2-O-Ditetradecyl-rac-glycerol liposomes
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address low encapsulation efficiency in liposomes formulated with 1,2-O-Ditetradecyl-rac-glycerol (DTDG).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low encapsulation efficiency in DTDG liposomes?
Low encapsulation efficiency (EE%) in DTDG liposomes typically stems from a few key areas: suboptimal formulation parameters, issues with the preparation method, the physicochemical properties of the drug being encapsulated, and inaccuracies in the analytical method used for measurement.[1] DTDG is a dialkyl ether lipid, which forms stable, rigid bilayers. While this enhances stability, it can also present challenges for efficient drug loading if not properly optimized.
Q2: How does the drug-to-lipid ratio affect encapsulation, and how can I optimize it?
The drug-to-lipid ratio is a critical parameter.[2] Increasing the drug concentration relative to the lipid can lead to a decrease in EE% once the loading capacity of the liposomes is saturated.[3] For hydrophobic drugs partitioning into the bilayer, exceeding the membrane's capacity can disrupt liposome formation.[3]
-
Optimization Strategy: It is recommended to perform a loading efficiency study by preparing several batches with a fixed lipid concentration while systematically varying the initial drug concentration.[4] This will help identify the saturation point and the optimal drug-to-lipid ratio for your specific drug and formulation.[2]
Q3: I'm encapsulating a hydrophobic drug and observing low EE%. What specific factors should I investigate?
For hydrophobic drugs, which are incorporated within the lipid bilayer, membrane characteristics are paramount.[5]
-
Bilayer Rigidity: DTDG, being a saturated ether lipid, creates a rigid membrane. While good for stability, an overly rigid membrane can hinder the partitioning of some drug molecules.[6] Consider the inclusion of cholesterol, which can modulate membrane fluidity.[7]
-
Lipid Film Quality: Ensure the drug is completely co-dissolved with the lipids in the organic solvent to form a homogenous, thin film during preparation.[8] An uneven film leads to poor and inconsistent drug incorporation.[8]
-
Hydration Temperature: The hydration step must be performed above the phase transition temperature (Tc) of the lipid mixture to ensure the bilayer is in a fluid state, which facilitates drug partitioning.[7]
Q4: Can modifying the lipid composition, beyond just DTDG, improve encapsulation efficiency?
Yes, incorporating other "helper" lipids is a common and effective strategy.
-
Cholesterol: Adding cholesterol can modulate bilayer stability and permeability.[7] However, excessive cholesterol can sometimes decrease the loading of drugs that compete for space within the bilayer.[2][9] An optimal ratio, often found through screening, is crucial.
-
Charged Lipids: Including a charged lipid (e.g., cationic DOTAP or anionic DPPG) can significantly enhance the encapsulation of oppositely charged drug molecules through electrostatic interactions.[10][11]
-
PEGylated Lipids: While primarily used to increase circulation time (stealth effect), the inclusion of PEG-lipids can influence vesicle size and stability, which may indirectly affect EE%.[6]
Q5: Which liposome preparation parameters are most critical to control for maximizing EE%?
The preparation method itself and its parameters are crucial for achieving high encapsulation.[1]
-
Method Selection: The thin-film hydration method followed by extrusion is a robust and widely used technique.[8][12] For some molecules, other methods like reverse-phase evaporation may yield higher EE%.[13]
-
Hydration Conditions: The temperature, duration, and agitation during hydration of the lipid film are critical to ensure all lipids form vesicles.[8] The pH and ionic strength of the hydration buffer can also influence the solubility and charge of the drug, impacting its encapsulation.[14]
-
Size Reduction (Extrusion/Sonication): The number of extrusion cycles and the extrusion pressure can affect vesicle size and lamellarity.[2] While these parameters may not directly impact the EE% of passively loaded drugs, they are critical for creating a homogenous liposome population, which is essential for reproducible results.[2]
Q6: How can I ensure I am measuring encapsulation efficiency accurately?
Accurate EE% determination requires the complete separation of the unencapsulated (free) drug from the liposomes before quantification.[15][16]
-
Separation Techniques: Common methods include size-exclusion chromatography (SEC), dialysis, and ultracentrifugation.[17] SEC is often preferred as it is rapid and provides good separation.[4]
-
Quantification: After separation, the liposomes are typically lysed with a suitable solvent (like methanol or a detergent) to release the encapsulated drug.[17] The drug concentration is then measured using a calibrated analytical technique such as HPLC or UV-Vis spectroscopy.[18][19] The formula for EE% is: EE% = [(Total Drug - Free Drug) / Total Drug] x 100 .[17]
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting low encapsulation efficiency.
References
- 1. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Optimization of Liposomal Lipid Composition for a New, Reactive Sulfur Donor, and In Vivo Efficacy Studies on Mice to Antagonize Cyanide Intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug-induced surface potential changes of lipid vesicles and the role of calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. wjpls.org [wjpls.org]
- 13. genexoliposomy.pl [genexoliposomy.pl]
- 14. preprints.org [preprints.org]
- 15. Methodological advances in liposomal encapsulation efficiency determination: systematic review and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. creative-biostructure.com [creative-biostructure.com]
Technical Support Center: Endotoxin Removal from 1,2-O-Ditetradecyl-rac-glycerol (DTDG)-Based Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of endotoxins from 1,2-O-Ditetradecyl-rac-glycerol (DTDG)-based formulations.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the endotoxin removal process from DTDG-based formulations.
1. Issue: High Endotoxin Levels Persist After Removal Procedure
| Potential Cause | Troubleshooting Step |
| Incomplete Extraction (Liquid-Liquid or Two-Phase Extraction) | - Optimize Mixing: Ensure vigorous and prolonged vortexing (e.g., up to 50 minutes) to maximize the interfacial surface area between the aqueous and lipid phases, facilitating endotoxin transfer.[1] - Increase Aqueous Phase Volume: A higher ratio of aqueous to organic phase can improve extraction efficiency. - Multiple Extraction Rounds: Perform sequential extractions (2-3 times) with fresh, endotoxin-free aqueous phase. |
| Suboptimal pH of Aqueous Phase | - Adjust pH: The optimal pH for most endotoxin detection assays is between 6.0 and 8.0.[2][3] Ensure the aqueous phase used for extraction is within this range to prevent endotoxin aggregation and improve solubility. |
| Endotoxin Shielding within the Formulation | - Disrupt Formulation: For viscous or complex formulations, consider gentle heating or the use of a compatible, endotoxin-free surfactant to help release entrapped endotoxins before the removal step. |
| Contamination During the Process | - Use Depyrogenated Materials: All glassware, plasticware, and solutions must be certified endotoxin-free or rendered pyrogen-free by dry heat (250°C for at least 30 minutes).[4][5] - Aseptic Technique: Work in a laminar flow hood and use proper aseptic techniques to prevent re-contamination.[6] |
| Inefficient Affinity Chromatography | - Check Resin Capacity: Ensure the amount of endotoxin in the sample does not exceed the binding capacity of the affinity resin. - Optimize Flow Rate: A slower flow rate can increase the contact time between the endotoxin and the affinity ligand, improving capture. - Equilibrate Column Properly: Ensure the column is thoroughly equilibrated with the appropriate buffer before loading the sample. |
2. Issue: Low Recovery of DTDG Formulation Post-Extraction
| Potential Cause | Troubleshooting Step |
| Emulsion Formation | - Optimize Centrifugation: Increase the centrifugation speed and/or time to improve phase separation. A relative centrifugal force (RCF) of around 2900 x g for 10 minutes has been shown to be effective for lipid-based formulations.[1] - Use of Demulsifiers: Consider the addition of a small amount of a biocompatible, endotoxin-free demulsifier. |
| Precipitation of DTDG | - Maintain Appropriate Temperature: Ensure that all steps are performed at a temperature that maintains the solubility of the DTDG formulation. - Check Buffer Compatibility: Verify that the buffers used in the extraction process are compatible with the DTDG formulation and do not cause precipitation. |
3. Issue: LAL Assay Interference from the DTDG Formulation
| Potential Cause | Troubleshooting Step |
| Viscosity of the Sample | - Sample Dilution: Dilute the sample with Limulus Amebocyte Lysate (LAL) reagent water to a point where the viscosity no longer interferes with the assay.[7][8] The maximum valid dilution (MVD) should be calculated and not exceeded. |
| pH Outside Optimal Range (6.0-8.0) | - pH Adjustment: Adjust the pH of the sample dilution using endotoxin-free acid or base.[3] |
| Inhibition or Enhancement of the LAL Reaction | - Perform a Spike and Recovery Test: A positive product control (PPC) should be run to ensure that the sample matrix is not inhibiting or enhancing the LAL reaction. Recoveries should be within 50-200%.[6][7] - Dilute the Sample: Dilution can often overcome inhibitory or enhancing effects. |
| Presence of Organic Solvents | - Solvent Evaporation: If possible, and if it does not affect the endotoxin content, consider a step to evaporate the organic solvent before LAL testing. - Use a Solvent-Resistant LAL Reagent: Some commercially available LAL reagents are more tolerant to certain organic solvents. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most effective method for removing endotoxins from DTDG-based formulations?
A1: The choice of method depends on the specific characteristics of your formulation.
-
Liquid-liquid extraction is a commonly used and effective method for lipid-based formulations due to the amphipathic nature of endotoxins, which allows them to be extracted into an aqueous phase.[1]
-
Two-phase extraction with detergents like Triton X-114 can also be highly effective, with reported removal efficiencies between 45-99%.[9][10]
-
Affinity chromatography using ligands that specifically bind to the Lipid A portion of endotoxins offers high selectivity and can be very effective.[11][12]
Q2: How can I quantify the endotoxin levels in my DTDG formulation?
A2: The standard method for endotoxin quantification is the Limulus Amebocyte Lysate (LAL) test .[7] For oil-based formulations like DTDG, a preliminary liquid-liquid extraction step is necessary to transfer the endotoxins into an aqueous solution that is compatible with the LAL assay.[1] The three main types of LAL assays are the gel-clot, turbidimetric, and chromogenic methods.[7]
Q3: What are the acceptable endotoxin limits for parenteral drug formulations?
A3: The acceptable endotoxin limit for parenteral drugs is typically 5 Endotoxin Units (EU) per kilogram of body weight per hour for most routes of administration. However, this can vary depending on the specific drug and its intended use. It is crucial to consult the relevant pharmacopeia (e.g., USP, Ph. Eur.) for the specific endotoxin limits for your product.
Q4: Can I use filtration to remove endotoxins from my DTDG formulation?
A4: While ultrafiltration can be used to remove endotoxins from aqueous solutions, its effectiveness for DTDG-based formulations may be limited.[9][10] Endotoxins can form aggregates of various sizes, and their removal by size exclusion can be unpredictable.[9] Additionally, the high viscosity of some DTDG formulations can make filtration challenging.
Q5: What is the difference between "sterile" and "endotoxin-free"?
A5: "Sterile" refers to the absence of viable microorganisms. "Endotoxin-free" (or more accurately, having endotoxin levels below a certain limit) refers to the absence of pyrogenic lipopolysaccharides from the outer membrane of Gram-negative bacteria. A product can be sterile but still contain endotoxins, as common sterilization methods like autoclaving do not fully destroy them.[4][5]
III. Quantitative Data on Endotoxin Removal Methods
The following table summarizes the reported efficiencies of various endotoxin removal methods applicable to different types of formulations. It is important to note that the efficiency in a DTDG-based formulation may vary and requires optimization.
| Method | Principle | Reported Removal Efficiency | Key Considerations for DTDG Formulations |
| Liquid-Liquid Extraction | Partitioning of amphipathic endotoxins into an aqueous phase from an immiscible organic/lipid phase. | High, with recoveries of spiked endotoxin often between 50-200% in validation studies.[1] | Requires optimization of mixing time, aqueous-to-organic phase ratio, and centrifugation for efficient phase separation. |
| Two-Phase Aqueous Extraction (with Triton X-114) | Use of a non-ionic detergent that phase-separates upon temperature change, sequestering endotoxins in the detergent-rich phase. | 45-99%[9][10] | Potential for residual detergent in the product. The heating and cooling cycles may affect the stability of some formulations.[9] |
| Affinity Chromatography | Specific binding of the Lipid A moiety of endotoxin to an immobilized ligand (e.g., Polymyxin B, anti-Lipid A antibodies). | Can reduce endotoxin levels to < 0.1 EU/mL.[2] High binding capacities of up to 4.8 x 10⁶ EU/mL of resin have been reported.[12] | High specificity leads to high product recovery. The cost of affinity resins can be higher than other methods. |
| Anion-Exchange Chromatography | Electrostatic interaction between the negatively charged phosphate groups of endotoxin and a positively charged stationary phase. | Can achieve endotoxin levels < 1 EU/mL in viscous formulations.[13] | The highly viscous nature of some DTDG formulations may require optimization of flow rates and pressures. |
| Ultrafiltration | Size-based separation of large endotoxin aggregates from the product. | 28.9% to 99.8%, highly dependent on the formulation.[9] | May not be effective for all endotoxin forms (monomers vs. aggregates). Potential for membrane fouling with viscous formulations. |
IV. Experimental Protocols
1. Protocol for Endotoxin Removal using Liquid-Liquid Extraction
This protocol is a general guideline and should be optimized for your specific DTDG formulation.
Materials:
-
DTDG-based formulation
-
LAL Reagent Water (LRW), certified endotoxin-free
-
Pyrogen-free conical tubes (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
In a pyrogen-free conical tube, add 0.5 mL of the DTDG-based formulation.
-
Add 4.5 mL of LAL Reagent Water (LRW) to achieve a 1:10 dilution.
-
Cap the tube tightly and vortex at high speed for a minimum of 50 minutes to ensure thorough mixing and facilitate the transfer of endotoxins to the aqueous phase.[1]
-
Centrifuge the emulsion at approximately 2900 x g for 10 minutes to separate the aqueous and lipid phases.[1]
-
Carefully collect the lower aqueous phase using a pyrogen-free pipette. This aqueous phase now contains the extracted endotoxins and can be tested using the LAL assay.
-
For enhanced removal, the lipid phase can be subjected to a second round of extraction with fresh LRW.
2. Protocol for Endotoxin Removal using Two-Phase Aqueous Extraction with Triton X-114
This protocol is adapted from methods used for protein solutions and should be optimized for DTDG formulations.
Materials:
-
DTDG-based formulation
-
Triton X-114 (endotoxin-free)
-
Phosphate-buffered saline (PBS), endotoxin-free
-
Pyrogen-free microcentrifuge tubes
-
Refrigerated microcentrifuge
-
Water bath or incubator at 37°C
Procedure:
-
Prepare a 1% (v/v) solution of Triton X-114 in endotoxin-free PBS.
-
Add the Triton X-114 solution to the DTDG formulation at a 1:1 ratio in a pyrogen-free tube.
-
Incubate the mixture on ice or at 4°C for 30 minutes with gentle stirring.[9]
-
Transfer the tube to a 37°C water bath for 10 minutes to induce phase separation.[9] The solution will become cloudy as the Triton X-114 separates.
-
Centrifuge at 20,000 x g for 10 minutes at 25°C.[9] Two distinct phases will form: an upper aqueous phase (product-rich) and a lower, smaller detergent phase (endotoxin-rich).
-
Carefully collect the upper aqueous phase.
-
To improve endotoxin removal, repeat the process by adding fresh, pre-chilled 1% Triton X-114 solution to the collected aqueous phase.
V. Visualizations
Diagram 1: General Workflow for Endotoxin Removal and Testing
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Strategies for measuring endotoxin in difficult samples | FUJIFILM Wako [wakopyrostar.com]
- 3. Causes of Endotoxin Assay Failures and How to Avoid Them [rapidmicrobiology.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. firegene.com [firegene.com]
- 7. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 8. SOP for Bacterial Endotoxin (LAL) Test | Pharmaguideline [pharmaguideline.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Methods of Endotoxin Removal from Biological Preparations: a Review [sites.ualberta.ca]
- 11. biopharminternational.com [biopharminternational.com]
- 12. researchgate.net [researchgate.net]
- 13. biopharminternational.com [biopharminternational.com]
controlling particle size and polydispersity of 1,2-O-Ditetradecyl-rac-glycerol nanoparticles
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling the particle size and polydispersity of 1,2-O-Ditetradecyl-rac-glycerol nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the particle size of this compound nanoparticles?
A1: The particle size of lipid-based nanoparticles, including those made from this compound, is influenced by several factors during their preparation.[] These include the concentration of lipids, the type and concentration of any surfactants or PEGylated lipids used, the solvent, temperature, and the method of preparation such as stirring speed, homogenization methods, and ultrasonication time.[] For instance, higher lipid concentrations often lead to larger particles, while lower concentrations generally result in smaller particles.[2] The flow rate during microfluidic synthesis also plays a role, with higher flow rates typically producing smaller, more uniform particles due to rapid mixing.[2]
Q2: What is the Polydispersity Index (PDI) and what is an acceptable range for pharmaceutical applications?
A2: The Polydispersity Index (PDI) is a measure of the heterogeneity of a sample based on size.[3][4] It is a dimensionless number ranging from 0.0 for a perfectly uniform sample to 1.0 for a highly polydisperse sample.[4] For drug delivery applications using lipid-based carriers, a PDI of 0.3 and below is generally considered acceptable and indicates a homogenous population of vesicles.[4][5] A low PDI is crucial for ensuring consistent performance and predictable in vivo behavior.[3]
Q3: How does the inclusion of PEGylated lipids affect nanoparticle size and stability?
A3: The incorporation of PEGylated lipids, such as PEG-DSPE, into the nanoparticle formulation can significantly impact size and stability. Higher concentrations of PEG-lipids can help stabilize the particles and reduce aggregation, often resulting in smaller and more uniform nanoparticles.[2] The PEG chains on the surface of the nanoparticles create a hydrophilic corona that provides steric hindrance, preventing particles from aggregating.[6]
Q4: What are the most common techniques for characterizing the size and polydispersity of these nanoparticles?
A4: The most common and widely used technique for measuring nanoparticle size and PDI is Dynamic Light Scattering (DLS).[][7] DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a solution and calculates their hydrodynamic diameter.[8][9][10] Other techniques include Nanoparticle Tracking Analysis (NTA), which also tracks Brownian motion to determine size, and electron microscopy (Transmission Electron Microscopy - TEM, and Scanning Electron Microscopy - SEM) for direct visualization of particle size, shape, and morphology.[3][11]
Troubleshooting Guides
Issue 1: High Polydispersity Index (PDI > 0.3)
Q: My this compound nanoparticles consistently show a high PDI. What are the potential causes and how can I reduce it?
A: A high PDI indicates a broad size distribution, which can be caused by several factors. Here are some potential causes and solutions:
-
Particle Aggregation: Nanoparticles may be aggregating over time.
-
Solution: Check the zeta potential of your nanoparticles; a value greater than ±30 mV suggests good stability against aggregation.[5] Consider increasing the concentration of a stabilizing agent, such as a PEGylated lipid, to enhance steric stabilization.[2][6] You can also try reducing the salt concentration in your formulation buffer.[12]
-
-
Inconsistent Mixing During Formulation: Inefficient or inconsistent mixing during methods like nanoprecipitation can lead to a wide range of particle sizes.
-
Sub-optimal Formulation Parameters: The ratio of lipids and other components may not be ideal.
-
Solution: Systematically vary the concentration of this compound and any surfactants or co-lipids. An increase in the oil-to-lipid ratio in nanostructured lipid carriers (a related system) has been shown to decrease PDI.[14]
-
Issue 2: Inconsistent or Larger Than Expected Particle Size
Q: I am observing significant batch-to-batch variability in particle size, or the particles are consistently larger than my target size. What should I investigate?
A: Inconsistent or large particle sizes are common challenges in nanoparticle formulation. Consider the following:
-
Lipid Concentration: The concentration of this compound plays a crucial role.
-
Solution: Higher lipid concentrations can lead to larger particles.[2] Try decreasing the initial lipid concentration. A systematic variation of the lipid concentration while keeping other parameters constant will help you identify the optimal concentration for your desired size.
-
-
Mixing Speed and Method: The rate and efficiency of mixing are critical, especially during nanoprecipitation.
-
Solution: For manual methods, increase the stirring speed of the aqueous phase during the addition of the organic phase. A faster mixing process generally leads to smaller particles.[15] For more precise control, using a microfluidic device is recommended as it ensures rapid and reproducible mixing.[11]
-
-
Solvent Composition: The choice of organic solvent and its miscibility with the aqueous phase can affect the precipitation process.
-
Solution: Ensure the organic solvent is fully miscible with the aqueous phase. Solvents like ethanol or acetone are commonly used.[6] The rate of solvent diffusion into the aqueous phase can influence the nucleation and growth of nanoparticles.
-
Data Presentation
Table 1: Influence of Formulation Parameters on Nanoparticle Size and PDI
| Parameter | Effect on Particle Size | Effect on PDI | Reference(s) |
| Lipid Concentration | Higher concentration generally leads to larger particles. | Can increase with very high concentrations. | [2][16] |
| PEG-Lipid Content | Higher concentration often results in smaller particles. | Generally decreases with optimal concentration. | [2][5] |
| Mixing Rate (e.g., Flow Rate in Microfluidics) | Higher rate typically produces smaller particles. | Tends to decrease with faster, more controlled mixing. | [2][15] |
| Surfactant Concentration | Varies depending on the surfactant; can reduce size. | Can be reduced with an appropriate surfactant concentration. | [12] |
Experimental Protocols
Protocol 1: Nanoprecipitation for this compound Nanoparticle Synthesis
This protocol describes a general method for preparing nanoparticles via nanoprecipitation.
-
Preparation of Organic Phase:
-
Dissolve this compound and any other lipids (e.g., a PEGylated lipid) in a water-miscible organic solvent such as ethanol or acetone to a final desired concentration (e.g., 1-10 mg/mL).
-
-
Preparation of Aqueous Phase:
-
Prepare an aqueous buffer (e.g., phosphate-buffered saline or deionized water).
-
-
Nanoprecipitation:
-
Place the aqueous phase in a beaker on a magnetic stirrer and stir vigorously.
-
Rapidly inject the organic phase into the stirring aqueous phase using a syringe pump for a controlled addition rate. The ratio of the organic to aqueous phase is typically between 1:5 and 1:10.
-
Nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase, causing the lipid to precipitate.[6][17]
-
-
Solvent Removal and Purification:
-
Allow the nanoparticle suspension to stir for a few hours at room temperature to evaporate the organic solvent.
-
Alternatively, remove the solvent using a rotary evaporator.
-
Purify the nanoparticles and remove any un-encapsulated material by dialysis or tangential flow filtration.
-
Protocol 2: Particle Size and PDI Measurement by Dynamic Light Scattering (DLS)
This protocol outlines the steps for characterizing nanoparticles using DLS.
-
Sample Preparation:
-
Dilute the nanoparticle suspension in the same aqueous buffer used for synthesis to an appropriate concentration. The optimal concentration depends on the instrument and can be determined by monitoring the count rate.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up.
-
Set the parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Transfer the diluted sample to a clean cuvette and place it in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement. The instrument will acquire data for a set duration and number of runs.
-
-
Data Analysis:
-
The software will generate a size distribution report, providing the Z-average diameter (an intensity-weighted average size) and the Polydispersity Index (PDI).[10]
-
Analyze the size distribution graph to check for multiple populations, which could indicate aggregation.
-
Protocol 3: Morphological Characterization by Transmission Electron Microscopy (TEM)
This protocol provides a brief overview of sample preparation for TEM.
-
Grid Preparation:
-
Place a drop of the nanoparticle suspension onto a TEM grid (e.g., a carbon-coated copper grid).[18]
-
-
Staining (Optional, for better contrast):
-
After a few minutes of incubation, wick away the excess suspension with filter paper.
-
Apply a drop of a negative staining agent (e.g., 2% uranyl acetate or phosphotungstic acid) to the grid.[18]
-
-
Drying:
-
After a minute, remove the excess stain with filter paper.
-
Allow the grid to air dry completely before imaging.
-
-
Imaging:
Visualizations
Caption: Experimental workflow for nanoparticle synthesis and characterization.
Caption: Relationship between formulation parameters and nanoparticle properties.
References
- 2. What are the factors that influence the lipid nanoparticle size? | AAT Bioquest [aatbio.com]
- 3. A Deep Dive into Lipid Nanoparticle Size Distribution - DIVERSA [diversatechnologies.com]
- 4. Impact of Particle Size and Polydispersity Index on the Clinical Applications of Lipidic Nanocarrier Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LNP characterization guidelines: Size, PDI, Morphology - Inside Therapeutics [insidetx.com]
- 6. researchgate.net [researchgate.net]
- 7. delongamerica.com [delongamerica.com]
- 8. bettersizeinstruments.com [bettersizeinstruments.com]
- 9. wyatt.com [wyatt.com]
- 10. horiba.com [horiba.com]
- 11. The Crucial Role of Lipid Nanoparticle Size in Drug Delivery — NanoSphere Articles – Insights on Nanomedicine, RNA, and LNP Therapies [nanosphere.ch]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. The Impact of Variables on Particle Size of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers; A Comparative Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Introduction to lipid nanoparticle manufacturing and LNP synthesis- Inside Therapeutics [insidetx.com]
- 16. Solid lipid nanoparticles: continuous and potential large-scale nanoprecipitation production in static mixers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fundamentals of lipid nanoparticles formation mechanism by nanoprecipitation - Inside Therapeutics [insidetx.com]
- 18. microscopyinnovations.com [microscopyinnovations.com]
- 19. azonano.com [azonano.com]
Technical Support Center: 1,2-O-Ditetradecyl-rac-glycerol (DTDG) Liposome Production
Welcome to the technical support center for the scale-up of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) liposome production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions for your experiments. DTDG, a synthetic archaeal-type ether lipid, is used to create highly stable liposomes, often referred to as archaeosomes, which offer advantages over conventional ester-based liposomes due to their resistance to harsh conditions.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are DTDG liposomes and why are they used?
A1: DTDG liposomes, also known as archaeosomes, are vesicles made from the synthetic ether lipid this compound. Unlike conventional liposomes that use phospholipids with ester linkages, DTDG features ether linkages that are significantly more resistant to chemical and enzymatic degradation.[2] This enhanced stability makes them excellent candidates for drug delivery, especially for oral administration or when targeting harsh physiological environments.[2][3] They also exhibit potential for vaccine delivery due to their ability to stimulate immune responses.[1][2]
Q2: What are the main methods for preparing DTDG liposomes?
A2: DTDG liposomes can be prepared using standard methods established for conventional liposomes.[4][5] The most common techniques include:
-
Thin-Film Hydration: This is a widely used laboratory-scale method involving the dissolution of lipids in an organic solvent, evaporation to create a thin lipid film, and hydration with an aqueous buffer to form multilamellar vesicles (MLVs).[1][4][6]
-
Extrusion: Following hydration, MLVs are passed through polycarbonate membranes with defined pore sizes to produce unilamellar vesicles (LUVs) with a more uniform size distribution.[6][][8]
-
Sonication: High-frequency sound waves can be used to break down large MLVs into smaller unilamellar vesicles (SUVs).[4][5]
-
Microfluidics: This modern technique allows for continuous and scalable production of liposomes with precise control over particle size and polydispersity by mixing a lipid-organic solution with an aqueous phase in microchannels.[3][9]
Q3: What are the primary challenges in scaling up DTDG liposome production?
A3: The main challenges in scaling up production include:
-
Maintaining Batch-to-Batch Consistency: Ensuring uniform particle size, polydispersity, and encapsulation efficiency across different batch sizes is critical.[10][11]
-
Throughput Limitations: Traditional methods like thin-film hydration and extrusion are often laborious and not easily amenable to large-scale industrial production.[9][12]
-
Process Control: Parameters such as shear force, temperature, pressure, and hold times can significantly impact the final product and must be carefully controlled during scale-up.[10]
-
Sterilization: The complex nature of liposomal formulations can present challenges for sterilizing filtration, as components may interact with and clog the filter matrix.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the scale-up of DTDG liposome production.
Problem 1: Low Liposome Yield
-
Question: My final liposome suspension is very dilute, suggesting a low overall yield. What are the likely causes?
-
Answer: A low yield often results from lipid loss during two critical stages: lipid film hydration and the size reduction (extrusion) process.[6] Inefficient hydration can leave a significant amount of lipid stuck to the flask, while the extrusion apparatus can retain a portion of the liposome suspension.[6]
| Potential Cause | Recommended Solution |
| Incomplete Hydration of Lipid Film | Ensure the hydration buffer is pre-heated to a temperature above the lipid's phase transition temperature (Tc). For saturated lipids like DTDG derivatives, this is crucial.[6] Use vigorous agitation (e.g., vortexing) and allow sufficient time (e.g., 30-60 minutes) for the film to fully detach and suspend.[6] |
| Lipid Loss in Extruder | To minimize loss from the dead volume in the extruder, pass the liposome suspension through an odd number of times, collecting the final product from the opposite syringe.[6] After extrusion, you can pass a small volume of fresh buffer through the apparatus to recover any retained liposomes.[6] |
| Poor Initial Lipid Film Formation | An uneven or clumped lipid film leads to incomplete hydration.[6] Ensure lipids are fully dissolved in the organic solvent and use a round-bottom flask to maximize surface area. Slow down the solvent evaporation by reducing the rotation speed and applying the vacuum gradually.[6] |
Problem 2: Inconsistent Particle Size and High Polydispersity Index (PDI)
-
Question: My DLS results show a large mean particle size and a high PDI (>0.2). How can I achieve smaller, more uniform liposomes?
-
Answer: Achieving a target size and low PDI is critical for in vivo performance.[11] The issue often lies in the size reduction step or suboptimal formulation parameters.
| Potential Cause | Recommended Solution |
| Inefficient Extrusion | Ensure the extrusion is performed at a temperature above the lipid's Tc to maintain membrane fluidity.[13] The number of extrusion passes is critical; 11 to 21 passes are often recommended to achieve a uniform size distribution.[13] Check that the polycarbonate membrane is not clogged or damaged.[6] |
| High Lipid Concentration | A high concentration of lipids can hinder the formation of a thin, even film and may lead to larger, more polydisperse vesicles upon hydration.[6][14] Try reducing the initial lipid concentration. |
| Aggregation of Liposomes | Vesicles can aggregate due to insufficient repulsive forces. While DTDG liposomes are generally stable, incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid can provide steric stabilization and prevent aggregation.[15] |
| Microfluidics Parameter Optimization | When using microfluidics, particle size is influenced by the Total Flow Rate (TFR) and the Flow Rate Ratio (FRR) of the aqueous to organic phase. Generally, increasing both TFR and FRR leads to smaller liposomes.[12] |
Problem 3: Product Instability During Storage (Aggregation or Fusion)
-
Question: My liposome suspension shows visible aggregation or an increase in particle size after a few days of storage. How can I improve stability?
-
Answer: Physical instability, such as aggregation and fusion, can compromise the quality and efficacy of the liposomal product.[10][16]
| Potential Cause | Recommended Solution |
| Inappropriate Storage Temperature | Store liposome suspensions at 4°C. Avoid freezing, as ice crystal formation can rupture the vesicles.[15] For long-term storage, lyophilization (freeze-drying) with a suitable cryoprotectant (e.g., sucrose, trehalose) is the preferred method.[17][18] |
| High Liposome Concentration | Concentrated suspensions increase the likelihood of particle collisions, which can lead to aggregation.[15] Storing the liposomes at a more dilute concentration can improve stability.[15] |
| Hydrolysis or Oxidation (Less Common with DTDG) | While DTDG's ether bonds are highly stable, other components in the formulation could degrade.[2] Ensure the pH of the formulation is maintained within a stable range (typically pH 4-6) using a buffer system to prevent hydrolysis of any ester-containing co-lipids.[19] |
Experimental Protocols & Data
Protocol 1: DTDG Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes a standard laboratory method for preparing DTDG-based liposomes.
Materials:
-
This compound (DTDG)
-
Co-lipid if required (e.g., Cholesterol)
-
Organic Solvent (e.g., Chloroform:Methanol 2:1 v/v)
-
Hydration Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Round-bottom flask, Rotary evaporator, Water bath
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Weigh the desired amounts of DTDG and any other lipids and dissolve them completely in the organic solvent in a round-bottom flask.[6]
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Submerge the flask in a water bath set to 45-50°C. Evaporate the solvent under a gradually applied vacuum to form a thin, uniform lipid film on the flask wall.[6] Dry the film under high vacuum for at least 1-2 hours to remove residual solvent.[13]
-
Hydration: Pre-heat the hydration buffer to a temperature above the Tc of the lipid mixture (e.g., 60-65°C). Add the warm buffer to the flask containing the lipid film.[13]
-
Vesicle Formation: Hydrate the film for 30-60 minutes with intermittent vigorous vortexing to detach the film and form a milky suspension of multilamellar vesicles (MLVs).[6][20]
-
Extrusion (Size Reduction): Assemble the mini-extruder with a 100 nm polycarbonate membrane and pre-heat it to the same temperature as the hydration buffer.[6] Transfer the MLV suspension to a syringe and pass it through the extruder 11-21 times to form small unilamellar vesicles (SUVs).[13]
Quantitative Data Summary
The following tables summarize representative physicochemical properties and stability data for liposomal formulations. While specific data for DTDG is limited, these tables, based on structurally similar lipids like DSPC, illustrate the expected characteristics.[13]
Table 1: Physicochemical Properties of Liposomal Formulations
| Formulation Component(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| DTDG / Cholesterol | 90 - 150 | < 0.2 | -5 to -25 | > 90 |
| DTDG / Cholesterol / DSPE-PEG2000 | 80 - 130 | < 0.15 | -2 to -15 | > 85 |
Data is illustrative and based on formulations with similar saturated lipids.[13]
Table 2: Stability of Liposomal Formulations Under Accelerated Storage (40°C)
| Time (Months) | Parameter | Formulation with DTDG | Formulation with standard ester lipid |
| Initial | Particle Size (nm) | 110 ± 5 | 112 ± 6 |
| PDI | 0.15 ± 0.02 | 0.16 ± 0.02 | |
| Drug Content (%) | 99.5 ± 0.5 | 99.4 ± 0.6 | |
| 3 | Particle Size (nm) | 115 ± 7 | 145 ± 9 |
| PDI | 0.17 ± 0.03 | 0.25 ± 0.04 | |
| Drug Content (%) | 98.1 ± 0.8 | 92.5 ± 1.3 | |
| 6 | Particle Size (nm) | 120 ± 8 | 180 ± 12 |
| PDI | 0.19 ± 0.04 | 0.31 ± 0.05 | |
| Drug Content (%) | 96.5 ± 1.2 | 85.2 ± 1.8 |
Note: The data in Table 2 is illustrative, representing the expected higher stability of DTDG's ether linkages compared to ester linkages under accelerated conditions.[2][13]
Visualized Workflows and Logic
The following diagrams illustrate key experimental and logical workflows in DTDG liposome production.
References
- 1. Archaeosomes: New Generation of Liposomes Based on Archaeal Lipids for Drug Delivery and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ijpsm.com [ijpsm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Channel-size enlarging strategy for liposome production scale-up: A simplified approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Quality by Design Approach in Liposomal Formulations: Robust Product Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Factors affecting liposomes particle size prepared by ethanol injection method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. scispace.com [scispace.com]
- 17. mdpi.com [mdpi.com]
- 18. Post-Processing Techniques for the Improvement of Liposome Stability [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
effect of pH and buffer composition on 1,2-O-Ditetradecyl-rac-glycerol liposome stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of liposomes formulated with 1,2-O-Ditetradecyl-rac-glycerol (DTDG). DTDG is a synthetic diether lipid known for its enhanced chemical stability compared to conventional ester-linked phospholipids. This resource addresses common issues encountered during experimental work, focusing on the critical roles of pH and buffer composition.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My DTDG liposomes are aggregating after preparation. What are the likely causes related to pH and buffer?
A1: Liposome aggregation is often a sign of colloidal instability, which can be heavily influenced by the pH and ionic strength of your buffer system.
-
Suboptimal pH: DTDG liposomes, being non-ionic, generally exhibit good stability over a range of pH values. However, extreme pH (highly acidic or alkaline) can sometimes lead to issues. It is crucial to ensure your final formulation pH is within a stable range, typically between pH 6.0 and 8.0 for many applications.
-
Buffer Composition: Certain buffers can interact with the liposome surface. For instance, phosphate buffers can sometimes interact with lipid headgroups, potentially affecting surface charge and stability.[1] If you are observing aggregation in a phosphate buffer, consider switching to an alternative like HEPES or Tris.
-
Ionic Strength: High ionic strength can compress the electrical double layer around the liposomes, reducing repulsive forces and leading to aggregation.[2] If your buffer has a high salt concentration, try reducing it to the minimum required for your application.
-
Troubleshooting Steps:
-
Measure the pH of your liposome suspension to confirm it is within the desired range.
-
If using a high ionic strength buffer, try dialyzing your liposome suspension against a buffer with lower salt concentration.
-
Consider preparing your liposomes in a different buffer system (e.g., Tris or HEPES instead of phosphate).
-
Q2: I am observing significant leakage of my encapsulated drug from the DTDG liposomes. How can pH and buffer choice affect this?
A2: Leakage from liposomes indicates a compromise in the integrity of the lipid bilayer. While DTDG's ether linkages provide high chemical stability against hydrolysis, physical stability can still be affected by environmental conditions.
-
pH Effects on the Bilayer: While ether lipids are resistant to pH-mediated hydrolysis, extreme pH values can alter the packing of lipid molecules in the bilayer, potentially increasing its permeability.[3]
-
Buffer Interactions: Some buffer ions can adsorb to the liposome surface, subtly altering membrane fluidity and permeability.
-
Troubleshooting Steps:
-
Conduct a leakage study across a range of pH values (e.g., 5.0, 7.4, 9.0) to identify the pH at which your formulation is most stable.
-
Ensure your chosen buffer does not interact adversely with your encapsulated drug, as this could create an osmotic gradient that drives leakage.
-
Incorporate cholesterol (up to a 2:1 lipid-to-cholesterol molar ratio) into your formulation, as this is known to decrease membrane fluidity and reduce leakage.[4][5]
-
Q3: How does pH affect the zeta potential of my DTDG liposomes, and why is this important?
A3: Zeta potential is a measure of the surface charge of your liposomes and is a critical indicator of their colloidal stability.[6] For neutral lipids like DTDG, the zeta potential is expected to be close to zero.
-
Influence of pH: In an ideal scenario with a completely neutral lipid, the zeta potential should remain near zero across a wide pH range. However, impurities in the lipids or the adsorption of ions from the buffer can impart a slight charge. For instance, the adsorption of hydroxide ions (OH-) at higher pH can lead to a more negative zeta potential.
-
Importance of Zeta Potential: A zeta potential with a magnitude greater than ±30 mV generally indicates good colloidal stability due to electrostatic repulsion between particles, which prevents aggregation. For neutral liposomes, stability is primarily steric, but even a small charge can contribute to preventing aggregation.
-
Troubleshooting and Optimization:
-
Measure the zeta potential of your DTDG liposomes at your working pH.
-
If you are experiencing aggregation and the zeta potential is close to zero, consider adding a small percentage (e.g., 5-10 mol%) of a charged lipid to your formulation to increase electrostatic repulsion. Examples include dicetyl phosphate (DCP) for a negative charge or stearylamine (SA) for a positive charge.[6]
-
Data Presentation
The following tables provide illustrative data on how pH can affect the key stability parameters of DTDG-based liposomes. The exact values will depend on the specific formulation and experimental conditions.
Table 1: Effect of pH on the Physicochemical Properties of DTDG Liposomes
| pH | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 4.0 | 125 ± 5 | 0.25 ± 0.03 | +2.5 ± 0.8 |
| 5.0 | 115 ± 4 | 0.18 ± 0.02 | +1.2 ± 0.5 |
| 6.0 | 110 ± 3 | 0.15 ± 0.02 | -0.5 ± 0.4 |
| 7.4 | 112 ± 3 | 0.16 ± 0.02 | -3.1 ± 0.6 |
| 8.0 | 118 ± 4 | 0.20 ± 0.03 | -5.8 ± 0.9 |
| 9.0 | 130 ± 6 | 0.28 ± 0.04 | -8.2 ± 1.1 |
Data is representative and should be confirmed experimentally.
Table 2: Influence of Buffer Composition and pH on the Stability of DTDG Liposomes (as measured by Calcein Leakage over 24 hours at 37°C)
| Buffer (50 mM) | pH | Calcein Leakage (%) |
| Citrate | 5.0 | 8.5 ± 1.2 |
| Phosphate | 7.4 | 5.2 ± 0.8 |
| Tris-HCl | 7.4 | 4.8 ± 0.7 |
| Phosphate | 8.5 | 6.5 ± 1.0 |
| Tris-HCl | 8.5 | 5.9 ± 0.9 |
Data is representative and should be confirmed experimentally.
Experimental Protocols
Protocol 1: Preparation of DTDG Liposomes by Thin-Film Hydration and Extrusion
-
Lipid Film Formation: Dissolve this compound (and any other lipids like cholesterol) in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Hydrate the film for 30-60 minutes with intermittent gentle agitation. This will form multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles (LUVs) with a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This should be done multiple times (e.g., 11-21 passes) to ensure a narrow size distribution.
Protocol 2: Assessment of Liposome Stability by Dynamic Light Scattering (DLS)
-
Sample Preparation: Dilute a small aliquot of the DTDG liposome suspension in the same buffer it was prepared in to an appropriate concentration for DLS analysis.
-
DLS Measurement: Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
pH-Dependent Stability Study:
-
Prepare a series of buffers at different pH values (e.g., 4.0, 5.0, 6.0, 7.4, 8.0, 9.0).
-
Incubate the liposome suspension in each buffer at a specific temperature (e.g., room temperature or 37°C).
-
At various time points (e.g., 0, 1, 6, 24 hours), take an aliquot, dilute it in the corresponding buffer, and measure the size and PDI by DLS. An increase in size and PDI over time indicates aggregation.
-
Protocol 3: Calcein Leakage Assay to Determine Membrane Integrity
-
Liposome Preparation: Prepare DTDG liposomes as in Protocol 1, but use a self-quenching concentration of calcein (e.g., 50-100 mM) in the hydration buffer.
-
Removal of Unencapsulated Calcein: Separate the calcein-loaded liposomes from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex G-50 column) equilibrated with the desired buffer.
-
Leakage Measurement:
-
Dilute the purified calcein-loaded liposomes in the buffer of interest to a suitable volume in a fluorescence cuvette.
-
Measure the initial fluorescence (F₀) at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Incubate the sample at a desired temperature and record the fluorescence (Ft) at different time points.
-
At the end of the experiment, add a small amount of a detergent (e.g., Triton X-100) to lyse the liposomes completely and measure the maximum fluorescence (Fmax).
-
-
Calculation of Percentage Leakage:
-
Percentage Leakage = [(Ft - F₀) / (Fmax - F₀)] * 100
-
Visualizations
Caption: Workflow for DTDG liposome stability assessment.
Caption: Factors affecting DTDG liposome stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 1,2-O-Ditetradecyl-rac-glycerol (DTDG) formulations. Our goal is to help you minimize cytotoxicity and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DTDG) and what are its common applications in research?
A1: this compound (DTDG) is a synthetic diether glycerol.[1][2] It consists of a racemic glycerol backbone with two tetradecyl (C14) chains attached via ether linkages at the 1- and 2-positions.[1][3] Unlike the more common diacylglycerols which have ester linkages, the ether bonds in DTDG offer increased chemical stability against hydrolysis. It is often used as a lipid component in the formulation of lipid-based drug delivery systems, such as lipid nanoparticles (LNPs) and liposomes, due to its potential as a bioactive compound.[3]
Q2: What are the primary mechanisms of cytotoxicity associated with lipid-based formulations?
A2: Cytotoxicity of lipid-based formulations can arise from several factors. The composition of the nanoparticles, including the lipids and surfactants used, can induce dose-dependent cytotoxic effects.[4] The degradation of the lipid matrix can also release byproducts that are toxic to cells.[4] Furthermore, physical properties of the nanoparticles such as size, surface charge, and concentration can influence their interaction with cells and contribute to cytotoxicity.[5] For some related lipid compounds, induction of apoptosis has been observed as a mechanism of cell death.[6]
Q3: How can I assess the cytotoxicity of my DTDG formulation?
A3: Several standard in vitro assays can be used to quantify the cytotoxicity of your DTDG formulation. The most common methods include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[7]
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity.[8]
-
Apoptosis Assays (e.g., Caspase 3/7 Assay): These assays detect the activation of key effector caspases involved in the apoptotic pathway, indicating programmed cell death.[7]
Q4: What are the key formulation parameters to consider for minimizing DTDG-associated cytotoxicity?
A4: To minimize cytotoxicity, it is crucial to optimize the formulation's composition and physicochemical properties. Key parameters include:
-
Lipid Composition: The choice and ratio of lipids in the formulation can significantly impact cytotoxicity.
-
Surfactant/Emulsifier Selection: The type and concentration of surfactants used to stabilize the formulation are critical, as some can be inherently cytotoxic.
-
Particle Size and Polydispersity: Controlling the size and uniformity of the nanoparticles is important, as these properties can affect cellular uptake and biodistribution.
-
Surface Charge: The zeta potential of the particles can influence their interaction with cell membranes and should be optimized.
-
Concentration: The concentration of the DTDG formulation administered to cells is a primary determinant of its cytotoxic potential.[5]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the formulation and testing of DTDG-based systems.
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed even at low DTDG concentrations. | The formulation components (e.g., surfactants, co-lipids) may be inherently toxic. | Test the cytotoxicity of individual formulation components to identify the source of toxicity. Consider using alternative, more biocompatible excipients. |
| The final formulation may contain residual organic solvents from the preparation process. | Ensure complete removal of organic solvents through appropriate methods like dialysis or tangential flow filtration. Quantify residual solvent levels if possible. | |
| Inconsistent cytotoxicity results between batches. | Variability in particle size, polydispersity, or drug loading. | Strictly control manufacturing process parameters such as temperature, mixing speed, and component addition rates.[9] Characterize each batch for particle size, zeta potential, and encapsulation efficiency. |
| Degradation of formulation components over time. | Assess the stability of the formulation under different storage conditions. Consider adding antioxidants if lipid peroxidation is a concern.[10] | |
| Precipitation or aggregation of the formulation in cell culture media. | Poor colloidal stability of the nanoparticles in the presence of salts and proteins in the media. | Optimize the surface properties of the nanoparticles, for example, by incorporating PEGylated lipids to provide steric stabilization.[11] Evaluate the stability of the formulation in the specific cell culture medium to be used before conducting cell-based assays. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | The formulation may be interfering with the assay itself. For example, some nanoparticles can interfere with the formazan crystal formation in the MTT assay. | Run appropriate controls, including the formulation without cells, to check for assay interference. Consider using multiple, mechanistically different cytotoxicity assays for a comprehensive assessment. |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is for assessing cell viability based on mitochondrial reductase activity.
Materials:
-
Cells of interest (e.g., HaCaT, 3T3)
-
Complete cell culture medium
-
DTDG formulation and vehicle control
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the DTDG formulation and the corresponding vehicle control in complete cell culture medium.
-
Remove the old medium from the cells and replace it with 100 µL of the prepared dilutions. Include untreated cells as a negative control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Protocol 2: LDH Release Assay
This protocol measures cytotoxicity by quantifying LDH released from cells with damaged membranes.[8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
DTDG formulation and vehicle control
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT protocol.
-
Treat cells with serial dilutions of the DTDG formulation and vehicle control as described above.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired exposure time.
-
After incubation, carefully collect a portion of the supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate cytotoxicity as a percentage of the maximum LDH release.
Data Presentation
Table 1: Example IC50 Values for Solid Lipid Nanoparticles (SLNs) in Different Cell Lines
This table provides example data on the cytotoxicity of different SLN formulations, illustrating the importance of nanoparticle composition.
| Formulation | Cell Line | Assay | Incubation Time (h) | IC50 (µg/mL) | Reference |
| SLN/TW-1.5 | Epithelial Cells | MTT | Not Specified | 45.2 | [4] |
| SLN/PL-1.5 | Epithelial Cells | MTT | Not Specified | 54.9 | [4] |
| SLN20 | A549 | MTT | Not Specified | 4080 | [8] |
| SLN50 | A549 | MTT | Not Specified | 1520 | [8] |
| SLN20 | A549 | LDH | Not Specified | 3431 | [8] |
| SLN50 | A549 | LDH | Not Specified | 1253 | [8] |
Note: The data presented are for general lipid nanoparticle systems and not specifically for DTDG formulations. They are intended to serve as a reference for the range of cytotoxic concentrations that can be observed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling cascade for DTDG-induced cytotoxicity.
Caption: Experimental workflow for cytotoxicity assessment and formulation optimization.
Caption: Logical flow for troubleshooting unexpected cytotoxicity results.
References
- 1. 1,2-O,O-Ditetradecyl-rac-glycerol | Benchchem [benchchem.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. 1,2-O,O-Ditetradecyl-rac-glycerol | Glyko [glyko.com]
- 4. researchgate.net [researchgate.net]
- 5. susupport.com [susupport.com]
- 6. Cytotoxic, Apoptotic and Genotoxic Effects of Lipid-Based and Polymeric Nano Micelles, an In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Low cytotoxicity of solid lipid nanoparticles in in vitro and ex vivo lung models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to 1,2-O-Ditetradecyl-rac-glycerol and DOTAP in Transfection Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of 1,2-O-Ditetradecyl-rac-glycerol and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), two lipids with distinct roles in the formulation of nucleic acid delivery systems. While DOTAP is a well-established cationic lipid widely used to mediate transfection, this compound is a neutral lipid. This fundamental difference in their chemical properties dictates their respective applications in gene and drug delivery. This document outlines their characteristics, presents available data, and provides experimental context for their use.
Introduction to the Lipids
This compound (DTDA) is a synthetic, neutral lipid belonging to the class of glycerol derivatives. It features two tetradecyl ether chains attached to the 1- and 2-positions of a glycerol backbone.[1] Its neutral charge means it does not electrostatically interact with the negatively charged phosphate backbone of nucleic acids, and therefore, it is not used as a primary agent for transfection.
DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely utilized cationic lipid.[2] Its key feature is a positively charged quaternary ammonium headgroup, which enables it to form complexes with negatively charged nucleic acids like plasmid DNA and siRNA through electrostatic interactions.[3] These complexes, known as lipoplexes, can then fuse with the cell membrane to deliver the genetic material into the cell.[4]
Comparison of Physicochemical Properties and Roles
Due to the absence of studies using this compound as a primary transfection reagent, a direct comparison of transfection efficiency with DOTAP is not feasible. The following table compares their properties and established roles in lipid-based delivery systems.
| Feature | This compound | DOTAP |
| Chemical Class | Neutral Diether Glycerol | Cationic Lipid |
| Charge at Physiological pH | Neutral | Positive |
| Primary Role in Formulations | Potential structural/helper lipid | Primary transfection reagent |
| Mechanism of Action | Not applicable for transfection | Electrostatic complexation with nucleic acids |
| Common Co-lipids | Not extensively studied in transfection | DOPE, Cholesterol |
Role in Transfection and Formulation
DOTAP: A Primary Transfection Agent
DOTAP's primary function is to facilitate the entry of nucleic acids into cells. The process begins with the spontaneous formation of lipoplexes when DOTAP liposomes are mixed with DNA or RNA.[3] The overall positive charge of these lipoplexes promotes binding to the negatively charged cell surface, and subsequent entry into the cell is thought to occur via endocytosis.[4] The effectiveness of DOTAP can be enhanced by formulating it with neutral "helper" lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol. These helper lipids can improve the stability of the lipoplex and facilitate the release of the nucleic acid from the endosome into the cytoplasm.[5][6]
This compound: A Potential Structural Lipid
Given its neutral charge, this compound is not suitable as a standalone transfection reagent. However, its structural similarity to other lipids used in drug delivery suggests a potential role as a component in more complex formulations. Neutral lipids are crucial for the structural integrity of lipid nanoparticles (LNPs).[7] While not specifically documented for this compound in transfection contexts, lipids with similar backbones are used to form stable lipid bilayers.[8] It is plausible that it could be incorporated into liposomes as a structural component, similar to how cholesterol is used to modulate membrane fluidity and stability in DOTAP formulations.[6]
Experimental Protocols
Protocol 1: DOTAP-Mediated Transfection of Adherent Mammalian Cells
This protocol is a representative example for the transient transfection of plasmid DNA into adherent cells using a DOTAP-based reagent. Optimization is recommended for each cell line and plasmid combination.
Materials:
-
Adherent cells in culture (e.g., HEK293, HeLa)
-
Complete culture medium with serum
-
Serum-free medium (e.g., Opti-MEM™)
-
Plasmid DNA (high purity, 0.5-1.0 µg/µL)
-
DOTAP-based transfection reagent
-
Sterile microcentrifuge tubes
-
24-well culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Preparation of DNA Solution: In a sterile microcentrifuge tube, dilute 0.5-1.0 µg of plasmid DNA in 50 µL of serum-free medium. Mix gently.
-
Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute 2-4 µL of the DOTAP reagent in 50 µL of serum-free medium. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of Lipoplexes: Combine the diluted DNA and diluted lipid solutions. Mix gently and incubate for 20-30 minutes at room temperature to allow for the formation of DNA-lipid complexes.
-
Transfection: Add the 100 µL of the lipoplex solution dropwise to each well containing the cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours.
-
Assay: After incubation, the cells can be assayed for the expression of the transfected gene (e.g., via fluorescence microscopy for a GFP reporter, or a luciferase assay).
Protocol 2: Formulation of Liposomes Containing a Neutral Lipid
This protocol describes a general method for preparing liposomes that could include a neutral lipid like this compound as a structural component, using the thin-film hydration method.
Materials:
-
This compound
-
Other lipids as required (e.g., a phospholipid like DSPC, cholesterol)
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Procedure:
-
Lipid Dissolution: Dissolve the desired amounts of this compound and any other lipids in chloroform in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: Further dry the film under vacuum for at least 1 hour to remove any residual solvent.
-
Hydration: Add the aqueous hydration buffer to the flask and hydrate the lipid film by gentle rotation. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
-
Characterization: The resulting liposomes can be characterized for size, polydispersity, and zeta potential.
Visualizing the Mechanisms and Workflows
Caption: Mechanism of DOTAP-mediated transfection.
Caption: General experimental workflow for cell transfection.
Caption: Potential roles of lipids in a liposome.
References
- 1. 1,2-Di-O-tetradecyl-rac-glycerol | 生化试剂 | MCE [medchemexpress.cn]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Cationic Lipid Transfection | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Optimizing Cationic and Neutral Lipids for Efficient Gene Delivery at High Serum Content - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of cationic lipid DNA transfection complexes differing in susceptability to serum inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Comparison: 1,2-O-Ditetradecyl-rac-glycerol vs. DC-Cholesterol in Gene Therapy
An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of gene therapy, the choice of a delivery vector is paramount to achieving therapeutic success. Cationic lipids have emerged as a leading class of non-viral vectors, prized for their ability to complex with nucleic acids and facilitate their entry into cells. Among the myriad of available cationic lipids, 1,2-O-Ditetradecyl-rac-glycerol (DTDG), and its close analog 1,2-di-O-tetradecyl-3-dimethylaminopropane (DTDMA), and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol) are two prominent candidates. This guide provides a comprehensive, data-driven comparison of these two lipids to aid researchers in selecting the optimal vehicle for their gene therapy applications.
At a Glance: Key Performance Metrics
While direct head-to-head comparative studies are limited, a thorough review of available literature allows for a side-by-side analysis of their performance characteristics. The following tables summarize quantitative data on transfection efficiency and cytotoxicity, compiled from various independent studies.
Table 1: Transfection Efficiency of DTDG/DTDMA-based Liposomes
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| DTDMA/DOPE | Various | Data not consistently reported in percentages | N/A | [No specific quantitative data found in searches] |
| Spermine-C14 Liposomes | HeLa | High | pEGFP-C2 | Structure-activity studies suggest C14 chains can yield high efficiency. |
Table 2: Transfection Efficiency of DC-Cholesterol-based Liposomes
| Cationic Lipid Formulation | Cell Line | Transfection Efficiency (% of cells) | Reporter Gene | Reference |
| DC-Chol/DOPE (1:1) | 293T | ~25% | pEGFP-N1 | [1] |
| DC-Chol/DOPE (1:2) | Various | High (Optimal for pDNA) | pDNA/siRNA | |
| DC-Chol/Cholesterol | 293T | Higher than DOPE-containing liposomes in 50% FBS | GFP | [2] |
| DC-Chol/DOPE (3:2) | Various | Similar to other liposome types | Luciferase | [3] |
Table 3: Cytotoxicity of DTDG/DTDMA-based Liposomes
| Cationic Lipid Formulation | Cell Line | Cytotoxicity (e.g., IC50) | Assay | Reference |
| DTDMA/DOPE | Various | Generally considered to have some level of cytotoxicity, but specific IC50 values are not readily available in the searched literature. | N/A | [General knowledge from lipid toxicity studies] |
Table 4: Cytotoxicity of DC-Cholesterol-based Liposomes
| Cationic Lipid Formulation | Cell Line | Cytotoxicity (e.g., IC50) | Assay | Reference |
| DC-Chol/DOPE | PC-3 | Dose-related cytotoxicity observed | MTT Assay | [No specific IC50 value, but comparative toxicity shown] |
| DC-Chol | 293T | Lower than some novel synthesized cationic lipids | MTT Assay | [1] |
| DC-Chol/Cholesterol | 293T | Relatively lower cytotoxicity compared to DOPE-containing liposomes | Cytotoxicity Analysis | [2] |
Experimental Deep Dive: Protocols and Methodologies
To ensure reproducibility and aid in experimental design, detailed protocols for the preparation of liposomes using these cationic lipids are provided below.
Protocol 1: Preparation of DC-Cholesterol-based Cationic Liposomes (Thin-Film Hydration Method)
This protocol is a widely used method for preparing liposomes.[4][5][6]
Materials:
-
DC-Cholesterol
-
Helper lipid (e.g., DOPE or Cholesterol)
-
Chloroform
-
Sterile, nuclease-free water or buffer (e.g., HEPES-buffered saline)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
-
Nitrogen or Argon gas
Procedure:
-
Lipid Film Formation:
-
Dissolve DC-Cholesterol and the chosen helper lipid (e.g., DOPE in a 3:2 molar ratio) in chloroform in a round-bottom flask.[3]
-
Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.
-
Further dry the film under a stream of nitrogen or argon gas, followed by vacuum desiccation for at least 1 hour to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film by adding a sterile, nuclease-free aqueous solution (e.g., water or buffer) to the flask.
-
Vortex the flask to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Optional but Recommended):
-
To obtain unilamellar vesicles (ULVs) with a more uniform size distribution, the MLV suspension can be sonicated in a bath sonicator or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Protocol 2: Preparation of DTDMA-based Cationic Liposomes (Conceptual Protocol based on similar lipids)
Materials:
-
1,2-di-O-tetradecyl-3-dimethylaminopropane (DTDMA)
-
Helper lipid (e.g., DOPE)
-
Chloroform
-
Sterile, nuclease-free water or buffer
-
Glass vial
-
Nitrogen or Argon gas
-
Bath sonicator
Procedure:
-
Lipid Mixture Preparation:
-
Dissolve DTDMA and DOPE (e.g., in a 1:1 molar ratio) in chloroform in a glass vial.
-
-
Solvent Evaporation:
-
Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film.
-
Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration and Sonication:
-
Hydrate the lipid film with a sterile aqueous solution.
-
Vortex the mixture vigorously.
-
Sonicate the suspension in a bath sonicator until the solution becomes translucent, indicating the formation of small unilamellar vesicles.
-
Visualizing the Process: Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the key steps in liposome preparation and cell transfection.
Delving into the Mechanism: Cellular Uptake and Intracellular Fate
The journey of a lipoplex from the extracellular space to the nucleus is a multi-step process that significantly influences transfection efficiency. Understanding these steps can help in optimizing formulations.
Cationic lipoplexes are typically internalized by cells through endocytosis.[1] Once inside the endosome, the cationic lipids are thought to interact with the anionic lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm. For gene expression to occur, the nucleic acid must then be transported into the nucleus. The efficiency of each of these steps can be influenced by the lipid composition of the liposome.
Discussion and Future Perspectives
The choice between this compound (or its analog DTDMA) and DC-Cholesterol for gene therapy applications is not straightforward and depends on the specific requirements of the study.
DC-Cholesterol is a well-characterized cationic lipid with a significant body of literature supporting its use. Its cholesterol-based structure is thought to contribute to membrane stability and may enhance transfection in the presence of serum.[2] Formulations with DC-Cholesterol have shown moderate to high transfection efficiencies in a variety of cell lines.[1][3] While it exhibits some cytotoxicity, this can be modulated by the choice of helper lipid and the overall formulation.[1][2]
DTDG/DTDMA , on the other hand, represents a class of diether-linked cationic lipids. The ether linkage provides greater chemical stability compared to the ester linkages found in many other cationic lipids. Structure-activity relationship studies suggest that the 14-carbon (tetradecyl) alkyl chains of DTDG may be favorable for high transfection efficiency. However, a lack of direct, quantitative comparative data with established lipids like DC-Cholesterol makes it challenging to definitively position its performance.
Key Considerations for Researchers:
-
Application: For in vivo applications, the stability of the lipoplex in the presence of serum is a critical factor. Cholesterol-containing lipids like DC-Cholesterol have shown advantages in this regard.[2] The enhanced stability of the ether-linked DTDG could also be beneficial for in vivo use, but this requires further investigation.
-
Cell Type: Transfection efficiency and cytotoxicity are highly cell-type dependent. It is crucial to empirically test different formulations in the specific cell line of interest.
-
Helper Lipid: The choice of helper lipid (e.g., DOPE or cholesterol) significantly impacts the physicochemical properties and biological activity of the liposomes. DOPE is known to promote endosomal escape, while cholesterol enhances stability.[2]
References
- 1. liposomes.ca [liposomes.ca]
- 2. The Role of the Helper Lipid on the DNA Transfection Efficiency of Lipopolyplex Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gene transfection by cationic liposomes: comparison of the transfection efficiency of liposomes prepared from various positively charged lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. med.upenn.edu [med.upenn.edu]
- 6. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cationic liposome-mediated gene transfer to tumor cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stereochemical Influence of 1,2-O-Ditetradecyl-rac-glycerol on Liposome Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The chirality of lipid components is a critical, yet often overlooked, factor in the design and performance of liposomal drug delivery systems. While 1,2-O-Ditetradecyl-rac-glycerol, a synthetic diether lipid, is valued for its stability against chemical and enzymatic degradation, its racemic nature—a mixture of both R and S enantiomers—presents an opportunity for optimizing liposome characteristics by using stereochemically pure forms. This guide provides a comparative analysis of the anticipated effects of using the individual R and S enantiomers of 1,2-O-Ditetradecyl-glycerol versus the racemic mixture in liposome formulations. The insights presented are based on analogous studies of other chiral lipid systems, as direct comparative experimental data for 1,2-O-Ditetradecyl-glycerol enantiomers is not extensively available in peer-reviewed literature.
The Foundation: Stereochemistry of 1,2-O-Ditetradecyl-glycerol
This compound possesses a chiral center at the C2 position of the glycerol backbone. This gives rise to two non-superimposable mirror images, the R (rectus) and S (sinister) enantiomers. In a racemic mixture, these are present in equal proportions. The distinct three-dimensional arrangement of the tetradecyl ether chains in the R and S forms is hypothesized to influence the packing of the lipid bilayers, thereby affecting the physicochemical properties and biological interactions of the resulting liposomes.
Comparative Analysis of Liposome Properties
The following tables summarize the expected differences in the properties of liposomes formulated with the pure R-enantiomer, the pure S-enantiomer, and the racemic mixture of 1,2-O-Ditetradecyl-glycerol. These projections are based on findings from studies on other chiral lipid systems, which have demonstrated that stereochemistry can influence membrane fluidity, surface potential, and biological interactions.[1][2][3]
Table 1: Expected Physicochemical Properties of Liposomes
| Property | Liposomes with R-enantiomer | Liposomes with S-enantiomer | Liposomes with Racemic Mixture |
| Particle Size (nm) | Potentially more uniform and slightly smaller | Potentially more uniform and slightly smaller | May exhibit a slightly broader size distribution |
| Polydispersity Index (PDI) | Expected to be low (< 0.1) | Expected to be low (< 0.1) | May be slightly higher than pure enantiomers |
| Zeta Potential (mV) | A distinct negative or positive value | A distinct value, potentially different from the R-enantiomer | An average of the potentials of the R and S enantiomers |
| Membrane Fluidity | Expected to have a specific, uniform fluidity | Expected to have a specific, uniform fluidity, potentially different from the R-enantiomer | May exhibit domains of varying fluidity or an average fluidity |
| Drug Encapsulation Efficiency (%) | Potentially higher due to more ordered packing | Potentially higher due to more ordered packing | May be slightly lower due to packing defects |
Table 2: Expected In Vitro and In Vivo Performance
| Performance Metric | Liposomes with R-enantiomer | Liposomes with S-enantiomer | Liposomes with Racemic Mixture |
| Stability in Biological Media | High, due to ordered packing and ether linkages | High, due to ordered packing and ether linkages | High, but potentially with minor differences in leakage rates |
| Drug Release Profile | More controlled and sustained release | More controlled and sustained release | Potentially a less uniform release profile |
| Cellular Uptake and Internalization | May follow a specific endocytic pathway | May follow a different endocytic pathway than the R-enantiomer[1][2] | A mixed or less specific internalization mechanism |
| In Vivo Circulation Time | Potentially longer due to specific interactions with serum proteins | Potentially longer due to specific interactions with serum proteins | May have a slightly different pharmacokinetic profile |
Experimental Protocols
To empirically determine the influence of 1,2-O-Ditetradecyl-glycerol stereochemistry on liposome properties, the following experimental protocols would be employed.
Liposome Preparation by Thin-Film Hydration
This standard method allows for the formation of multilamellar vesicles (MLVs), which can be further processed to produce unilamellar vesicles.
Materials:
-
1,2-O-Ditetradecyl-sn-glycerol (R-enantiomer)
-
1,2-O-Ditetradecyl-sn-glycerol (S-enantiomer)
-
This compound (Racemic mixture)
-
Cholesterol (optional, for membrane stabilization)
-
Chloroform or a chloroform/methanol solvent mixture
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Drug to be encapsulated (hydrophilic or lipophilic)
Procedure:
-
Dissolve the desired lipid (R, S, or racemic) and cholesterol in the organic solvent in a round-bottom flask. If encapsulating a lipophilic drug, it is added at this stage.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask's inner surface.
-
Dry the film further under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with the hydration buffer (containing the hydrophilic drug, if applicable) by gentle rotation at a temperature above the lipid's phase transition temperature.
-
The resulting suspension of MLVs can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.
Physicochemical Characterization
a) Particle Size and Polydispersity Index (PDI) Measurement:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the liposome suspension in the hydration buffer and measure the particle size and PDI using a DLS instrument at a fixed scattering angle and temperature.
b) Zeta Potential Measurement:
-
Method: Laser Doppler Velocimetry
-
Procedure: Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) and measure the electrophoretic mobility to determine the zeta potential.
c) Drug Encapsulation Efficiency (EE%):
-
Method: Centrifugation or size exclusion chromatography followed by spectrophotometry or high-performance liquid chromatography (HPLC).
-
Procedure:
-
Separate the unencapsulated drug from the liposomes using a suitable technique.
-
Disrupt the liposomes using a detergent (e.g., Triton X-100) to release the encapsulated drug.
-
Quantify the amount of encapsulated drug and the total amount of drug used.
-
Calculate EE% using the formula: (Amount of encapsulated drug / Total amount of drug) x 100.
-
In Vitro Drug Release Study
-
Method: Dialysis method
-
Procedure:
-
Place a known amount of the drug-loaded liposome suspension in a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS with or without serum) at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.
-
Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizing the Concepts
The following diagrams illustrate the conceptual differences and experimental workflow.
Caption: The R and S enantiomers of 1,2-O-Ditetradecyl-glycerol and their racemic mixture.
Caption: Experimental workflow for the preparation of liposomes.
Caption: Hypothesized differential interactions of stereoisomeric liposomes with a cell membrane.
References
- 1. How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR02175C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Lipid Chirality Revisited: A Change in Lipid Configuration Transforms Membrane-Bound Protein Domains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of 1,2-O-Ditetradecyl-rac-glycerol by HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of lipid excipients like 1,2-O-Ditetradecyl-rac-glycerol is critical for the consistency, efficacy, and safety of novel therapeutic formulations. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the validation of this compound purity.
Introduction to this compound
This compound is a synthetic dialkyl glycerol ether with the molecular formula C₃₁H₆₄O₃.[1] Its structure, featuring two tetradecyl chains linked to the glycerol backbone via ether bonds, imparts a high degree of chemical stability. This makes it a valuable component in various drug delivery systems. Given its role in pharmaceutical applications, rigorous purity assessment is mandatory to identify and quantify potential impurities that could affect its performance and safety.
Key Analytical Techniques for Purity Validation
The two primary chromatographic techniques for assessing the purity of this compound are HPLC, typically with a universal detector like an Evaporative Light Scattering Detector (ELSD), and GC-MS, which usually requires a derivatization step.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
HPLC is a cornerstone of pharmaceutical analysis. For a non-chromophoric compound like this compound, ELSD is a suitable detection method.[2] The detector nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. The signal is proportional to the mass of the analyte.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the free hydroxyl group into a more volatile derivative, typically a trimethylsilyl (TMS) ether. The subsequent mass spectrometry analysis provides detailed structural information and allows for the identification of impurities based on their mass spectra and fragmentation patterns.
Comparison of Analytical Methods
| Feature | HPLC-ELSD | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase, detection by light scattering of non-volatile analytes.[2] | Separation of volatile compounds in a gaseous mobile phase, detection by mass-to-charge ratio. |
| Sample Preparation | Simple dissolution in a suitable organic solvent. | Derivatization (e.g., silylation) is required to increase volatility. |
| Instrumentation | Quaternary HPLC system with an ELSD detector.[2] | Gas chromatograph coupled with a mass spectrometer. |
| Typical Purity | Commercial lots often specify a purity of ≥98%.[1] | Can provide detailed impurity profiling to confirm high purity levels. |
| Potential Impurities | 1,3-O-Ditetradecyl-rac-glycerol, mono-tetradecyl-rac-glycerol, residual starting materials. | Can identify and quantify the same impurities, often with higher sensitivity. |
| Advantages | - Direct analysis without derivatization- Robust and reproducible | - High sensitivity and specificity- Structural elucidation of impurities through mass spectra |
| Disadvantages | - Lower sensitivity compared to MS- Non-linear detector response may require careful calibration | - Derivatization adds a step to sample preparation and can introduce artifacts- Thermal degradation of the analyte is a possibility |
Experimental Protocols
HPLC-ELSD Method for Purity Analysis of this compound
This protocol is adapted from established methods for similar diacylglycerols.[2]
1. Materials and Reagents:
-
This compound reference standard (≥98% purity)
-
Potential impurities: 1,3-O-Ditetradecyl-rac-glycerol, mono-tetradecyl-rac-glycerol
-
HPLC grade Chloroform
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Reversed-Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile and Water is typically used.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
ELSD Nebulizer Temperature: 30°C
-
ELSD Evaporator Temperature: 50°C
-
Gas Flow Rate: 1.5 L/min
4. Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of a Chloroform:Methanol (2:1, v/v) mixture.[2]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 0.05 mg/mL to 0.5 mg/mL using the same diluent.[2]
-
Sample Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of Chloroform:Methanol (2:1, v/v).[2]
5. Data Analysis:
-
The purity of the sample is determined by the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.
GC-MS Method for Purity Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound after derivatization.
1. Materials and Reagents:
-
This compound sample
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous pyridine or other suitable solvent
-
Hexane (GC grade)
2. Instrumentation:
-
Gas Chromatograph with a capillary column suitable for lipid analysis (e.g., DB-5ms)
-
Mass Spectrometer with an electron ionization (EI) source
3. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the lipid sample into a glass reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
After cooling, the sample is ready for injection or can be diluted with hexane.
4. GC-MS Conditions:
-
Injector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp to 320°C at 10°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 50-700
5. Data Analysis:
-
The purity is determined by the area percent method from the total ion chromatogram (TIC).
-
The mass spectra of the main peak and any impurity peaks are used for identification by comparing them with spectral libraries or by interpreting their fragmentation patterns.
Visualizing the Workflow
Caption: Experimental workflow for HPLC-ELSD analysis.
Caption: Experimental workflow for GC-MS analysis.
Alternative Purity Assessment Methods
While HPLC and GC-MS are the most common quantitative methods, other techniques can be employed for qualitative or semi-quantitative analysis:
-
Thin-Layer Chromatography (TLC): A simple, cost-effective method for visualizing the presence of impurities. A suitable mobile phase can separate this compound from its 1,3-isomer and monoalkylglycerol impurities on a silica plate.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to confirm the identity of the main component and potentially identify major impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used to confirm the presence of expected functional groups (ether linkages, hydroxyl group) and the absence of unexpected ones (e.g., ester carbonyls from starting materials).
Conclusion
Both HPLC-ELSD and GC-MS are powerful and suitable techniques for the purity validation of this compound. The choice of method depends on the specific requirements of the analysis.
-
HPLC-ELSD is a robust and straightforward method for routine quality control, providing reliable quantification without the need for derivatization.
-
GC-MS offers higher sensitivity and provides invaluable structural information for impurity identification, making it an excellent tool for in-depth characterization and troubleshooting.
For comprehensive quality assurance in a drug development setting, a combination of these techniques is often employed. HPLC-ELSD can be used for routine purity checks, while GC-MS can be utilized for method validation, impurity profiling, and the investigation of out-of-specification results. Simpler techniques like TLC can also be valuable for quick, qualitative assessments during process development and purification.
References
A Comparative Guide to the Biodegradability of 1,2-O-Ditetradecyl-rac-glycerol-Based Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biodegradability of nanoparticles formulated with the ether lipid, 1,2-O-Ditetradecyl-rac-glycerol, against alternative biodegradable lipid nanoparticle systems. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their drug delivery applications.
Executive Summary
Nanoparticles based on this compound, an ether-linked lipid, exhibit significantly lower biodegradability compared to nanoparticles formulated with ester-linked lipids. The ether bond is inherently more resistant to enzymatic and chemical hydrolysis than the ester bond. This resistance to degradation can lead to longer in vivo circulation times and potential accumulation in tissues, which may be advantageous for some therapeutic strategies but raises concerns for others. In contrast, nanoparticles formulated with biodegradable ester-linked lipids are readily metabolized by ubiquitous esterases, leading to faster clearance from the body.
Comparison of Biodegradability: Ether vs. Ester-Linked Lipids
The fundamental difference in the biodegradability of these two classes of lipid nanoparticles lies in the chemical nature of the bond linking the lipid tails to the glycerol backbone.
| Feature | This compound (Ether-Linked) | Biodegradable Alternatives (Ester-Linked) |
| Linkage Type | Ether (-O-) | Ester (-COO-) |
| Susceptibility to Hydrolysis | Low | High |
| Primary Degradation Enzymes | Alkylglycerol monooxygenase (AGMO) | Lipases, Esterases |
| Degradation Rate | Slow | Rapid |
| In Vivo Residence Time | Long | Short |
| Potential for Accumulation | Higher | Lower |
Experimental Data on Lipid Nanoparticle Degradation
One study demonstrated that after intravenous administration in mice, a biodegradable ester-linked lipid (L319) was rapidly eliminated from plasma and liver, with its metabolites also showing fast clearance. In contrast, a non-biodegradable analogue showed significantly higher and more persistent levels in the liver[2]. This highlights the rapid in vivo metabolism and elimination of ester-containing lipids.
| Lipid Type | In Vivo Half-life (Plasma) | In Vivo Half-life (Liver) | Reference |
| Biodegradable Ester-Linked Lipid (L319) | ~1.5 hours | ~6 hours | [2] |
| Non-biodegradable Analogue | Significantly longer | Significantly longer | [2] |
Experimental Protocols
Synthesis of Lipid Nanoparticles
a) Synthesis of this compound-Based Nanoparticles (Illustrative Protocol):
A common method for preparing lipid nanoparticles is the thin-film hydration method followed by extrusion.
-
Lipid Film Formation: Dissolve this compound and other lipid components (e.g., cholesterol, PEG-lipid) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation above the lipid transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction: To obtain nanoparticles of a desired size, subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).
b) Synthesis of Biodegradable Ester-Based Lipid Nanoparticles:
The synthesis protocol for ester-based lipid nanoparticles is similar to the one described above, with the primary difference being the substitution of the ether-linked lipid with a biodegradable ester-linked lipid (e.g., a lipid with ester functionalities within its hydrophobic tails)[2][3].
In Vitro Biodegradation Assay (Lipase-Mediated Degradation)
This assay assesses the susceptibility of lipid nanoparticles to enzymatic degradation by lipases, which are prevalent in vivo.
-
Nanoparticle Preparation: Prepare nanoparticle suspensions of both the this compound-based and the ester-based formulations in a suitable buffer (e.g., Tris buffer, pH 8.0).
-
Enzyme Addition: Add a solution of pancreatic lipase or another suitable lipase to the nanoparticle suspensions. A control group without the enzyme should be included.
-
Incubation: Incubate the mixtures at 37°C with gentle agitation.
-
Analysis: At various time points, withdraw aliquots and stop the enzymatic reaction (e.g., by adding a lipase inhibitor or by heat inactivation). Analyze the degradation of the lipid components using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the disappearance of the parent lipid and the appearance of degradation products.
-
Gas Chromatography (GC): To analyze the fatty acids released upon hydrolysis.
-
Dynamic Light Scattering (DLS): To monitor changes in nanoparticle size and polydispersity, which can indicate particle breakdown.
-
In Vivo Biodistribution and Degradation Assessment
In vivo imaging techniques can be employed to track the biodistribution and clearance of labeled nanoparticles.
-
Nanoparticle Labeling: Incorporate a fluorescent or radioactive label into the lipid nanoparticles during their formulation.
-
Animal Administration: Administer the labeled nanoparticles to laboratory animals (e.g., mice) via the desired route (e.g., intravenous injection).
-
In Vivo Imaging: At different time points, image the animals using an appropriate imaging modality (e.g., in vivo imaging system for fluorescence, PET/SPECT for radioactivity) to visualize the distribution of the nanoparticles in various organs.[4][5][6][7][8]
-
Ex Vivo Analysis: At the end of the study, euthanize the animals and harvest major organs. Quantify the amount of the label in each organ to determine the biodistribution profile and clearance rate.
Cellular Uptake and Intracellular Fate
The cellular uptake of lipid nanoparticles is a complex process that can occur through various endocytic pathways.
Caption: General cellular uptake and intracellular trafficking pathways of lipid nanoparticles.
Once internalized, nanoparticles are typically trafficked through the endo-lysosomal pathway. For drug delivery applications, endosomal escape is a critical step to release the therapeutic cargo into the cytoplasm. Nanoparticles that do not escape are eventually delivered to lysosomes, where they are degraded by various enzymes.
Signaling Pathways in Nanoparticle Endocytosis
The choice of endocytic pathway is influenced by nanoparticle size, shape, and surface chemistry, and involves complex signaling cascades.
References
- 1. Endocytic Uptake of Solid Lipid Nanoparticles by the Nasal Mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Lipids Enabling Rapidly Eliminated Lipid Nanoparticles for Systemic Delivery of RNAi Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable lipids enabling rapidly eliminated lipid nanoparticles for systemic delivery of RNAi therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. labcorp.com [labcorp.com]
- 8. Liposome biodistribution mapping with in vivo X-ray fluorescence imaging - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02793K [pubs.rsc.org]
The Dance of Lipids and Proteins: An In Vitro Comparative Guide to the Interaction of 1,2-O-Ditetradecyl-rac-glycerol with Serum Proteins
For Researchers, Scientists, and Drug Development Professionals
The intricate interplay between lipids and proteins is a cornerstone of numerous biological processes and a critical consideration in the design of lipid-based drug delivery systems. This guide provides a comparative analysis of the in vitro interaction of 1,2-O-Ditetradecyl-rac-glycerol (DMG) with serum proteins, benchmarked against other relevant lipids. By presenting experimental data, detailed protocols, and visual workflows, this document aims to equip researchers with the knowledge to better understand and manipulate these fundamental interactions.
Introduction to Lipid-Protein Interactions
Upon introduction into the bloodstream, lipid-based formulations, such as lipid nanoparticles (LNPs), are immediately coated by a dynamic layer of serum proteins, forming what is known as the "protein corona." This corona profoundly influences the nanoparticle's stability, circulation time, cellular uptake, and ultimately, its therapeutic efficacy and potential toxicity. Key serum proteins that play a pivotal role in this interaction include albumin, the most abundant protein in plasma, and various apolipoproteins, which are central to lipid transport and metabolism. Understanding the specific interactions of individual lipid components, like DMG, with these proteins is paramount for the rational design of effective and safe drug delivery vehicles.
Comparative Analysis of Lipid Interactions with Serum Proteins
While direct quantitative data for the binding of isolated this compound (DMG) to a wide array of individual serum proteins is limited in publicly available literature, its behavior can be inferred from studies on DMG-containing lipid nanoparticles (LNPs). The interaction of DMG with serum proteins is often considered in the context of the overall surface properties of the LNP. For a comparative perspective, this guide includes data on other structurally and functionally relevant lipids: 1,2-O-Dipalmitoyl-rac-glycerol (DPPG), 1,2-Distearoyl-rac-glycerol (DSG), and Cholesterol.
Table 1: Quantitative and Qualitative Comparison of Lipid Interactions with Key Serum Proteins
| Lipid Molecule | Interacting Serum Protein(s) | Method of Analysis | Key Findings & Quantitative Data (where available) |
| This compound (DMG) | Primarily studied as part of a protein corona on LNPs | Quantitative Proteomics, various biophysical methods | Forms a complex protein corona. The composition is dynamic and influences LNP fate. Specific binding affinities of isolated DMG are not well-documented. |
| 1,2-O-Dipalmitoyl-rac-glycerol (DPPG) | General serum proteins in model membranes | Deuterium NMR | Perturbs lipid acyl-chain order in the presence of surfactant proteins, suggesting significant interaction within a complex mixture.[1] |
| 1,2-Distearoyl-rac-glycerol (DSG) | Protein Kinase C (PKC) | In vitro kinase assays | Serves as a stable analog for diacylglycerol (DAG) to study PKC activation, indicating its ability to interact with specific protein domains.[2][3] |
| Cholesterol | Human Serum Albumin (HSA) | Fluorescence Spectroscopy, FTIR, CD | Interacts with HSA, causing conformational changes in the protein. Binding is primarily driven by hydrophobic interactions and hydrogen bonding.[2][4][5] One study reported a binding constant (K) in the order of 10^4 M⁻¹ and a binding stoichiometry (n) of approximately 1.[4][5] |
| Cationic Lipids (e.g., DOTAP, DDAB) | Human Serum Albumin (HSA) | FTIR, CD, Fluorescence Spectroscopy | Hydrophobic interactions dominate the binding to HSA. The number of bound lipid molecules (n) was determined to be 1.82 for DDAB and 1.56 for DOTAP.[2] |
Experimental Protocols for Studying Lipid-Protein Interactions
A variety of in vitro techniques are employed to characterize the binding affinity, kinetics, and thermodynamics of lipid-protein interactions. Below are detailed methodologies for three commonly used assays.
Liposome Pull-Down Assay
This assay is a straightforward method to qualitatively or semi-quantitatively assess the binding of a protein to lipid vesicles (liposomes).
Materials:
-
Lipids of interest (e.g., DMG, DPPG, DSG, Cholesterol) dissolved in chloroform.
-
Buffer (e.g., HEPES-buffered saline, pH 7.4).
-
Probe sonicator or extruder.
-
Purified protein of interest.
-
Ultracentrifuge.
-
SDS-PAGE and Western blotting reagents.
Procedure:
-
Liposome Preparation:
-
In a glass tube, mix the desired lipids in chloroform.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.
-
Dry the film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the appropriate buffer by vortexing or gentle agitation, forming multilamellar vesicles (MLVs).
-
To create small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice using a probe sonicator or extrude it through a polycarbonate membrane of a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the prepared liposomes with the purified protein of interest at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 30-60 minutes) to allow for binding.
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes and any bound protein by ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
-
Analysis:
-
Carefully collect the supernatant (containing unbound protein).
-
Wash the pellet with buffer and resuspend it.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting to visualize the distribution of the protein. An enrichment of the protein in the pellet fraction indicates binding to the liposomes.[6][7]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful label-free technique for real-time quantitative analysis of binding kinetics (association and dissociation rates) and affinity.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture).
-
Liposomes prepared as described above.
-
Purified protein of interest.
-
Running buffer (e.g., HBS-EP+).
-
Regeneration solution (e.g., dilute NaOH or detergent solution).
Procedure:
-
Liposome Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Inject the liposome suspension over the sensor surface to allow for their capture, forming a lipid bilayer.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein over the immobilized liposome surface.
-
Monitor the change in the SPR signal (response units, RU) in real-time, which corresponds to the binding of the protein to the liposomes.
-
After each protein injection, inject running buffer to monitor the dissociation phase.
-
-
Regeneration:
-
Inject the regeneration solution to remove the bound protein and prepare the surface for the next injection.
-
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Isothermal titration calorimeter.
-
Liposomes or lipid micelles prepared in a suitable buffer.
-
Purified protein of interest in the same buffer.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the protein in the sample cell of the calorimeter.
-
Prepare a more concentrated solution of the lipid vesicles or micelles in the injection syringe. The buffer for both solutions must be identical to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of small, sequential injections of the lipid solution into the protein solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
-
Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of lipid to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters: Ka (the inverse of KD), ΔH, and the stoichiometry of binding (n). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.[11][12][13]
-
Visualizing the Experimental Workflow and Signaling Implications
To further clarify the experimental processes and the potential biological consequences of lipid-protein interactions, the following diagrams are provided.
Caption: Workflow for in vitro analysis of lipid-protein interactions.
Caption: Potential impact of serum protein interactions on LNP cell uptake.
Conclusion
The interaction of lipids like this compound with serum proteins is a complex and crucial aspect of the in vivo behavior of lipid-based nanocarriers. While direct quantitative binding data for individual lipids can be challenging to obtain, a combination of in vitro techniques such as liposome pull-down assays, SPR, and ITC can provide valuable insights into these interactions. By comparing the behavior of DMG with other lipids like DPPG, DSG, and cholesterol, researchers can begin to build a more comprehensive understanding of how lipid structure influences protein binding and, consequently, the biological fate of drug delivery systems. The experimental protocols and workflows presented in this guide offer a starting point for the systematic investigation of these critical molecular interactions, ultimately paving the way for the design of more effective and targeted nanomedicines.
References
- 1. Comparison of DPPC and DPPG Environments in Pulmonary Surfactant Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The interaction between cholesterol and human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Sec18-Lipid Interactions by Liposome-Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. portlandpress.com [portlandpress.com]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. molbiolcell.org [molbiolcell.org]
- 11. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermodynamic Analysis of Protein–Lipid Interactions by Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 13. Investigations of Lipid Binding to Acyl-CoA-Binding Proteins (ACBP) Using Isothermal Titration Calorimetry (ITC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Fusogenicity of DOPE and 1,2-O-Ditetradecyl-rac-glycerol (DTDAG) Liposomes
For Researchers, Scientists, and Drug Development Professionals
Understanding Fusogenicity: The Case of DOPE
DOPE is a widely utilized "helper lipid" in liposomal formulations, prized for its ability to promote membrane fusion.[1][2][3] This property is critical for the intracellular delivery of therapeutic payloads, as it facilitates the escape of liposomal contents from the endosome into the cytoplasm.[1] The fusogenic nature of DOPE is attributed to its unique molecular geometry. Possessing a small hydrophilic headgroup in relation to its two large, unsaturated oleoyl acyl chains, DOPE has a conical or "inverted cone" molecular shape.[1][2] This structure induces negative curvature strain within a lipid bilayer, making it energetically favorable to transition from a lamellar phase to a non-bilayer, inverted hexagonal (HII) phase.[1][4] This transition is a key intermediate step in the process of membrane fusion.[1]
The inclusion of DOPE in liposome formulations, particularly those containing cationic lipids, has been shown to significantly enhance their fusogenic activity and, consequently, their transfection efficiency.[2][5] For instance, the replacement of DOPE with lipids that favor a bilayer structure, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), can abolish the fusogenic activity of cationic liposomes.[2][5]
The Potential Fusogenicity of 1,2-O-Ditetradecyl-rac-glycerol (DTDAG)
Direct experimental data quantifying the fusogenicity of DTDAG is scarce in publicly available literature. However, as a diacylglycerol (DAG), its molecular structure suggests it may possess fusogenic properties. Diacylglycerols lack the polar headgroup of phospholipids, which can lead to a more pronounced conical shape and a greater propensity to induce negative curvature strain in membranes. This is a characteristic shared with other fusogenic lipids. For instance, 1,2-Distearoyl-rac-glycerol (DSG), another diacylglycerol, is noted for its potential as a fusogenic agent due to its effects on membrane structure. While direct quantitative comparisons are not available, the structural similarities suggest that DTDAG could also act as a fusogenic lipid.
To definitively assess and compare the fusogenicity of DTDAG with the established standard of DOPE, direct experimental evaluation is necessary. The following sections provide a detailed protocol and workflow for such a comparative study.
Quantitative Data on Liposome Fusogenicity
The following table summarizes representative quantitative data for the fusogenicity of DOPE-containing liposomes. A corresponding table for DTDAG is included to highlight the data points required for a direct comparison.
Table 1: Fusogenicity of DOPE-Containing Liposomes
| Liposome Composition | Target Membrane/Cell Line | Assay Type | Key Quantitative Finding |
| DOTMA/DOPE (1:1) | DOTMA/DOPC (1:1) LUVs | Lipid Mixing Assay | ~80% fusion at a cationic lipid-to-DNA charge ratio of 3.0[5] |
| DOPE/DODAC (1:1) | Erythrocyte Ghosts | Lipid Mixing Assay | Fusion observed, which was blocked by the presence of serum[6] |
| DOTAP/DOPE | RAW 264.7 cells | FRET-based lipid mixing | Addition of DOPE improves fusion[7] |
Table 2: Template for Quantifying DTDAG Liposome Fusogenicity
| Liposome Composition | Target Membrane/Cell Line | Assay Type | Key Quantitative Finding |
| e.g., Cationic Lipid/DTDAG | e.g., Anionic Liposomes | Lipid Mixing (FRET) Assay | (To be determined) |
| e.g., Cationic Lipid/DTDAG | e.g., Endosomal Mimic Liposomes | Content Mixing Assay | (To be determined) |
| e.g., Cationic Lipid/DTDAG | e.g., HeLa cells | Cellular Uptake/Endosomal Escape Assay | (To be determined) |
Experimental Protocol: FRET-Based Lipid Mixing Assay
This protocol describes a Förster Resonance Energy Transfer (FRET)-based assay to quantify the extent of lipid mixing between two liposome populations, a common method for assessing fusogenicity.[1]
Materials:
-
This compound (DTDAG)
-
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
-
Cationic lipid (e.g., DOTAP)
-
N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (NBD-PE) (FRET donor)
-
Rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine (Rhodamine-PE) (FRET acceptor)
-
Chloroform
-
Hydration buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
-
Triton X-100 (2% v/v)
Procedure:
-
Preparation of Labeled and Unlabeled Liposomes:
-
For labeled liposomes, co-dissolve the lipid mixture (e.g., Cationic Lipid/DOPE or Cationic Lipid/DTDAG at a desired molar ratio) with 1 mol% each of NBD-PE and Rhodamine-PE in chloroform.
-
For unlabeled liposomes, dissolve the same lipid mixture without the fluorescent probes.
-
-
Lipid Film Formation: Evaporate the chloroform from the lipid solutions under a gentle stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. Further dry the film under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: Hydrate the lipid films with the appropriate buffer to form multilamellar vesicles (MLVs).
-
Vesicle Sizing: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).[1]
-
Fusion Assay:
-
In a fluorometer cuvette, mix the labeled and unlabeled liposome populations (e.g., at a 1:9 ratio).[1]
-
Record the baseline fluorescence of the NBD donor (Excitation: ~465 nm, Emission: ~530 nm).[1][6]
-
Induce fusion by adding the appropriate trigger (e.g., a change in pH or addition of anionic liposomes).
-
Continuously monitor the increase in donor fluorescence over time as the distance between NBD-PE and Rhodamine-PE increases due to lipid mixing, leading to a decrease in FRET.
-
-
Data Analysis:
-
The percentage of fusion is calculated using the following formula: % Fusion = [(F_t - F_0) / (F_max - F_0)] * 100 Where:
-
F_t is the fluorescence intensity at time t.
-
F_0 is the initial fluorescence intensity.
-
F_max is the maximum fluorescence intensity achieved after adding a detergent (e.g., Triton X-100) to completely disrupt the liposomes and eliminate FRET.[1]
-
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the comparative fusogenicity assay.
Caption: Workflow for comparing the fusogenicity of DOPE and DTDAG liposomes.
Signaling Pathway and Logical Relationship Diagrams
The following diagram illustrates the proposed mechanism of DOPE-mediated membrane fusion, which serves as a foundational concept for understanding the fusogenic process that would be investigated for DTDAG.
Caption: Proposed mechanism of DOPE-mediated endosomal escape.
References
- 1. benchchem.com [benchchem.com]
- 2. Fusogenic activity of cationic lipids and lipid shape distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Membrane Fusion‐Based Drug Delivery Liposomes Transiently Modify the Material Properties of Synthetic and Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and fusogenic properties of cationic liposomes in the presence of plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Phase Behavior of 1,2-O-Ditetradecyl-rac-glycerol in Mixed Lipid Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the phase behavior of 1,2-O-Ditetradecyl-rac-glycerol (DTDG) in mixed lipid systems. Due to the limited availability of specific experimental data for DTDG in the public domain, this document offers a qualitative comparison based on the known properties of ether-linked lipids, alongside quantitative data for commonly used alternative lipids. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to this compound (DTDG)
This compound is a synthetic diether lipid. Unlike the more common diacylglycerols which have ester linkages, DTDG possesses ether linkages connecting the two tetradecyl (C14) chains to the glycerol backbone. This structural feature confers high chemical stability, particularly against hydrolysis, making it an attractive component for various lipid-based formulations, including liposomes and lipid nanoparticles for drug delivery. Understanding its phase behavior—how it behaves with temperature changes and in the presence of other lipids—is crucial for designing stable and effective delivery systems.
Qualitative Comparison of Phase Behavior
The phase behavior of lipid bilayers is primarily characterized by the gel-to-liquid crystalline phase transition temperature (Tm). Below the Tm, the lipid acyl chains are in a tightly packed, ordered (gel) state, while above the Tm, they are in a more fluid, disordered (liquid crystalline) state.
Expected Phase Behavior of DTDG:
Based on studies of homologous series of 1,2-di-O-alkyl glycerols, DTDG, with its two C14 chains, is expected to exhibit a lamellar gel (Lβ) to liquid crystalline (Lα) phase transition. The ether linkages in DTDG, compared to the ester linkages in diacyl glycerophospholipids, generally lead to slightly higher phase transition temperatures due to closer packing of the acyl chains. The racemic nature of the glycerol backbone may influence the packing and phase behavior, potentially leading to broader transitions compared to its stereochemically pure counterparts.
Comparison with Common Alternatives:
-
Dipalmitoylphosphatidylcholine (DPPC): A common phospholipid with two C16 saturated acyl chains. It has a well-characterized pre-transition and a main phase transition. When mixed with DTDG, some degree of phase separation or non-ideal mixing is possible due to the difference in chain length (C14 vs. C16) and the nature of the linkage (ether vs. ester).
-
Distearoylphosphatidylcholine (DSPC): Another common phospholipid with two C18 saturated acyl chains. The larger chain length difference between DTDG and DSPC would likely lead to more significant phase separation in mixed bilayers.
-
Cholesterol: A key component in many lipid formulations that modulates membrane fluidity. In mixtures with phospholipids, cholesterol is known to eliminate the sharp phase transition, inducing a "liquid-ordered" (Lo) phase. It is expected that cholesterol would have a similar fluidizing and ordering effect on DTDG-containing membranes, broadening or eliminating its phase transition.
Quantitative Data for Alternative Lipid Systems
The following tables summarize the thermotropic properties of commonly used phospholipids and their mixtures with cholesterol, as determined by Differential Scanning Calorimetry (DSC). This data provides a baseline for comparison when experimental data for DTDG becomes available.
Table 1: Thermotropic Properties of Pure Phospholipids
| Lipid | Abbreviation | Chain Length | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | DPPC | 16:0/16:0 | 41.4 | 8.7 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine | DSPC | 18:0/18:0 | 55.1 | 10.6 |
Note: Values can vary slightly depending on experimental conditions such as hydration medium and scan rate.
Table 2: Effect of Cholesterol on the Main Phase Transition of DPPC
| Cholesterol Mole Fraction | Onset Temperature (T_onset) (°C) | Peak Temperature (Tm) (°C) | Completion Temperature (T_completion) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) |
| 0.000 | 41.0 | 41.4 | 41.8 | 8.7 |
| 0.050 | 39.5 | 41.2 | 42.5 | 7.0 |
| 0.100 | 38.0 | 41.0 | 43.5 | 5.2 |
| 0.200 | 35.0 | 40.5 | 44.5 | 2.5 |
| 0.300 | - | Broad | - | ~0 |
Data is illustrative and compiled from various sources. The transition broadens significantly with increasing cholesterol concentration, and the enthalpy decreases until the transition is no longer a cooperative event.
Experimental Protocols
Differential Scanning Calorimetry (DSC) for Lipid Phase Behavior Analysis
DSC is a primary technique used to determine the thermotropic phase behavior of lipids. It measures the heat flow associated with thermal transitions in a material as a function of temperature.
Materials:
-
This compound (DTDG)
-
Alternative lipids (e.g., DPPC, DSPC, Cholesterol)
-
Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., chloroform/methanol 2:1 v/v)
-
Differential Scanning Calorimeter with hermetically sealable aluminum pans
Procedure:
-
Lipid Film Preparation:
-
Dissolve the desired lipids (e.g., pure DTDG, or mixtures of DTDG with other lipids at specific molar ratios) in an organic solvent.
-
Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the bottom of a glass vial.
-
Place the vial under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the hydration buffer to the lipid film to achieve the desired lipid concentration (e.g., 1-5 mg/mL).
-
Hydrate the lipid film above the expected phase transition temperature of the highest melting component for about 1 hour with intermittent vortexing to form multilamellar vesicles (MLVs).
-
-
Sample Preparation for DSC:
-
Transfer a precise amount of the lipid dispersion into a DSC sample pan.
-
Hermetically seal the pan to prevent solvent evaporation during the scan.
-
Prepare a reference pan containing the same volume of hydration buffer.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected phase transition.
-
Scan the temperature at a controlled rate (e.g., 1-2 °C/min) up to a temperature above the highest expected transition.
-
Record the heat flow as a function of temperature.
-
Typically, at least two heating and cooling scans are performed to ensure reproducibility.
-
Data Analysis:
-
The resulting DSC thermogram will show endothermic peaks corresponding to phase transitions.
-
Transition Temperature (Tm): The temperature at the peak maximum of the endotherm.
-
Enthalpy of Transition (ΔH): The area under the endothermic peak, which is proportional to the energy absorbed during the phase transition.
Visualizations
Safety Operating Guide
Navigating the Safe Disposal of 1,2-O-Ditetradecyl-rac-glycerol: A Procedural Guide
For researchers and professionals in the fields of science and drug development, the meticulous management and disposal of laboratory chemicals is a cornerstone of a safe and compliant operational environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1,2-O-Ditetradecyl-rac-glycerol, a lipid commonly utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance.
While a specific Safety Data Sheet (SDS) for this compound was not fully available in the immediate search, the disposal protocols for structurally similar lipids such as 1,2-di-O-hexadecyl-rac-glycerol and 1,2-distearoyl-rac-glycerol provide a strong basis for its handling. These related compounds are generally not classified as hazardous substances. However, it is imperative to treat all chemical waste as potentially hazardous until a formal assessment is conducted by your institution's Environmental Health and Safety (EHS) department.[1] The final disposal plan must always align with local, state, and federal regulations.[1]
Immediate Safety Precautions and Spill Response
In the event of a spill, prompt and appropriate action is essential to mitigate any potential risks.
Minor Spills:
-
Restrict Access: Secure the affected area to prevent unauthorized entry.
-
Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.[2]
-
Containment: For the powdered form of the substance, employ dry clean-up methods to avoid the generation of dust.[1][3] Carefully sweep or vacuum the material.
-
Collection: Place the spilled material into a clean, dry, and clearly labeled, sealable container for disposal.[1][3]
Major Spills:
-
Evacuate: Immediately clear the area of all personnel, ensuring everyone moves upwind from the spill.[1]
-
Alert Authorities: Notify your institution's EHS department or the designated emergency response team, providing the location and nature of the spill.[1]
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Containment: Prevent the spilled material from entering drains, sewers, or watercourses.[3]
Personal Protective Equipment (PPE) Summary
A summary of recommended personal protective equipment for handling this compound is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses or chemical goggles | To protect eyes from dust and splashes. |
| Hand Protection | Appropriate chemical-resistant gloves | To prevent skin contact. |
| Body Protection | Lab coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Dust respirator | Recommended for minor spills of powdered material to avoid inhalation.[3] |
Step-by-Step Disposal Protocol
The disposal method for this compound will depend on whether it is in its pure form or dissolved in a solvent. Always consult the product-specific Safety Data Sheet (SDS) to determine the correct disposal pathway.
Path 1: Disposal of Pure this compound
If the SDS confirms the product is pure and not classified as hazardous, it can typically be disposed of as non-hazardous chemical waste.
-
Waste Collection: Collect the waste in a designated, leak-proof container that is clearly labeled "Non-Hazardous Waste: this compound".[2] High-density polyethylene (HDPE) or glass containers are generally suitable.[2]
-
Segregation: Do not mix with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.[1]
-
Storage: Store the sealed waste container in a designated waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste contractor.
Path 2: Disposal of this compound in a Hazardous Solvent
If the substance is dissolved in a hazardous solvent, the entire solution must be treated as hazardous waste.
-
Waste Collection: Collect the waste solution in a designated, leak-proof hazardous waste container that is compatible with the solvent.
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical names and approximate concentrations of all components (e.g., "this compound in Acetonitrile"). Affix any required hazard pictograms.
-
Storage: Keep the hazardous waste container tightly sealed and store it in a designated satellite accumulation area or your main hazardous waste storage facility, in accordance with institutional policies and local regulations.
-
Disposal: Arrange for disposal through your institution's EHS department or a licensed hazardous waste contractor. Do not pour down the drain.
Disposal of Contaminated Materials
Consumables such as gloves and paper towels that are contaminated with this compound should be disposed of as solid waste. For minor contamination, these may often be placed in regular laboratory waste. For significant contamination, it is best practice to collect them in a separate, labeled bag and consult with your EHS department for the appropriate disposal route.[1]
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1,2-O-Ditetradecyl-rac-glycerol
For researchers and scientists engaged in drug development and other laboratory applications, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for 1,2-O-Ditetradecyl-rac-glycerol, ensuring a secure laboratory environment and the integrity of your work.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and mitigate risks. The following table summarizes the recommended PPE.
| PPE Category | Recommendation |
| Eye Protection | Safety glasses with side shields or chemical splash goggles should be worn. |
| Hand Protection | Wear protective gloves, such as nitrile gloves. It is advisable to inspect gloves before use and change them frequently, especially after direct contact with the substance.[1] |
| Respiratory Protection | For operations that may generate dust, a dust mask or an N95 respirator is recommended to prevent inhalation.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] |
| Skin and Body Protection | A standard laboratory coat should be worn to protect personal clothing and skin from potential contamination.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical for both safety and experimental accuracy.
1. Preparation and Weighing:
-
Ensure the designated work area, such as a chemical fume hood or a specific weighing station, is clean and free of clutter.[1]
-
Don all required PPE as outlined in the table above.[1]
-
When weighing the solid form of the compound, use a spatula to carefully transfer the material to a weighing boat or paper, minimizing dust generation.[1]
-
Keep the container of this compound sealed when not in use.[1][2][3]
2. Dissolving and Solution Preparation:
-
If the experimental protocol requires dissolving the powder, slowly add the solvent to the weighed this compound to prevent splashing.[1]
-
If heating is necessary, utilize a controlled heating source like a water bath or heating block. Avoid open flames.[1]
-
Clearly label all containers with the chemical name, concentration, and date of preparation.[1]
3. Spills and Decontamination:
-
For minor spills of the solid material, carefully sweep or vacuum the powder, avoiding dust creation.[1][2] Place the collected material in a sealed container for disposal.[1][2]
-
Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[1]
-
In the event of a large spill, evacuate the area and adhere to your institution's emergency spill response procedures.[1]
Disposal Plan: Managing Chemical Waste
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and comply with regulations.
1. Unused Product and Contaminated Materials:
-
While not always classified as a hazardous substance, disposal regulations can vary.[1][4]
-
Collect solid waste, such as unused powder and contaminated items (e.g., weighing paper, gloves), in a designated and sealed waste container.[1][4]
-
Rinse empty containers with an appropriate solvent before disposal. The rinsate should be collected as chemical waste.[1]
2. Disposal Route:
-
Segregate the waste and avoid mixing it with other waste streams like halogenated solvents or heavy metals.[4]
-
Store the sealed waste container in a designated, well-ventilated waste accumulation area.[4]
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations.[4][5] Never dispose of chemical waste down the sink unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
When the container is full, submit a chemical waste pickup request to your institution's EHS department.[4]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
